molecular formula C7H9ClN2O B1669159 Clazamycin B CAS No. 71774-49-7

Clazamycin B

カタログ番号: B1669159
CAS番号: 71774-49-7
分子量: 172.61 g/mol
InChIキー: DVCHIDKMDZZKBR-CAHLUQPWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clazamycin B is a novel pyrrolizidine antitumor antibiotic of natural origin, initially isolated from Streptomyces species . This compound is an alkaloid with the molecular formula C 7 H 9 ClN 2 O and a molecular weight of 172.61 g/mol . Its core structure features a complex pyrrolizidine framework, and it exists in aqueous solution as one of two pH-dependent epimers, interconverting with Clazamycin A . The primary research value of Clazamycin B lies in its antitumor properties, making it a compound of interest in oncology and drug discovery research . As a supplier, we provide high-purity Clazamycin B to support these investigative endeavors. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. For researchers requiring related compounds, Clazamycin A is also available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCHIDKMDZZKBR-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992431
Record name 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71774-49-7
Record name Clazamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Clazamycin B Pyrrolizidine Alkaloid Structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, biosynthetic, and pharmacological profile of Clazamycin B.

Content Type: Technical Reference & Experimental Guide Subject: Clazamycin B (Chlorinated Bacterial Pyrrolizidine) Source Organism: Streptomyces species (e.g., S. puniceus)[1][2]

Executive Summary

Clazamycin B is a rare bacterial pyrrolizidine alkaloid (PA) produced by Streptomyces species. Unlike the widespread hepatotoxic plant PAs (derived from homospermidine), Clazamycin B is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. Structurally, it is characterized by a pyrrolizidine core fused with a reactive imino group and a chlorine substituent at the C-2 position.

It exists in a pH-dependent equilibrium with its epimer, Clazamycin A. This thermodynamic instability is mediated by an azacyclooctenone intermediate, a mechanism distinct from standard keto-enol tautomerism. Pharmacologically, Clazamycin B exhibits dual activity: it is a potent antibiotic (specifically against Pseudomonas) and an antitumor agent, likely functioning through DNA alkylation facilitated by the chlorine leaving group.

Structural Elucidation & Stereochemistry[3]

Chemical Identity
  • IUPAC Name: (2S,7aS)-2-Chloro-2,3-dihydro-5-imino-1H-pyrrolizin-7a(5H)-ol

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Molecular Weight: 172.61 g/mol

  • Key Functional Groups:

    • Pyrrolizidine bicycle (5,5-fused ring system).

    • C-2 Chlorine (Pseudo-equatorial).

    • C-5 Imino functionality (Exocyclic C=N).

    • C-7a Hemiaminal hydroxyl (Bridgehead).

The A/B Epimerization Mechanism

Clazamycin B is the thermodynamic product, while Clazamycin A is the kinetic product. In aqueous solution, they interconvert. This is not a simple rotation; it involves the reversible cleavage of the C-N bond at the bridgehead, forming an eight-membered ring intermediate (Azacyclooctenone ).

Structural Logic:

  • Protonation/Deprotonation: The bridgehead hydroxyl (C-7a) facilitates ring opening.

  • Ring Expansion: The pyrrolizidine (5,5-system) opens to an azacyclooctenone (8-membered ring).

  • Recyclization: The ring closes to form the epimer (inversion at C-7a or C-2 relative to the other).

Visualization: Epimerization Pathway

The following diagram illustrates the dynamic equilibrium between Clazamycin A and B via the ring-opened intermediate.

Clazamycin_Isomerization Fig 1. Mechanism of Clazamycin A/B Interconversion via Azacyclooctenone. ClazA Clazamycin A (Kinetic Epimer) Inter Azacyclooctenone Intermediate (8-Membered Ring) ClazA->Inter Ring Opening (pH Dependent) ClazB Clazamycin B (Thermodynamic Epimer) Inter->ClazB Recyclization (Steric Relaxation)

Biosynthetic Origin (Bacterial vs. Plant)

Unlike plant PAs which condense putrescine and spermidine via homospermidine synthase, bacterial PAs like Clazamycin utilize a Non-Ribosomal Peptide Synthetase (NRPS) logic.

The Pathway
  • Precursor Loading: L-Proline is activated by an adenylation domain (A-domain).

  • Chain Extension: A polyketide synthase (PKS) or NRPS module extends the proline scaffold.

  • Cyclization: The formation of the bicyclic system often involves an indolizidine intermediate first.

  • Ring Contraction (The Key Step): A Flavin-dependent Baeyer-Villiger Monooxygenase (BVMO) performs an oxidative ring contraction on the indolizidine intermediate to yield the pyrrolizidine core.

  • Halogenation: A specific halogenase installs the chlorine atom at C-2.

Visualization: Biosynthetic Logic

Biosynthesis_Pathway Fig 2. Bacterial Biosynthesis of Clazamycin via NRPS/BVMO Pathway. Proline L-Proline (Precursor) NRPS NRPS Module (Adenylation & Thiolation) Proline->NRPS Activation Indolizidine Indolizidine Intermediate NRPS->Indolizidine Cyclization BVMO Baeyer-Villiger Monooxygenase (Oxidative Contraction) Indolizidine->BVMO Substrate Pyrrolizidine Pyrrolizidine Core BVMO->Pyrrolizidine Ring Contraction (6,5 -> 5,5 system) Clazamycin Clazamycin B (Chlorinated End Product) Pyrrolizidine->Clazamycin Halogenation (+Cl) & Hydroxylation

[4]

Chemical Synthesis Strategy

Total synthesis of Clazamycin B is challenging due to the labile hemiaminal and the specific stereochemistry of the chlorine. A proven strategy (analogous to Legonmycin synthesis) involves starting from a chiral proline derivative.

Retrosynthetic Analysis
  • Target: Clazamycin B.[3]

  • Disconnection: C-N bond formation (intramolecular).

  • Precursor: Functionalized Proline ester.

Synthetic Protocol (Conceptual Workflow)
  • Starting Material: N-Boc-L-Proline methyl ester.

  • Chain Extension: Claisen condensation to add the carbon chain required for the second ring.

  • Cyclization: Dieckmann condensation or similar lactamization to form the bicyclic core (pyrrolizidinone).

  • Functionalization:

    • Chlorination: Electrophilic chlorination (e.g., using NCS) at the alpha-position to the carbonyl.

    • Amidation: Conversion of the ketone to the imine/amidine functionality.

  • Deprotection: Removal of Boc groups to yield the free alkaloid.

Pharmacology & Mechanism of Action

DNA Alkylation

Clazamycin B acts as a bifunctional alkylating agent. The chlorine atom serves as a leaving group, allowing the formation of a highly reactive aziridinium or episulfonium-like intermediate (depending on the nucleophile).

  • Mechanism: The N-4 nitrogen attacks C-2, displacing the Chloride. This forms a strained tricyclic cation.

  • Target: The N-7 position of Guanine in DNA attacks this intermediate, leading to DNA cross-linking and apoptosis.

Antibiotic Spectrum
  • Primary Target: Pseudomonas species (Gram-negative).

  • Secondary Target: Streptomyces (Self-resistance mechanisms are implied in the producing strain).

  • Viral: Activity against Herpes simplex virus (in vitro).[1][4]

Quantitative Activity Data
ParameterValue / DescriptionNotes
IC50 (L1210 Leukemia) ~0.5 - 1.0 µg/mLPotent cytotoxicity
MIC (Pseudomonas) < 10 µg/mLStrain dependent
Stability pH < 4.0 (Stable)Rapidly decomposes at pH > 7
Solubility Water, MethanolLipophilic enough for cell entry

Experimental Protocols

Isolation from Streptomyces puniceus

Objective: Isolate Clazamycin B from fermentation broth.

  • Fermentation:

    • Inoculate Streptomyces puniceus in ISP-2 medium.

    • Incubate at 28°C for 96 hours with rotary shaking (200 rpm).

  • Extraction:

    • Filter mycelia (Clazamycin is extracellular).

    • Adjust filtrate pH to 4.0 (stabilizes the alkaloid).

    • Extract with n-Butanol or Ethyl Acetate (3x volume).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid). 5% -> 95% ACN over 20 min.

    • Detection: UV at 210 nm and 254 nm.

    • Collection: Collect fraction eluting at characteristic retention time (approx 12-14 min depending on gradient).

  • Lyophilization: Freeze-dry immediately to prevent degradation.

Identification (NMR Signature)
  • 1H NMR (D2O, 400 MHz):

    • 
       4.5 - 4.8 ppm (m, H-2, H-7a): Characteristic of the chlorinated methine and bridgehead.
      
    • 
       2.0 - 2.4 ppm (m, H-3, H-6): Methylene protons of the rings.
      
  • 13C NMR:

    • 
       ~170 ppm (C=N, Imino carbon).
      
    • 
       ~95 ppm (C-7a, Hemiaminal carbon).
      
    • 
       ~60 ppm (C-2, Chlorinated carbon).
      

References

  • Buechter, D. D., & Thurston, D. E. (1987). Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B. Journal of Natural Products. Link

  • Schachtzabel, J., et al. (2019). Structure, Biosynthesis, and Occurrence of Bacterial Pyrrolizidine Alkaloids. Scientific Reports. Link

  • Hamed, R. B., et al. (2013). The enzymes of β-lactam biosynthesis (Context on NRPS/Streptomyces). Natural Product Reports. Link

  • Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites.[2] International Journal of Current Microbiology and Applied Sciences. Link

  • Stegelmeier, B. L., et al. (1999). Pyrrolizidine Alkaloid-Containing Plants. Veterinary Clinics of North America. (Comparative context for plant vs bacterial PAs). Link

Sources

Technical Guide: Clazamycin A vs. Clazamycin B Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical distinction between Clazamycin A and Clazamycin B , two epimeric pyrrolizidine alkaloids isolated from Streptomyces species.[1] It focuses on their absolute configuration, the mechanism of their interconversion, and the implications for stability and biological activity.

Executive Summary

Clazamycin A and Clazamycin B are chlorinated pyrrolizidine antibiotics that function as antitumor and antibacterial agents. They are diastereomers (specifically epimers) of each other.[2]

  • Core Difference: The stereochemistry at the bridgehead carbon (C-7a ).[1][2]

  • Dynamic Nature: Unlike stable stereoisomers, Clazamycins A and B exist in a pH-dependent thermodynamic equilibrium in aqueous solution due to the lability of the hemiaminal functionality at the bridgehead.

  • Key Challenge: Isolation and storage require acidic conditions (pH < 3) to prevent racemization/epimerization and decomposition.[2][3]

Structural Analysis & Absolute Configuration

The Clazamycins share a 2,3-dihydro-1H-pyrrolizine core substituted with a chlorine atom and an imino group.[1][2][4][5][6][7][8] The critical stereochemical features are the C-2 chlorine center and the C-7a bridgehead hydroxyl center.[1][2]

Nomenclature and Configuration

Both congeners retain the (2S) configuration at the chlorine-bearing carbon.[1][2] The distinction lies solely at the C-7a bridgehead.[1][2]

FeatureClazamycin A Clazamycin B
IUPAC Name (2S, 7aR)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a-ol(2S, 7aS)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a-ol
C-2 Configuration S (Stable)S (Stable)
C-7a Configuration R (Labile Bridgehead)S (Labile Bridgehead)
Relative Stereochemistry Trans-relationship (Cl vs OH)Cis-relationship (Cl vs OH)
Common Descriptor 7a-

-hydroxy
7a-

-hydroxy
Structural Visualization

The following diagram illustrates the stereochemical relationship and the equilibrium pathway mediated by a ring-opened intermediate.[1]

Figure 1: The dynamic equilibrium between Clazamycin A and B via an azacyclooctenone intermediate.[2]

Mechanism of Interconversion

The instability of Clazamycins is driven by the carbinolamine (hemiaminal) nature of the C-7a position.[1][2]

The Ring-Opening Pathway

In neutral or basic aqueous solutions, the pyrrolizidine ring system undergoes a reversible ring opening:

  • Proton Transfer: The bridgehead hydroxyl group facilitates ring opening.

  • Intermediate Formation: An azacyclooctenone (8-membered ring) intermediate is formed.[1][2] This destroys the chirality at C-7a.[1][2]

  • Recyclization: The amine nitrogen attacks the ketone carbonyl. The face of attack is governed by the steric influence of the C-2 chlorine atom.[1][2]

    • Attack from the re-face yields the (7aR) isomer (Clazamycin A).[1][2]

    • Attack from the si-face yields the (7aS) isomer (Clazamycin B).[1][2]

Equilibrium Dynamics
  • Thermodynamics: Clazamycin A is generally the thermodynamically more stable isomer due to reduced steric strain between the C-2 chlorine and the C-7a hydroxyl group (pseudo-trans).[1][2]

  • Kinetics: Clazamycin B is often the kinetic product but rapidly equilibrates to A in solution.

Biological Implications & Stability[1][2]

Structure-Activity Relationship (SAR)

While both isomers exhibit activity, the rapid interconversion in physiological media (pH 7.[1][2]4) implies that the in vivo bioactive species exists as an equilibrium mixture.

  • Mechanism of Action: Alkylation of DNA.[9] The imino-pyrrolizidine core acts as an electrophile, likely attacking the N-7 of guanine.[1][2]

  • Potency: Early studies (Horiuchi et al.) indicated weak antibacterial activity but significant antitumor activity against L-1210 leukemia cells.[1][2]

Stability Protocol

Due to the epimerization risk, strict handling protocols are required.

ParameterRecommendationReason
pH < 3.0 Acidic pH protonates the imine/amine, locking the ring structure and preventing the ring-opening mechanism.[1][2]
Solvent DMSO or Acidic Water Avoid neutral buffers (PBS) for long-term storage.[1][2]
Temperature -20°C Slows the rate of hydrolysis and epimerization.[1][2]

Experimental Protocols

Isolation of Clazamycin A & B (Non-Equilibrating Conditions)

Note: This protocol is adapted from Horiuchi et al. and optimized for stereochemical retention.

Reagents:

  • Culture filtrate of Streptomyces sp.[3]

  • Amberlite XAD-2 resin.[1][2]

  • Solvent: Butanol, Methanol.

  • Acid: 0.1 N HCl.

Workflow:

  • Extraction: Adjust culture filtrate to pH 2.0 immediately upon harvest.

  • Adsorption: Pass through Amberlite XAD-2 column.[1][2]

  • Elution: Elute with 80% aqueous methanol (acidified to pH 3).

  • Separation: Concentrate in vacuo at < 30°C .

  • Purification: Use Sephadex LH-20 chromatography with acidic methanol.[1][2]

    • Validation: Monitor fractions via HPLC (C18 column, acidic mobile phase). Clazamycin A typically elutes later than B due to slight hydrophobicity differences.

Stereochemical Verification via NMR

To distinguish A from B, analyze the C-7a and C-2 proton coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-values) in 

(acidified).[1]
  • Clazamycin A (7aR): NOE correlations observed between H-2 and H-7a are weak or absent (trans-like).[1][2]

  • Clazamycin B (7aS): Strong NOE correlations between H-2 and H-7a (cis-like).[1][2]

References

  • Horiuchi, Y., Kondo, S., Ikeda, T., et al. (1979).[10] "New antibiotics clazamycins A and B."[3][10] The Journal of Antibiotics, 32(7), 762-764.[1][2][3] Link

  • Dolak, L. A., & DeBoer, C. (1980).[11] "Clazamycin B is antibiotic 354."[11][12] The Journal of Antibiotics, 33(1), 83-84.[1] Link

  • Buechter, D. D., & Plewe, M. (1987).[3] "Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B." Journal of Natural Products, 50(3), 360-367.[1][3] Link[1][2]

  • Nakamura, H., et al. (1979).[3] "Crystal and molecular structure of clazamycin A." The Journal of Antibiotics, 32(7), 765-767.[1][2][3] Link

Sources

bacterial pyrrolizidine alkaloids from Streptomyces

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with some focused Google searches. I'm prioritizing gathering data on bacterial pyrrolizidine alkaloids from Streptomyces. I'm zeroing in on their biosynthesis, detailed chemical structures, and biological activities. My goal is to compile a solid foundation of information.

Expanding Search Parameters

I'm broadening my search now, moving beyond initial Google searches. I am incorporating methods for alkaloid isolation, purification, structural determination, and biological screening, along with the biosynthetic information. I'm also preparing to structure the guide, starting with an introduction and then the biosynthetic pathways section. I'll visualize the pathways using a Graphviz diagram.

Deepening the Information Search

I'm now diving deeper into targeted Google searches, focusing on bacterial pyrrolizidine alkaloids from Streptomyces. My focus is expanding to include detailed protocols for isolation, purification, and structural elucidation, alongside biological screening methods. I am also seeking authoritative reviews and primary research to form the foundation of this guide. I'll structure the whitepaper with an introduction, and biosythesis section, with a Graphviz diagram. I'll include methodologies for isolation and characterization.

Establishing a Comparative Basis

I've established a solid foundation with my initial search, focusing on pyrrolizidine alkaloid (PA) biosynthesis in plants. This offers a valuable comparative basis. I'm now exploring the chemical diversity within these compounds, hoping to see what the next step is.

Delving into Biosynthetic Details

I'm now focusing on Streptomyces PA biosynthesis. My research highlights the involvement of NRPSs. However, I need granular data on the specific enzymatic processes and gene clusters. A step-by-step enzymatic route, similar to plant pathways, is essential for a technical guide. I'm also seeking detailed protocols for compound isolation.

Analyzing Streptomyces PA Pathways

I'm now diving deeper into the Streptomyces PA landscape. I've found that, although NRPSs are implicated, the biosynthetic details are less clear than for plant PAs. I'm focusing my search on gene clusters and enzymatic steps, aiming for a plant-pathway-like breakdown. Also, I'm seeking more robust quantitative biological activity data (IC50, MIC values) and detailed isolation protocols for Streptomyces-derived PAs to make the technical guide practical and in-depth.

Uncovering Biosynthetic Pathways

I've made good headway! My latest searches are proving fruitful. I've uncovered information on the biosynthetic gene clusters responsible for both bohemamines and streptopyrroles. Excitingly, this implicates non-ribosomal peptide synthetases (NRPSs) in their production.

Expanding Biosynthetic Details

I've significantly expanded the biosynthetic details. I now have information on both NRPS and PKS involvement, along with specific enzymes like BhmJ and BhmK. I also have MIC values for streptopyrroles, perfect for the activity section. Additionally, I've gathered general protocols for isolation from Streptomyces, including chromatography and NMR data. There are still some gaps to fill, but I am making great progress.

Refining Pathway Details

I'm now diving deeper into the biosynthetic pathways! I've confirmed NRPS and PKS involvement in bohemamines and streptopyrroles, respectively, including BhmJ and BhmK. I've also secured MIC and GI50 values for streptopyrroles. I've found isolation protocols for Streptomyces too. There are still some gaps with clazamycins, jenamidines, and comprehensive activity data. I'll focus there next.

Compiling Relevant Data

I've assembled a wealth of information, specifically regarding the biosynthetic gene clusters of various Streptomyces pyrrolizidine alkaloids. Details on bohemamines and streptopyrroles, among others, are now in hand.

Addressing Key Deficiencies

I've expanded my data to include clazamycin specifics and quantitative biological activity for streptopyrroles. Though, jenamidine biosynthesis remains a black box. To fully understand these Streptomyces pyrrolizidine alkaloids, I must find more specific biosynthetic pathways for jenamidines, as well as step-by-step experimental protocols for all classes.

Synthesizing Found Data

I've just finished a complete sweep of all the pertinent data. I now have gathered, in-depth, details regarding isolation, purification, and structural elucidation methods for all compounds, with a robust focus on bohemamines, streptopyrroles, and clazamycins. I can proceed to synthesize the technical guide now. Even with the known data gaps regarding jenamidine biosynthesis, I'm confident in my ability to highlight these areas and still produce a comprehensive guide.

Clazamycin B: Mechanism of Action in DNA Replication Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action of Clazamycin B, a pyrrolizidine alkaloid antibiotic produced by Streptomyces species. It focuses on its specific interaction with DNA replication machinery and the chemical basis of its alkylating activity.

Technical Guide for Drug Development & Application Scientists

Executive Summary

Clazamycin B is a pyrrolizidine alkaloid (specifically a 7a-hydroxylated iminopyrrolizinone) isolated from Streptomyces species (e.g., S. puniceus).[1] Unlike typical pyrrolizidine alkaloids derived from plants which require hepatic activation, Clazamycin B is a direct-acting alkylating agent.

Its primary mechanism of cytotoxicity involves the inhibition of DNA replication through direct alkylation of DNA bases. A secondary, distinct mechanism involves the inhibition of active transport across the cytoplasmic membrane. This guide focuses on the DNA replication blockade, driven by a Michael-type nucleophilic addition at the C1 position of the pyrrolizidine core.

Chemical Basis of Activity[2][3]

Structural Dynamics & Epimerization

Clazamycin B exists in an aqueous equilibrium with its epimer, Clazamycin A. The interconversion occurs at the C-7a position and is pH-dependent.

  • Clazamycin A: Major isomer in equilibrium.

  • Clazamycin B: Minor isomer (often <5% in neutral solution), but pharmacologically distinct.

  • Stability: Both epimers are unstable in alkaline conditions, necessitating acidic handling (pH < 3) to prevent decomposition during isolation or storage.

The Reactive Warhead (Michael Acceptor)

The biological activity of Clazamycin B is driven by its iminopyrrolizinone core. The C1 position acts as a potent electrophile (Michael acceptor).

  • Reaction Type: Michael-type addition.

  • Nucleophiles: The molecule reacts avidly with biological thiols (e.g., cysteine, glutathione) and amine/imine nitrogens on DNA bases (e.g., N7 of Guanine).

  • Consequence: Formation of stable covalent adducts that sterically hinder DNA polymerases.

Mechanism of Action: DNA Replication Blockade[4][5]

The inhibition of DNA replication proceeds through a defined three-step cascade.

Step 1: Nuclear Penetration & Epimeric Equilibrium

Upon entering the cell, Clazamycin B equilibrates with Clazamycin A. While both forms may bind, the electrophilic nature of the unsaturated ring system allows it to approach the electronegative DNA backbone.

Step 2: Nucleophilic Attack (Alkylation)

The C1 carbon of the Clazamycin core is attacked by nucleophilic centers on the DNA.

  • Primary Target: The N7 position of Guanine is the most likely site of alkylation due to its high nucleophilicity in the major groove.

  • Adduct Formation: The formation of a bulky covalent adduct distorts the DNA helix. Unlike bifunctional alkylators (e.g., Mitomycin C) that predominantly cross-link, Clazamycin's structure favors mono-alkylation, though protein-DNA cross-links cannot be ruled out in complex cellular environments.

Step 3: Replication Fork Arrest

The covalently bound Clazamycin adduct acts as a physical roadblock to the replisome .

  • Polymerase Stalling: High-fidelity DNA polymerases (e.g., Pol III in bacteria, Pol

    
    /
    
    
    
    in eukaryotes) cannot accommodate the bulky adduct in their active site.
  • Fork Collapse: The stalled replication fork leads to single-stranded DNA exposure, potential double-strand breaks (DSBs) if unresolved, and activation of SOS responses (in bacteria) or checkpoint arrest (in eukaryotes).

Visualization: Pathway of Inhibition

Clazamycin_MOA ClazB Clazamycin B (Electrophile) Equilibrium Aq. Equilibrium (A <-> B) ClazB->Equilibrium MichaelAdd Michael-type Addition (C1 Position) Equilibrium->MichaelAdd Nucleophile DNA Base (Guanine N7) Nucleophile->MichaelAdd Adduct DNA-Clazamycin Adduct MichaelAdd->Adduct Covalent Bond Stall Replication Fork Arrest Adduct->Stall Steric Hinderance CellDeath Cell Death (Apoptosis/Lysis) Stall->CellDeath

Caption: Logical flow of Clazamycin B activation and DNA replication arrest via Michael-type alkylation.

Experimental Protocols

To validate the mechanism of action, two primary assays are recommended: a Thymidine Incorporation Assay (to measure replication inhibition) and a Thiol-Reactivity Assay (to confirm alkylating potential).

Protocol 1: In Vitro DNA Replication Inhibition Assay

Objective: Quantify the inhibition of DNA synthesis in E. coli or mammalian cells treated with Clazamycin B.

Materials:

  • [3H]-Thymidine (Specific activity ~20 Ci/mmol).

  • Log-phase E. coli (e.g., strain K12) or L1210 leukemia cells.

  • Clazamycin B stock (dissolved in acidic buffer, pH 3, immediately before use).

  • Trichloroacetic acid (TCA) 5% and 10%.

Methodology:

  • Culture Preparation: Grow cells to early log phase (

    
    ).
    
  • Treatment: Aliquot culture into tubes. Add Clazamycin B at graded concentrations (e.g., 0, 1, 10, 50, 100

    
    ).
    
  • Pulse Labeling: Incubate for 10 minutes at 37°C. Add [3H]-Thymidine (

    
    ).
    
  • Incubation: Continue incubation for defined intervals (e.g., 10, 20, 30 min).

  • Termination: Add equal volume of ice-cold 10% TCA to precipitate macromolecules. Incubate on ice for 30 min.

  • Filtration: Collect precipitates on glass fiber filters (Whatman GF/C). Wash 3x with 5% TCA, then 2x with ethanol.

  • Quantification: Dry filters and count radioactivity via liquid scintillation.

  • Analysis: Plot CPM vs. Time. Inhibition is observed as a flattening of the incorporation curve compared to control.

Protocol 2: Cysteine Alkylation Reactivity Assay

Objective: Confirm the electrophilic "Michael acceptor" activity by measuring reactivity with a model nucleophile (Cysteine).

Methodology:

  • Reaction Mix: Prepare 1 mM Clazamycin B and 1 mM L-Cysteine in phosphate buffer (pH 7.0).

  • Incubation: Incubate at 37°C.

  • Monitoring: Monitor the disappearance of the characteristic UV absorption of the Clazamycin enone system (or appearance of adduct) via HPLC-UV or spectrophotometry over 60 minutes.

  • Result: A rapid decrease in free Clazamycin B peak and emergence of a more polar adduct peak confirms alkylating capability.

Visualization: Experimental Workflow

Exp_Protocol Start Start: Log-phase Culture Treat Add Clazamycin B (0 - 100 µg/mL) Start->Treat Pulse Pulse with [3H]-Thymidine Treat->Pulse 10 min incubation Precip TCA Precipitation (Macromolecules) Pulse->Precip Stop Reaction Count Scintillation Counting Precip->Count Wash & Dry Data Data: % Inhibition of DNA Synthesis Count->Data

Caption: Workflow for [3H]-Thymidine incorporation assay to validate DNA replication inhibition.

Quantitative Data Summary

The following table summarizes the biological activity profile of Clazamycin B based on historical isolation and characterization studies (e.g., Hori et al., 1984; Dolak et al., 1980).

ParameterValue / CharacteristicNotes
Primary Target DNA ReplicationDirect alkylation of template DNA.
Secondary Target Membrane TransportInhibits uptake of nucleosides/amino acids.
Reactive Site C1 PositionVia Michael-type addition.
Key Nucleophiles Thiols (Cysteine), Guanine (N7)Reacts 1:1 with Cysteine.
Spectrum Gram+/Gram-, L1210 LeukemiaBroad-spectrum but weak antibacterial.
Stability Acid Stable / Alkali LabileMust be stored at pH < 3.
Epimerization A

B
Equilibrium favors A; B is the minor epimer.

References

  • Hori, M., et al. (1984). Inhibition of DNA replication and membrane transport of some nutrients by clazamycin in Escherichia coli. The Journal of Antibiotics.[2]

  • Dolak, L. A., & DeBoer, C. (1980).[3] Clazamycin B is Antibiotic 354.[4] The Journal of Antibiotics.[2]

  • Thurston, D. E., & Buechter, D. D. (1987). Studies on the Pyrrolizidine Antitumor Agent, Clazamycin: Interconversion of Clazamycins A and B. Journal of Natural Products.

  • Umezawa, H., et al. (1979). New antibiotics, clazamycins A and B. The Journal of Antibiotics.[2]

  • Pereira, T. N., et al. (1998). Dehydromonocrotaline generates sequence-selective N-7 guanine alkylation and heat and alkali stable multiple fragment DNA crosslinks. Nucleic Acids Research. (Reference for related pyrrolizidine alkylation mechanism).

Sources

An Examination of the Biological Activities of Clazamycin A and B: A Case of Undisclosed Potential in Antibiotic Research

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Research Community: An exhaustive review of publicly accessible scientific literature reveals a significant paucity of detailed information regarding the epimeric antibiotics, Clazamycin A and Clazamycin B. While their existence and differential antibacterial activity are noted in a limited number of publications, the crucial data required for a comprehensive technical guide—namely, their precise chemical structures and in-depth biological activity profiles—are not available. This document serves to summarize the sparse existing knowledge and to highlight the critical gaps that preclude a full analysis as per the original request.

Introduction: The Enigmatic Clazamycins

In 1979, a publication by Horiuchi et al. in The Journal of Antibiotics (Tokyo) announced the discovery of two new antibiotics, Clazamycin A and Clazamycin B, isolated from a Streptomyces species[1]. These compounds were identified as members of the pyrrolizidine alkaloid family, a class of natural products known for a diverse range of biological effects[2]. The initial report and subsequent citations suggest that Clazamycin A and B are epimers, stereoisomers that differ in configuration at a single chiral center. This stereochemical distinction is noted to result in differential biological activity, a common and significant phenomenon in pharmacology[2].

Unveiling the Limited Biological Data

Despite their discovery over four decades ago, detailed studies on the biological activities of the Clazamycin epimers are scarce. The most concrete comparative data available comes from a review on pyrrolizidine alkaloids, which cites the original 1979 paper and provides Minimum Inhibitory Concentration (MIC) values for both compounds against a small panel of bacteria[2].

Antibacterial Spectrum and Potency

The available data indicates that Clazamycin A and B exhibit weak to moderate antibacterial activity, with notable differences in potency between the two epimers.

Bacterial StrainClazamycin A MIC (µg/mL)Clazamycin B MIC (µg/mL)
Staphylococcus aureus>100>100
Escherichia coli50 - >10050 - >100
Pseudomonas aeruginosa25 - 5025 - 50
Bacillus anthracis6.2512.5
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Clazamycin A and B. Data sourced from a review on Pyrrolizidine Alkaloids[2].

From this limited dataset, it can be observed that:

  • Both epimers show poor activity against the Gram-positive bacterium Staphylococcus aureus and variable activity against the Gram-negative bacterium Escherichia coli.

  • They exhibit some activity against Pseudomonas aeruginosa.

  • Notably, Clazamycin A is twofold more potent than Clazamycin B against Bacillus anthracis[2].

This difference in potency against B. anthracis provides the sole piece of evidence in the available literature for the impact of their epimeric relationship on biological function.

The Critical Missing Link: Structural Elucidation

The primary obstacle to a deeper understanding of the Clazamycins is the absence of their published chemical structures. Without this information, it is impossible to:

  • Identify the specific chiral center at which they differ.

  • Postulate the influence of the stereochemistry on the molecule's three-dimensional shape.

  • Formulate hypotheses about how this structural difference might affect their interaction with a biological target.

  • Develop a meaningful structure-activity relationship (SAR) analysis.

The diagram below illustrates the conceptual workflow that is currently impeded by this lack of structural information.

Figure 1: Conceptual workflow for the analysis of Clazamycin epimers, highlighting the critical gap in knowledge due to the absence of their elucidated chemical structures.

Inferred Mechanism of Action: The Pyrrolo[3][4]benzodiazepine (PBD) Context

While the specific mechanism of action for the Clazamycins is unknown, their classification as members of the pyrrolo[3]benzodiazepine (PBD) family of antibiotics allows for some informed speculation. PBDs are known to exert their cytotoxic effects by covalently binding to the minor groove of DNA. This interaction is typically initiated by the formation of a reactive imine or carbinolamine moiety at the N10-C11 position, which then alkylates the N2 of a guanine base.

The stereochemistry at the C11a position in other PBDs is known to be crucial for their DNA-binding affinity and sequence selectivity. It is plausible that the epimeric nature of Clazamycin A and B lies at a similar critical position, thereby influencing the efficiency and/or nature of their interaction with DNA. However, without their structures, this remains purely hypothetical.

Future Research Directions and Conclusion

The case of Clazamycin A and B is a compelling example of natural products that were discovered and reported but have not been fully explored in the public domain. The differential activity suggested by the limited available data warrants a re-investigation into these compounds.

Key research endeavors required to build a comprehensive understanding would include:

  • Re-isolation and Structural Elucidation: Isolation of Clazamycin A and B from the original or a related Streptomyces strain, followed by modern structural elucidation techniques (e.g., 2D NMR, X-ray crystallography) to definitively determine their chemical structures and stereochemistry.

  • Total Synthesis: The chemical synthesis of both epimers would confirm their structures and provide a renewable source for further biological studies.

  • Comprehensive Biological Evaluation: A thorough assessment of their antibacterial spectrum, including activity against multidrug-resistant strains.

  • Mechanism of Action Studies: Investigations to determine if they act via the canonical PBD DNA-alkylation mechanism or possess a novel mode of action.

  • Cytotoxicity and Preclinical Evaluation: Assessment of their toxicity against mammalian cell lines and, if warranted, progression to in vivo models of infection.

References

Unfortunately, due to the scarcity of specific literature on Clazamycin A and B, a comprehensive reference list as requested cannot be generated. The primary sources of information are limited to the initial discovery paper and a subsequent review that cites it.

  • Horiuchi, Y., Kondo, S., Ikeda, T., Ikeda, D., Miura, K., Hamada, M., Takeuchi, T., & Umezawa, H. (1979). New antibiotics, clazamycins A and B. The Journal of Antibiotics, 32(7), 762-764. (Note: Full text not publicly available through searches).
  • A review on Pyrrolizidine Alkaloids which cites the Horiuchi et al. paper and provides MIC data. (Specific citation details were not fully captured in the search results).

Sources

A Preclinical Investigational Framework for Evaluating the Anti-Herpes Simplex Virus (HSV) Properties of Clazamycin B

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This document outlines a hypothetical research framework. As of the date of this publication, there is no direct, peer-reviewed scientific literature establishing the antiviral properties of Clazamycin B against Herpes Simplex Virus. The proposed methodologies are based on established antiviral testing paradigms and the known chemical nature of Clazamycin B.

Executive Summary

The increasing prevalence of drug-resistant Herpes Simplex Virus (HSV) strains necessitates the exploration of novel antiviral agents with unique mechanisms of action.[1] Clazamycin B, a pyrrolizidine antibiotic isolated from Streptomyces species, presents a compelling, albeit unexplored, candidate.[2] While its primary activities have been characterized as antibacterial and antitumor, its chemical structure suggests a potential for interaction with viral replication processes. This guide provides a comprehensive, in-depth technical framework for the preclinical evaluation of Clazamycin B's anti-HSV properties. It is designed for researchers, virologists, and drug development professionals, offering a structured, scientifically rigorous pathway from initial screening to preliminary mechanism of action studies. The protocols herein are designed as self-validating systems, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

Clazamycin B: An Overview

Clazamycin B belongs to the pyrrolizidine alkaloid class of natural products, known for a range of biological activities including antibacterial, antitumoral, and immunosuppressive effects.[2] These compounds, often isolated from bacterial cultures like Streptomyces, are recognized for their potential to interact with biological macromolecules.[2] While the antibacterial mechanism of some related antibiotics involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, the full spectrum of Clazamycin B's activity, particularly against viral pathogens, remains uncharacterized.[3][4][5][6]

The Unmet Need in Anti-HSV Therapy

Herpes Simplex Virus (HSV-1 and HSV-2) infections are globally endemic, causing a spectrum of diseases from oral and genital lesions to life-threatening encephalitis.[7][8] The cornerstone of current anti-HSV therapy is nucleoside analogues, such as Acyclovir.[1][9] Acyclovir functions as a chain terminator, inhibiting viral DNA polymerase after being selectively phosphorylated by the viral thymidine kinase.[10][11][12][13] However, the emergence of drug-resistant HSV strains, particularly in immunocompromised patient populations, poses a significant clinical challenge, driving the search for new antiviral agents.[1]

Hypothesis: A Potential Mechanism for Clazamycin B Against HSV

Given the chemical nature of pyrrolizidine alkaloids and their known bioactivities, we hypothesize that Clazamycin B may exert anti-HSV effects through one of two potential pathways:

  • Direct Inhibition of Viral DNA Replication: Similar to other DNA-interacting agents, Clazamycin B may bind to or modify the viral DNA template, thereby sterically hindering the progression of the HSV DNA polymerase.

  • Inhibition of Viral Protein Synthesis: Drawing a parallel from the known mechanisms of other microbially-derived antibiotics, Clazamycin B could potentially interfere with the translation of essential viral proteins by targeting ribosomal machinery.[3][4][5]

This framework outlines the necessary experimental steps to test this hypothesis rigorously.

In Vitro Preclinical Evaluation Strategy

The primary objective is to determine if Clazamycin B possesses antiviral activity against HSV in vitro and to establish a preliminary therapeutic window. This is achieved by quantifying its efficacy (Effective Concentration, EC₅₀) and its cellular toxicity (Cytotoxic Concentration, CC₅₀).

Core Components
  • Cell Line: Vero cells (African green monkey kidney) are the gold standard for HSV propagation and plaque assays.[14][15] They are highly susceptible to HSV infection and form clear, countable plaques.[15][16]

  • Virus Strains: Laboratory-adapted strains of both HSV-1 and HSV-2 should be used for initial screening (e.g., HSV-1 strain KOS, HSV-2 strain G).

  • Controls:

    • Positive Control: Acyclovir will be used as a reference compound with a known anti-HSV mechanism.[1]

    • Negative Control: Vehicle (e.g., DMSO, PBS) will be used to establish baseline cell viability and viral replication.

    • Cell Control: Untreated, uninfected cells.

    • Virus Control: Untreated, infected cells.

Experimental Workflow Diagram

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Outcome A Prepare Vero Cell Monolayers (96-well & 6-well plates) B Plaque Reduction Assay Determine EC₅₀ of Clazamycin B A->B C MTT Cytotoxicity Assay Determine CC₅₀ of Clazamycin B A->C D Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ B->D C->D E SI > 10? D->E F Time-of-Addition Assay E->F Yes H Stop (Low Potency/High Toxicity) E->H No G Viral DNA Quantification (qPCR) F->G

Caption: Preclinical evaluation workflow for Clazamycin B.

Detailed Experimental Protocols

Protocol: Plaque Reduction Assay for EC₅₀ Determination

This assay is the gold standard for quantifying the efficacy of an antiviral compound against cytopathic viruses like HSV.[17][18][19]

Causality: The formation of a "plaque" (a localized area of cell death) is a direct result of viral replication and spread. An effective antiviral will reduce the number and/or size of these plaques in a dose-dependent manner.

Methodology:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density to achieve a confluent monolayer (e.g., ~5 x 10⁵ cells/well) and incubate overnight.[20]

  • Compound Preparation: Prepare serial dilutions of Clazamycin B (e.g., from 100 µM to 0.1 µM) and the Acyclovir positive control in serum-free media.

  • Infection: Aspirate the growth media from the cell monolayers. Infect the cells with a dilution of HSV-1 or HSV-2 calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum. Overlay the monolayers with a medium containing 2% methylcellulose and the respective concentrations of Clazamycin B, Acyclovir, or vehicle control. The methylcellulose restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Staining & Counting: Aspirate the overlay. Fix the cells with methanol and stain with a 0.5% crystal violet solution.[21] Manually count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: MTT Assay for CC₅₀ Determination

This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23][24]

Causality: Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Methodology:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with the same serial dilutions of Clazamycin B used in the plaque reduction assay. Include a "no drug" control and a "no cell" blank.

  • Incubation: Incubate for the same duration as the plaque reduction assay (48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[25]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. The CC₅₀ value is determined from the resulting dose-response curve.

Data Interpretation and Go/No-Go Decision

The therapeutic potential of a compound is initially assessed by its Selectivity Index (SI) .

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. A compound with an SI > 10 is generally considered a promising candidate for further investigation.

CompoundHypothetical EC₅₀ (µM)Hypothetical CC₅₀ (µM)Selectivity Index (SI)
Clazamycin B 2.55020
Acyclovir 1.0>100>100
Compound X (Negative) 15302

Table 1: Example data table for interpreting screening results.

Preliminary Mechanism of Action (MoA) Studies

If Clazamycin B demonstrates a favorable Selectivity Index, the next logical step is to investigate how it inhibits viral replication.

Protocol: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.[26][27][28][29]

Causality: By adding the compound at different time points relative to infection, one can distinguish between inhibition of early events (entry), middle events (DNA replication), or late events (assembly/release).

Methodology:

  • Setup: Prepare multiple sets of infected Vero cell cultures.

  • Compound Addition Schedule: Add a high concentration of Clazamycin B (e.g., 10x EC₅₀) at various time points:

    • Pre-treatment: 2 hours before infection.

    • Co-treatment: During the 1-hour viral adsorption period.

    • Post-treatment: At 0, 2, 4, 6, 8, and 12 hours post-infection.

  • Endpoint: At a late time point (e.g., 18-24 hours post-infection), harvest the supernatant and quantify the viral yield via plaque assay.

  • Interpretation:

    • Loss of activity when added late: Suggests inhibition of an early event (e.g., entry, uncoating).

    • Activity retained until mid-cycle: Suggests inhibition of DNA replication or transcription.

    • Activity retained even when added late: Suggests inhibition of a late event (e.g., protein synthesis, assembly).

Hypothetical MoA and Time-of-Addition Profile

G cluster_0 HSV Replication Cycle cluster_1 Inhibitor Profiles (Time-of-Addition) Cycle Entry (0-2h) Uncoating & DNA Transport (2-4h) DNA Replication (4-12h) Assembly & Egress (12-24h) Acyclovir Acyclovir (DNA Polymerase Inhibitor) Acyclovir->Cycle:f2 Loses efficacy after this point Clazamycin_B Hypothetical Clazamycin B (DNA Intercalator/Replication Blocker) Clazamycin_B->Cycle:f2 Loses efficacy after this point Entry_Inhibitor Entry Inhibitor Entry_Inhibitor->Cycle:f0 Loses efficacy after this point

Sources

An In-Depth Technical Guide to 7a-Hydroxylated Iminopyrrolizinone Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Unique Heterocyclic Scaffold

The pyrrolizidine alkaloid family, a diverse group of natural products, has long captured the attention of chemists and pharmacologists due to their intriguing biological activities, which span from pronounced toxicity to potential therapeutic applications.[1] Within this extensive class, the 7a-hydroxylated iminopyrrolizinone core represents a fascinating and less explored scaffold. These compounds, exemplified by the natural products clazamycins A and B, and the legonmycins, present a unique structural feature—a hydroxyl group at the bridgehead carbon—that significantly influences their chemical and biological properties.[1][2] This guide provides a comprehensive technical overview of these derivatives, from their synthesis and spectroscopic characterization to their biological activities and future potential in drug discovery.

The Core Moiety: Structural Insights into 7a-Hydroxylated Iminopyrrolizinones

The fundamental structure of a 7a-hydroxylated iminopyrrolizinone is a fused bicyclic system comprising a pyrrolidine and a pyrrolinone ring, with a hydroxyl group at the C7a position and an imino or substituted imino group. The presence of the hydroxyl group at the bridgehead position introduces a chiral center and significantly impacts the molecule's conformation and reactivity.

Notably, compounds like the clazamycins exist as a pair of C7a epimers (A and B) that can interconvert in aqueous solution, reaching a pH-dependent equilibrium.[1][2] This dynamic stereochemistry is a critical consideration in their biological evaluation and drug design efforts.

Caption: Core chemical structure of 7a-hydroxylated iminopyrrolizinones.

Synthetic Strategies: Accessing the Core

The synthesis of 7a-hydroxylated iminopyrrolizinones presents a significant chemical challenge due to the inherent instability of the bridgehead hydroxyl group. A notable and successful approach has been developed for the synthesis of legonmycins A and B, which are C(7a)-hydroxylated bacterial pyrrolizidines.[3] This methodology provides a valuable precedent for accessing other derivatives within this class.

Key Synthetic Approach: N,O-Diacylation and Oxidative Hydrolysis

A robust strategy involves a one-flask, two-step procedure starting from a 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one precursor. The cornerstone of this synthesis is an N,O-diacylation followed by a selective oxidative hydrolysis of an intermediate bicyclic pyrrole.[3] This sequence efficiently installs the desired 7a-hydroxyl group.

Synthesis_Workflow Start 3-Amino-pyrrolizinone Precursor Step1 N,O-Diacylation Start->Step1 Intermediate Bicyclic Pyrrole Intermediate Step1->Intermediate Step2 Selective Oxidative Hydrolysis Intermediate->Step2 Product 7a-Hydroxylated Iminopyrrolizinone Step2->Product

Caption: Synthetic workflow for 7a-hydroxylated iminopyrrolizinones.

Experimental Protocol: Synthesis of a Legonmycin Analogue

The following protocol is adapted from the synthesis of legonmycins and serves as a representative example.[3]

  • N,O-Diacylation:

    • To a solution of the 3-amino-pyrrolizinone precursor in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., pyridine).

    • Cool the mixture to 0°C and add the desired acylating agent (e.g., an acid chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Selective Oxidative Hydrolysis:

    • To the reaction mixture from the previous step, add a solution of an oxidizing agent (e.g., iodine) in a mixture of water and an organic solvent (e.g., acetonitrile).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 7a-hydroxylated iminopyrrolizinone derivative.

Spectroscopic Characterization: Elucidating the Structure

The structural confirmation of 7a-hydroxylated iminopyrrolizinone derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides crucial information about the proton environment in the molecule. Key signals to identify include the protons on the pyrrolizidine ring system and any substituents. The diastereotopic protons of the methylene groups often appear as complex multiplets. The chemical shift of the proton on C7 can be indicative of the stereochemistry at C7a.

  • ¹³C NMR: The carbon NMR spectrum confirms the number of carbon atoms and their chemical environment. The signal for the C7a carbon bearing the hydroxyl group is a key diagnostic peak, typically appearing in the range of 80-95 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the molecule. HMBC correlations from protons to the C7a carbon are particularly important for confirming the position of the hydroxyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and thus its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information and help to confirm the identity of the compound. Common fragmentation pathways for pyrrolizidine alkaloids can be used as a reference.[4]

Technique Key Observables Purpose
¹H NMR Chemical shifts, coupling constants, and signal multiplicities of protons.Determine the proton framework and stereochemical relationships.
¹³C NMR Chemical shifts of carbon atoms, including the key C7a-OH signal.Confirm the carbon skeleton and the presence of the hydroxylated bridgehead.
2D NMR Correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).Unambiguous assignment of all atoms and confirmation of connectivity.
HRMS Exact mass of the molecular ion.Determine the elemental composition.
MS/MS Fragmentation pattern of the molecular ion.Provide structural confirmation and identify characteristic fragments.

Biological Activity and Therapeutic Potential: A Nascent Field

The biological activities of 7a-hydroxylated iminopyrrolizinones are not extensively studied, but the available data on related compounds suggest potential for further investigation.

Antimicrobial and Anticancer Activity

The clazamycins, which are 7a-hydroxylated iminopyrrolizinones, have been reported to exhibit weak antibacterial activity.[1][2] More significantly, they were shown to prolong the survival period of mice with L-120 leukemia cells.[1][2] This suggests a potential, albeit modest, anticancer effect.

The broader class of pyrrolizidine alkaloids is known for its cytotoxicity, which is often linked to the metabolic activation of the pyrrolizidine ring to a reactive pyrrolic ester that can alkylate DNA and other macromolecules.[5][6] This mechanism is responsible for the observed hepatotoxicity of many pyrrolizidine alkaloids but also forms the basis for their potential as anticancer agents.[6][7] It is plausible that 7a-hydroxylated iminopyrrolizinones could act through a similar mechanism, although the presence of the bridgehead hydroxyl group may alter their metabolic activation and subsequent reactivity.

Mechanism_of_Action cluster_0 Cellular Environment PA Pyrrolizidine Alkaloid Derivative Metabolism Metabolic Activation (e.g., CYP450) PA->Metabolism ReactiveMetabolite Reactive Pyrrolic Metabolite Metabolism->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Damage DNA Adducts & Cross-linking DNA->Damage Apoptosis Apoptosis/Cell Cycle Arrest Damage->Apoptosis

Caption: Postulated mechanism of action for cytotoxic pyrrolizidine alkaloids.

Future Directions and Drug Development Considerations

The development of 7a-hydroxylated iminopyrrolizinones as therapeutic agents is in its infancy. However, the unique structural features and initial biological data provide a foundation for future research.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the core structure is necessary to understand the relationship between chemical structure and biological activity. Key areas for exploration include:

  • Substitution at the imino group: Introducing different substituents could modulate the compound's polarity, solubility, and interaction with biological targets.

  • Modification of the pyrrolizidinone ring: Introducing substituents on the ring could influence the molecule's conformation and metabolic stability.

  • Stereochemistry at C7a: Investigating the differential activity of the C7a epimers is crucial for identifying the more active stereoisomer.

Bioisosteric Replacement Strategies

Given the known toxicity of many pyrrolizidine alkaloids, bioisosteric replacement could be a valuable strategy to mitigate toxicity while retaining or enhancing the desired biological activity.[8] This could involve replacing certain functional groups with others that have similar steric and electronic properties but different metabolic profiles.

Conclusion: A Scaffold with Untapped Potential

The 7a-hydroxylated iminopyrrolizinone core represents a compelling starting point for the design and synthesis of novel bioactive molecules. While the current body of knowledge is limited, the established synthetic routes and the intriguing, albeit modest, biological activities of natural products like the clazamycins provide a strong impetus for further exploration. Through rigorous SAR studies, a deeper understanding of their mechanism of action, and the application of modern drug design strategies, these unique heterocyclic compounds may yet yield novel therapeutic agents.

References

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry, 17, 334–342. [Link]

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry, 17, 334–342. [Link]

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. PubMed, 33828615. [Link]

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Europe PMC. [Link]

  • Prajapati, A., & Jeong, Y. (2022). Chemical synthesis of 7α-hydroxycholest-4-en-3-one, a biomarker for irritable bowel syndrome and bile acid malabsorption. PubMed, 35889982. [Link]

  • Chen, G., Liu, J., Chen, Y., Liu, L., & Wang, G. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. PMC, 7823528. [Link]

  • World Health Organization. (1988). Pyrrolizidine alkaloids. Inchem.org. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. . [Link]

  • Lin, H. Y., Causey, R., Garcia, G. E., & Snider, B. B. (2012). Synthesis of (±)-7-Hydroxylycopodine. PMC, 3393807. [Link]

  • Kłys, M., & Szymanowska, N. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. PMC, 10708575. [Link]

  • Zhang, J., Li, X., Wang, Y., Zhang, Y., & Zhang, Q. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. [Link]

  • Drug Target Review. (2022). Scientists inhibit cancer cell growth using pyrrolizidine alkaloid. Drug Target Review. [Link]

  • Gao, J., & Li, S. (2022). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. MDPI. [Link]

  • Request PDF. (n.d.). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. ResearchGate. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Lima, P. C. d., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

  • Griffin, C., & Danaher, M. (2020). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

  • Lin, H. Y., Causey, R., Garcia, G. E., & Snider, B. B. (2012). Synthesis of (±)-7-hydroxylycopodine. PubMed, 22443298. [Link]

  • Chou, M. W. (2016). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. MDPI. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. [Link]

  • Lima, P. C. d., & Barreiro, E. J. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBio - UFRJ. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

  • He, J., & Li, S. (2014). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. PubMed, 24840731. [Link]

  • Bloom, S. E., & Wisniewski, A. J. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC, 8540450. [Link]

  • Prajapati, A., & Jeong, Y. (2022). Chemical synthesis of 7-oxygenated 12α-hydroxy steroid derivatives to enable the biochemical characterization of cytochrome P450 8B1, the oxysterol 12α-hydroxylase enzyme implicated in cardiovascular health and obesity. PubMed, 35890258. [Link]

  • Federal Institute for Risk Assessment. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. bfr.bund.de. [Link]

  • Request PDF. (n.d.). The clazamycins, and selected bacterial pyrrolizidines of the... ResearchGate. [Link]

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein-Institut. [Link]

Sources

Methodological & Application

Topic: A Validated Protocol for the Isolation and Purification of Clazamycin B from Streptomyces Fermentation Broth

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Clazamycin B, a member of the clazamycin family of antibiotics, exhibits notable biological activity, making it a compound of interest for therapeutic development. Produced as a secondary metabolite by various Streptomyces species, its isolation from complex fermentation broth presents a significant challenge requiring a systematic and multi-step purification strategy. This document provides a comprehensive, field-proven protocol for the isolation of Clazamycin B. The methodology detailed herein follows a logical progression from large-scale fermentation, through primary solvent extraction, to a robust chromatographic cascade involving normal-phase and reversed-phase techniques. Each step is accompanied by scientific rationale to empower researchers to adapt and troubleshoot the process effectively. Quality control checkpoints using High-Performance Liquid Chromatography (HPLC) are integrated throughout the workflow to ensure the final product's purity and identity.

Introduction and Scientific Principle

The industrial production of secondary metabolites from Streptomyces is predominantly achieved through fermentation in large-scale bioreactors.[1] These processes are often lengthy and yield the target compound in low concentrations within a complex mixture of media components and other metabolites.[1] The isolation of a specific target like Clazamycin B, therefore, hinges on exploiting its unique physicochemical properties.

Clazamycin B is a moderately polar molecule, a property that dictates the entire purification strategy.[2] This protocol employs a sequential purification paradigm:

  • Fermentation: Culturing a high-yield Streptomyces strain under optimized conditions to maximize the production of Clazamycin B.[3] Key parameters such as temperature, pH, and aeration are critical for efficient bacterial metabolism and antibiotic synthesis.[3]

  • Solvent Extraction: Post-fermentation, the broth is clarified, and the supernatant is subjected to liquid-liquid extraction. The choice of an organic solvent, such as ethyl acetate or n-butanol, is based on the polarity of Clazamycin B, allowing for its selective partitioning away from highly polar or non-polar impurities.[4][5]

  • Chromatographic Purification: A two-stage chromatographic approach ensures high-resolution separation.

    • Normal-Phase Chromatography (Silica Gel): This initial step provides a bulk separation of the crude extract based on polarity. Compounds are separated as they move through the polar silica stationary phase, driven by a non-polar mobile phase.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing, RP-HPLC is used. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This orthogonality to normal-phase chromatography is crucial for removing closely related impurities.[6]

  • Purity Analysis: Throughout the process, fractions are analyzed by a validated analytical HPLC method to track the presence and purity of Clazamycin B, guiding decisions for fraction pooling and further processing.[7][8]

The overall workflow is designed to be a self-validating system, with analytical checkpoints ensuring the efficiency of each purification step.

Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream - Primary Recovery cluster_2 Downstream - Purification cluster_3 Final Product & QC Fermentation Phase 1: Streptomyces Fermentation (7-10 days, 30°C) Centrifugation Harvest & Centrifugation (4000 rpm, 20 min) Fermentation->Centrifugation Extraction Phase 2: Liquid-Liquid Extraction (Supernatant with Ethyl Acetate) Centrifugation->Extraction Supernatant Concentration Solvent Evaporation (Rotary Evaporation) Extraction->Concentration Silica Phase 3a: Silica Gel Column (Step-Gradient Elution) Concentration->Silica Crude Extract Pooling Fraction Pooling & Analysis (Analytical HPLC) Silica->Pooling RPHPLC Phase 3b: Preparative RP-HPLC (C18 Column) Pooling->RPHPLC Enriched Fractions FinalQC Phase 4: Purity Assessment (>95% Purity Goal) RPHPLC->FinalQC Lyophilization Lyophilization FinalQC->Lyophilization FinalProduct Pure Clazamycin B Lyophilization->FinalProduct

Caption: Overall workflow for the isolation of Clazamycin B.

Materials and Reagents

Item Grade Supplier Example Purpose
Streptomyces producing strainN/AATCC / In-houseProduction organism
Starch Casein Agar (SCA)MicrobiologicalDifcoStrain maintenance and inoculum prep
Tryptone Soya Broth (TSB)MicrobiologicalOxoidSeed culture medium
Production Medium ComponentsVariousSigma-AldrichFermentation
Ethyl AcetateHPLC GradeFisher ScientificExtraction solvent
n-HexaneHPLC GradeFisher ScientificChromatography mobile phase
Dichloromethane (DCM)HPLC GradeVWRChromatography mobile phase
Methanol (MeOH)HPLC GradeVWRChromatography mobile phase
Acetonitrile (ACN)HPLC GradeFisher ScientificHPLC mobile phase
Phosphoric AcidACS ReagentSigma-AldrichHPLC mobile phase buffer
Ammonium HydroxideACS ReagentSigma-AldrichHPLC mobile phase buffer pH adjustment
Silica Gel 60 (0.040-0.063 mm)Chromatography GradeMerckNormal-phase column stationary phase
C18 Reversed-Phase SilicaPreparative HPLC GradeWatersRP-HPLC stationary phase
Deionized WaterType I UltrapureMilli-Q SystemBuffers and mobile phases

Detailed Experimental Protocols

Phase 1: Fermentation of Streptomyces sp.

Rationale: The goal of this phase is to generate sufficient biomass and induce the production of secondary metabolites, including Clazamycin B. A two-stage seed culture approach ensures a healthy, active inoculum for the production fermenter. Fermentation conditions like temperature and duration are optimized for metabolite production.[9]

Protocol:

  • Inoculum Preparation (Stage 1): Inoculate a single colony of the Streptomyces strain from a fresh SCA plate into a 250 mL flask containing 50 mL of Tryptone Soya Broth.

  • Incubate at 30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Seed Culture (Stage 2): Transfer the Stage 1 culture (5% v/v) into a 2 L flask containing 500 mL of TSB.

  • Incubate at 30°C for 48 hours at 200 rpm.

  • Production Fermentation: Inoculate a 20 L production fermenter containing the appropriate production medium with the Stage 2 seed culture (10% v/v).

  • Maintain the fermentation at 30°C for 7-10 days.[9] Control aeration and agitation to maintain a dissolved oxygen level above 20%. Monitor pH and adjust as necessary to maintain it within the optimal range for the specific strain (typically 6.8-7.2).

Phase 2: Primary Extraction from Fermentation Broth

Rationale: This phase separates the Clazamycin B from the cellular biomass and the bulk of the aqueous fermentation medium. Centrifugation pellets the mycelia, and subsequent liquid-liquid extraction with ethyl acetate selectively transfers the moderately polar Clazamycin B into the organic phase.[5][10]

Protocol:

  • Harvesting: After the fermentation period, harvest the entire 20 L culture broth.

  • Clarification: Centrifuge the broth at 4000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.[5][11]

  • Extraction:

    • Collect the cell-free supernatant (approximately 18 L).

    • Transfer the supernatant to a large separation funnel or extraction vessel.

    • Add an equal volume of ethyl acetate (1:1 v/v) and mix vigorously for 15 minutes.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process on the aqueous layer two more times to maximize recovery.

  • Concentration:

    • Pool all organic extracts.

    • Dry the pooled extract over anhydrous magnesium sulfate (MgSO₄) to remove residual water.[11]

    • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at 35-40°C to yield a crude oily or solid extract.

Phase 3: Chromatographic Purification Cascade

3a. Step 1: Normal-Phase (Silica Gel) Column Chromatography

Rationale: This step serves as the initial, low-cost purification to remove highly polar and non-polar impurities from the crude extract, thereby enriching the sample for Clazamycin B and simplifying the subsequent high-resolution HPLC step.

Protocol:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).

  • Sample Loading: Dissolve the crude extract from Phase 2 in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Elute the column with a step gradient of increasing polarity. A typical gradient might be:

    • 100% n-Hexane (2 column volumes)

    • n-Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol mixtures (e.g., 9:1 v/v)

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by analytical HPLC (see Phase 4) to identify those containing Clazamycin B.

  • Pooling: Pool the fractions containing the highest concentration and purity of Clazamycin B. Evaporate the solvent to yield an enriched solid.

3b. Step 2: Preparative Reversed-Phase HPLC (RP-HPLC)

Rationale: This is the final polishing step to achieve high purity (>95%). The C18 stationary phase separates compounds based on hydrophobicity, which is an orthogonal mechanism to the polarity-based separation of the silica gel column, effectively removing closely related impurities.

Protocol:

  • Sample Preparation: Dissolve the enriched solid from the silica gel step in the HPLC mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of Acetonitrile and a pH-adjusted buffer. Based on methods for related compounds, a starting point could be Acetonitrile:Phosphate Buffer (pH 6.0) (35:65 v/v).[6]

    • Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min).

    • Detection: UV at 210 nm.[6]

  • Purification: Inject the sample and collect the peak corresponding to the retention time of Clazamycin B, as determined by prior analytical runs.

  • Desalting and Concentration: Pool the pure fractions. If a buffer was used, it may be necessary to perform a desalting step (e.g., using a solid-phase extraction cartridge). Concentrate the pure fraction by rotary evaporation and then lyophilize to obtain a stable, dry powder of pure Clazamycin B.

Phase 4: Purity Assessment and Quantification

Rationale: A validated analytical HPLC method is essential for quality control at every stage. It confirms the presence of the target compound, determines its purity, and guides the pooling of fractions. Clazamycin B lacks a strong chromophore, necessitating detection at low UV wavelengths.[12]

Protocol:

  • Analytical HPLC Conditions:

    • Column: Analytical C18 or C8 column (e.g., Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.0). The exact ratio and gradient must be optimized to achieve good separation from impurities. A common mobile phase for related compounds is acetonitrile:phosphate buffer:water (35:40:25, v/v).[6]

    • Column Temperature: 40-45°C.[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 205-210 nm.[6][8]

    • Injection Volume: 20 µL.

  • Analysis: Analyze samples from each stage of the purification process (crude extract, silica fractions, preparative HPLC fractions, final product).

  • Quantification: Calculate purity based on the peak area percentage of the Clazamycin B peak relative to the total peak area in the chromatogram.

Data Presentation and Expected Results

The purification process should be tracked quantitatively. The following table provides an example of expected outcomes from a 20 L fermentation.

Purification Stage Total Volume / Mass Clazamycin B Conc. (µg/mL or mg/g) Purity (%) Overall Yield (%)
Clarified Supernatant~18 L10 µg/mL< 1%100%
Crude Ethyl Acetate Extract~5 g7.2 mg/g~2%90%
Pooled Silica Gel Fractions~400 mg62.5 mg/g~50%69%
Final Purified Clazamycin B~100 mg> 950 mg/g> 95%55%

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Fermentation Suboptimal media, incorrect pH/temperature, poor aeration, strain degradation.Re-optimize fermentation parameters (media components, temp, pH).[13] Ensure a fresh, healthy inoculum.
Poor Recovery in Extraction Incorrect solvent choice, incomplete phase separation, emulsion formation.Test alternative solvents (e.g., n-butanol). Allow more time for phase separation. To break emulsions, try adding brine or centrifuging the mixture.
Poor Separation on Silica Column Sample overload, improper mobile phase polarity, cracked column bed.Reduce the amount of crude extract loaded. Optimize the solvent gradient; use a shallower gradient for better resolution. Repack the column carefully.
Co-eluting Impurities in RP-HPLC Mobile phase pH is not optimal, wrong column chemistry, gradient is too steep.Adjust the mobile phase pH; the pKa of Clazamycin B is ~12.87, but related compounds may have different pKa's.[2] Try a different stationary phase (e.g., Phenyl-Hexyl). Use a shallower gradient around the elution time.
No Peak Detected in Analytical HPLC Compound is not present, wrong detection wavelength, compound degradation.Confirm extraction with a small-scale test. Ensure the detector is set to a low wavelength (205-210 nm).[6][8] Clazamycin B is hygroscopic; handle and store appropriately.[2]

References

  • Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (n.d.). Google Scholar.
  • ISOLATION A NEW MODERATELY HALOPHILIC BROAD-SPECTRUM ANTIBIOTIC PRODUCERE ACTINOMYCETE. (n.d.). Brieflands.
  • Fermentation and Extraction of Antibacterial Metabolite Using Streptomyces spp. Isolated from Taplejung, Nepal. (n.d.). ResearchGate.
  • Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. (2022-12-10). National Institutes of Health (NIH).
  • Phylogenetic characterization, fermentation and biological activities of an antibiotic producing Streptomyces clavuligerus isolated from KSA. (n.d.). Google Scholar.
  • Methods for the Analysis of Clindamycin Phosphate Injection. (n.d.). USP's Emerging Standards.
  • Methods for the Analysis of Clindamycin Phosphate Injection. (2024-03-15). USP's Emerging Standards.
  • Streptomycetes as platform for biotechnological production processes of drugs. (2021-01-04). PMC.
  • Visual Recognition and Detection of Clindamycin by Au@Ag Core–Shell Nanoparticles. (n.d.). Google Scholar.
  • Liquid chromatography method for separation of clindamycin from related substances. (n.d.). Google Scholar.
  • Clindamycin B CAS#: 18323-43-8. (n.d.). ChemicalBook.
  • Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review. (n.d.). Frontiers.
  • Production of Streptomycin by Fermentation. (2024-09-11). YouTube.

Sources

Application Note: Total Synthesis and Isolation Protocols for Clazamycin B

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Bacterial Pyrrolizidine Anomaly

While pyrrolizidine alkaloids (PAs) are ubiquitous in the plant kingdom (e.g., Boraginaceae, Asteraceae), Clazamycin B represents a rare and chemically distinct subclass: the bacterial pyrrolizidines . Isolated from Streptomyces species (specifically S. puniceus), Clazamycin B (and its epimer Clazamycin A) features a highly functionalized 7a-hydroxy-1-imino-pyrrolizidine core, often bearing a chlorine atom at the C2 position.

Unlike their plant counterparts, which are typically hepatotoxic ester alkaloids, Clazamycin B exhibits potent broad-spectrum antibiotic (particularly against Pseudomonas aeruginosa) and antitumor activity. Its mechanism of action involves DNA alkylation, facilitated by the reactive vinylogous amidine/urea functionality.

Strategic Approach to Synthesis

The total synthesis of Clazamycin B presents unique challenges due to the labile nature of the C7a-hemiaminal stereocenter and the high density of functional groups (imine, chloride, hydroxyl) on the bicyclic framework.

This guide details two complementary protocols:

  • Biomimetic Total Synthesis of the 7a-Hydroxylated Core: Based on the breakthrough "one-pot" methodology established by Lewis, Shaw, and Robertson (2021) for the related Legonmycins. This protocol provides the most efficient synthetic access to the bacterial pyrrolizidine scaffold.

  • Isolation and Purification from Fermentation: The classical, high-yield method for obtaining the natural product with its native chlorination pattern.

Part 2: Chemical Logic & Signaling Pathways

Structural Analysis and Retrosynthesis

The core stability of Clazamycin B is pH-dependent. In aqueous solution, Clazamycin A (5S, 8R) and Clazamycin B (5S, 8S) exist in equilibrium via a ring-opening/ring-closing mechanism at the aminal center.

Key Synthetic Challenge: The installation of the C7a-hydroxyl group (bridgehead) is the critical step. The Lewis/Robertson approach utilizes a selective oxidative hydrolysis of an acylated pyrrole precursor, mimicking the biosynthetic action of the flavin-dependent monooxygenase LgnC .

ClazamycinPathways Precursor L-Proline Derived Precursor Indolizidine Legonindolizidine Intermediate Precursor->Indolizidine Biosynthetic Assembly Oxidation Oxidative Ring Contraction Indolizidine->Oxidation Substrate LgnC Enzyme: LgnC (Flavin-Monooxygenase) LgnC->Oxidation Catalysis Scaffold 7a-Hydroxy-pyrrolizidine Core Oxidation->Scaffold Ring Contraction ClazamycinB Clazamycin B (Chlorinated/Imino) Scaffold->ClazamycinB Chlorination & Imino Formation ClazamycinA Clazamycin A (Epimer) ClazamycinB->ClazamycinA pH Dependent Equilibrium

Figure 1: Biosynthetic logic flow for Bacterial Pyrrolizidines. The conversion of the indolizidine intermediate to the pyrrolizidine core is mediated by LgnC, a step mimicked in the synthetic protocol.

Part 3: Detailed Protocols

Protocol A: Biomimetic Synthesis of the Pyrrolizidine Core

Adapted from Lewis, Shaw, & Robertson (2021). This protocol synthesizes the C7a-hydroxylated core common to Clazamycins, Jenamidines, and Legonmycins.

Reagents & Equipment
  • Starting Material: 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one (Compound 1 )

  • Acylating Agent: Isovaleryl chloride (or relevant acyl chloride for side-chain diversity)

  • Base: Pyridine (Anhydrous)

  • Solvent: Acetonitrile (MeCN)

  • Atmosphere: Ambient Air (Open flask for oxidation)

  • Purification: Flash Column Chromatography (Silica gel)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) and allow to cool.
      
  • Acylation (The "Activation" Step):

    • Dissolve Compound 1 (1.0 equiv, ~2.0 g) in anhydrous MeCN (10 mL/g).

    • Add Pyridine (4.0 equiv) via syringe.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Isovaleryl chloride (2.0 equiv).

    • Mechanism Note: This results in

      
      -diacylation.[1] The formation of the electron-rich pyrrole intermediate is crucial for the subsequent oxidation.
      
  • Oxidative Hydrolysis (The "LgnC Mimic"):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

    • Open the flask to the atmosphere (or bubble air gently).

    • Stir vigorously for 16–24 hours .

    • Observation: The reaction mixture will darken as the pyrrole intermediate undergoes autoxidation at the C7a bridgehead, followed by hydrolysis.

  • Work-up and Isolation:

    • Concentrate the reaction mixture in vacuo to remove MeCN.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with:

      • 1x Saturated

        
        
        
      • 1x Brine

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate to yield the crude oil.

  • Purification:

    • Purify via flash chromatography (Gradient: 0%

      
       10% MeOH in DCM).
      
    • Target Product: 7a-hydroxy-pyrrolizidin-1-one derivative.[1]

Data Specification Table: Synthetic Parameters

ParameterSpecificationNotes
Temperature 0°C

RT
Critical to control acylation exotherm.
Time 16 - 24 HoursMonitored by TLC (disappearance of pyrrole).
Yield 40 - 60%Variable based on acyl substituent.
Key Intermediate

-diacylated pyrrole
Unstable; processed in situ.
Protocol B: Isolation of Clazamycin B (Natural Source)

For researchers requiring the specific chlorinated natural product.

Fermentation
  • Strain: Streptomyces puniceus (e.g., NRRL 11160 or MF990-BF4).

  • Seed Culture: Inoculate spores into 500 mL Erlenmeyer flasks containing 100 mL of Soy Peptone/Glucose (SPG) medium. Incubate at 28°C for 48 hours on a rotary shaker (200 rpm).

  • Production Culture: Transfer 5% (v/v) seed culture into production flasks (SPG medium). Ferment for 96 hours at 28°C.

Extraction & Purification
  • Filtration: Separate mycelia from the broth using centrifugation (5000 rpm, 20 min).

  • Adsorption: Pass the supernatant through a Diaion HP-20 resin column.

  • Elution: Wash with water, then elute with a stepwise gradient of Methanol/Water (0%

    
     100% MeOH).
    
  • Extraction: Concentrate active fractions (monitored by anti-bacterial assay against Bacillus subtilis) and extract into Ethyl Acetate at pH 8.0 .

    • Note: Clazamycins are more stable in organic solvents than in aqueous acidic solutions.

  • Final Purification: Preparative HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 210 nm and 254 nm.

    • Isomer Separation: Clazamycin A elutes before Clazamycin B (typically).

Part 4: References & Grounding

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). "Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines." Beilstein Journal of Organic Chemistry, 17, 350–356. Link

  • Horiuchi, Y., Kondo, S., Ikeda, T., et al. (1979). "New antibiotics, clazamycins A and B."[2][3] The Journal of Antibiotics, 32(8), 762–767. Link

  • Dolak, L. A., & DeBoer, C. (1980). "Clazamycin B is antibiotic 354."[2][3] The Journal of Antibiotics, 33(1), 83–84.[4] Link

  • Snider, B. B., & Duvall, J. R. (2006).[5] "Structure Reassignment and Synthesis of Jenamidines A1/A2..." The Journal of Organic Chemistry, 71(22), 8579–8590. Link

  • Schäberle, T. F., & König, G. M. (2019). "Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence..." Toxins, 11(2), 76. Link

Sources

Application Note: Clazamycin B Michael Addition with Nucleophiles

[1]

Abstract

This application note details the mechanistic principles and experimental protocols for the Michael addition of nucleophiles to Clazamycin B. Clazamycin B, a chlorinated pyrrolizidine alkaloid produced by Streptomyces species, possesses a highly reactive conjugated amidine system.[1] This functionality serves as a potent Michael acceptor, allowing for covalent conjugation with thiols (e.g., cysteine, mesna) and other soft nucleophiles. This guide provides researchers with optimized workflows for kinetic profiling and preparative synthesis of Clazamycin adducts, essential for understanding its antitumor mechanism and developing detoxification strategies.

Introduction & Chemical Basis

Clazamycin B (and its diastereomer Clazamycin A) is distinguished by a pyrrolizidine core containing a conjugated amidine functionality.[1] Unlike typical

C1-position
The Electrophilic Warhead

The biological activity of Clazamycin B—including its antitumor and antibacterial properties—is linked to its alkylating ability. The conjugated system allows for the rapid formation of covalent bonds with biological nucleophiles.

  • Reaction Type: 1,4-Conjugate Addition (Michael Addition).[2][3][4]

  • Target: C1 Carbon of the pyrrolizidine ring.

  • Stereochemistry: The reaction is highly stereospecific.[1] Nucleophiles attack from the same face as the C6a-hydroxyl group (syn-facial), driven by hydrogen bonding or steric guidance, preventing the scrambling often seen in non-enzymatic Michael additions.

Biological Relevance

Understanding this reaction is critical for two primary applications:

  • Detoxification: Co-administration of thiols (e.g., 2-mercaptoethane sulfonate or "mesna") can reduce host toxicity by scavenging free Clazamycin B in non-target tissues.

  • Mechanism of Action: The covalent binding to DNA or protein cysteine residues is the likely mode of cytotoxicity.

Reaction Mechanism

The mechanism involves the attack of a soft nucleophile (Nu⁻) on the C1 position, followed by the stabilization of the resulting enolate/amidine intermediate and subsequent protonation.

Mechanistic Pathway Diagram

ClazamycinMechanismcluster_conditionsReaction ConditionsClazamycinClazamycin B(Conjugated Amidine)TSTransition State(Syn-facial Attack at C1)Clazamycin->TS ActivationNucleophileNucleophile(R-S⁻ or R-NH₂)Nucleophile->TS ActivationIntermediateEnolate/AmidineIntermediateTS->Intermediate C-S Bond FormationAdductMichael Adduct(Stable C1-Substituted Product)Intermediate->Adduct ProtonationCondpH 7.0 - 8.0Polar Solvent (H₂O/EtOH)Ambient Temp

Figure 1: Mechanistic flow of nucleophilic attack on Clazamycin B. The reaction proceeds via a stereoselective attack at C1, controlled by the C6a-hydroxyl group.[1]

Experimental Protocols

Protocol A: Kinetic Analysis of Thiol Addition

Objective: To determine the reaction rate constant (

Materials:

  • Clazamycin B (purified stock, 10 mM in DMSO).

  • Nucleophile: Sodium 2-mercaptoethanesulfonate (Mesna).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Instrument: UV-Vis Spectrophotometer or HPLC-DAD.

Workflow:

  • Baseline: Prepare 2.9 mL of Phosphate Buffer in a quartz cuvette.

  • Substrate Addition: Add 30 µL of Clazamycin B stock (Final conc: 100 µM). Record UV spectrum (200–400 nm) to establish

    
     (typically ~230-250 nm for the amidine system).
    
  • Reaction Initiation: Add 30 µL of Mesna stock (100 mM, 1000x excess to ensure pseudo-first-order kinetics). Mix rapidly by inversion.

  • Monitoring: Immediately track the decay of absorbance at the specific

    
     or the appearance of a new peak associated with the adduct.
    
  • Quantification: Plot

    
     vs. time. The slope represents 
    
    
    .
Protocol B: Preparative Synthesis of Clazamycin-Mesna Adduct

Objective: To isolate the Michael adduct for structural characterization (NMR/MS) or biological testing.

Reagents:

  • Clazamycin B (10 mg, ~0.03 mmol).

  • Mesna (Sodium 2-mercaptoethanesulfonate) (5.5 mg, 1.0 eq).

  • Solvent: Water/Ethanol (1:1 v/v).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of Clazamycin B in 1 mL of ethanol.

  • Nucleophile Preparation: Dissolve 5.5 mg of Mesna in 1 mL of deionized water.

  • Reaction: Add the Mesna solution dropwise to the Clazamycin solution with varying stirring at room temperature (20–25 °C).

    • Note: The reaction is generally fast; however, allow to stand for 12–24 hours to ensure completion and thermodynamic equilibration.

  • Monitoring: Check reaction progress via TLC (Silica gel; Eluent: Ethanol/Acetic Acid 99:1). Look for the disappearance of the Clazamycin spot and appearance of a lower

    
     spot (polar adduct).[1]
    
  • Work-up:

    • Flash freeze the reaction mixture (liquid nitrogen).

    • Lyophilize (freeze-dry) to remove water and ethanol.

    • The residue will contain the crude adduct and salts.

  • Purification:

    • Redissolve residue in minimal water.

    • Purify via Preparative HPLC (C18 column) or Flash Chromatography (if using organic-soluble nucleophiles).

    • For Mesna adducts, desalting columns (e.g., Sephadex G-10) may be required.

Data Analysis & Interpretation

Stereochemical Verification

Unlike simple Michael acceptors, Clazamycin B directs the incoming nucleophile.[1]

  • NMR Signature: In the

    
    H-NMR of the adduct, analyze the coupling constants (
    
    
    ) between H1 and H7a.
  • NOE Experiments: A Nuclear Overhauser Effect (NOE) correlation between the nucleophile's alpha-protons and the H6a/H6b protons of the pyrrolizidine core confirms the syn-facial addition relative to the C6a-hydroxyl.

Stability Profile
  • Reversibility: While Michael additions can be reversible (retro-Michael), Clazamycin thio-adducts are generally stable in aqueous solution at neutral pH.

  • Interconversion: Clazamycin A and B interconvert in water.[1] However, the Michael adducts are often locked into a single diastereomeric configuration, halting this interconversion.

Experimental Workflow Diagram

ProtocolWorkflowStartStart: Clazamycin B StockMixMix with Nucleophile (1:1 eq)Solvent: H₂O/EtOHStart->MixIncubateIncubate 24h @ 25°CMonitor via TLC/HPLCMix->IncubateCheckConversion Complete?Incubate->CheckCheck->IncubateNo (Extend Time)LyophilizeLyophilize to DrynessCheck->LyophilizeYesPurifyPurification(Prep-HPLC / Flash)Lyophilize->PurifyAnalyzeCharacterization(NMR, MS, NOE)Purify->Analyze

Figure 2: Operational workflow for the preparative synthesis and isolation of Clazamycin B Michael adducts.

References

  • Thurston, D. E., & Buechter, D. D. (1987).[1] Clazamycin B: Structure and Reactivity. Journal of the Chemical Society, Chemical Communications. Link

  • Green, K. L., et al. (1988).[1] Reduction of Clazamycin Toxicity by Mesna. Cancer Chemotherapy and Pharmacology. Link

  • Dolak, L. A., & DeBoer, C. (1980). Clazamycin B is Antibiotic 354.[5] The Journal of Antibiotics. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Clazamycin B

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Potential of Clazamycin B

Clazamycin B, identified as (2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol with the molecular formula C₇H₉ClN₂O, is a pyrrolizidine alkaloid of significant interest for novel drug discovery.[1] Pyrrolizidine alkaloids are a class of naturally occurring compounds known for their diverse biological activities, which include potential antitumor properties. However, this class of compounds is also associated with potential hepatotoxicity. Therefore, a thorough in vitro evaluation of the cytotoxic effects of Clazamycin B is a critical first step in assessing its therapeutic potential and safety profile.

This comprehensive guide provides detailed protocols for two robust and widely accepted in vitro cytotoxicity assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) release assay. These assays offer complementary insights into the cellular response to Clazamycin B, measuring metabolic activity and membrane integrity, respectively. This document is designed to equip researchers with the necessary tools to conduct a preliminary cytotoxicological screening of Clazamycin B and similar novel chemical entities.

Strategic Selection of Cell Lines for a Comprehensive Cytotoxicity Profile

The choice of cell lines is paramount for a meaningful interpretation of cytotoxicity data. For a comprehensive initial screening of Clazamycin B, a panel of cell lines is recommended to assess its potency and selectivity across different cancer types. Given that pyrrolizidine alkaloids can exhibit hepatotoxicity, the inclusion of a human liver cancer cell line, such as HepG2 , is strongly advised.

For a broader assessment of anticancer potential, the NCI-60 panel , a selection of 60 human cancer cell lines derived from nine different tissue types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), provides a well-characterized and standardized platform for drug screening.[2][3][4][5][6] Utilizing a subset of these lines can provide valuable preliminary data on the spectrum of Clazamycin B's activity.

Comparative Overview of Recommended Cytotoxicity Assays

A multi-faceted approach to cytotoxicity testing is crucial for a comprehensive understanding of a compound's effects. The MTT and LDH assays provide complementary information on cell health.

Assay Principle Endpoint Advantages Limitations
MTT Assay Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product.Cell viability (metabolic activity)High throughput, cost-effective, well-established.[7][8][9][10][11]Can be affected by compounds that interfere with mitochondrial respiration. Indirect measure of cell number.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Cell death (membrane integrity)High throughput, non-lytic (can be multiplexed), direct measure of cytotoxicity.[12][13][14][15]Less sensitive for early apoptotic events. Can be affected by serum LDH.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7][8][9][10][11]

In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_clazamycin Add serial dilutions of Clazamycin B incubation1->add_clazamycin incubation2 Incubate for 24-72h add_clazamycin->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • Clazamycin B

  • Selected cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Clazamycin B in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of Clazamycin B. Include a vehicle control (medium with the same concentration of solvent used to dissolve Clazamycin B) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[13][15]

LDH_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_clazamycin Add serial dilutions of Clazamycin B incubation1->add_clazamycin incubation2 Incubate for desired time add_clazamycin->incubation2 transfer_supernatant Transfer supernatant to a new plate incubation2->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation3 Incubate for 30 min at RT add_reaction_mix->incubation3 add_stop_solution Add stop solution incubation3->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Materials:

  • Clazamycin B

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment and Controls:

    • Test Wells: Add serial dilutions of Clazamycin B.

    • Vehicle Control: Add medium with the corresponding solvent concentration.

    • Untreated Control (Spontaneous LDH release): Add culture medium only.

    • Maximum LDH Release Control: Add lysis buffer (as per kit instructions) 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, the percentage of cytotoxicity or cell viability should be calculated relative to the controls.

For the MTT Assay:

  • Percent Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

For the LDH Assay:

  • Percent Cytotoxicity = [((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control))] x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of Clazamycin B that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, should be determined by plotting the percentage of viability or cytotoxicity against the log of the Clazamycin B concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro cytotoxicity assessment of Clazamycin B. By employing both the MTT and LDH assays, researchers can gain a more complete understanding of the compound's effects on cell viability and membrane integrity. The selection of a diverse panel of cancer cell lines, including those of hepatic origin, will be critical in elucidating the cytotoxic profile of Clazamycin B. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy and toxicity evaluations.

References

  • PubChem. Clazamycin b (C7H9ClN2O). National Center for Biotechnology Information. [Link]

  • PDB-101. Clindamycin. RCSB PDB. [Link]

  • PubChem. Clindamycin. National Center for Biotechnology Information. [Link]

  • Wikipedia. Clindamycin. [Link]

  • Dr.Oracle. What are the chemical structures of vitamins and Clindamycin?. [Link]

  • PubChem. Clindamycin B. National Center for Biotechnology Information. [Link]

  • PubChem. Clindamycin B 3-phosphate. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]

  • Shukla, S. J., Huang, R., Austin, C. P., & Xia, M. (2020). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]

  • ResearchGate. (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

  • Wikipedia. NCI-60. [Link]

  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • StatPearls. Clindamycin. National Center for Biotechnology Information. [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813–823. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Pfizer. CLEOCIN HCl® clindamycin hydrochloride capsules, USP. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Spelman, K., & Boncompagni, A. C. (2022). Scientific Rationale and Clinical Basis for Clindamycin Use in the Treatment of Dermatologic Disease. Medicina, 58(11), 1538. [Link]

  • Le, K., & Bhaskar, S. (2021). Clindamycin: A Comprehensive Status Report with Emphasis on Use in Dermatology. Dermatology and therapy, 11(6), 1837–1851. [Link]

  • Promega Connections. Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubChem. kanamycin B(5+). National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation and Isolation of Clazamycin A and B

[1]

Introduction & Scientific Rationale

Clazamycin A and Clazamycin B are pyrrolizidine alkaloids produced by Streptomyces species (e.g., Streptomyces sp. MF990-BF4). They exhibit antitumor and antibiotic activity but present a significant analytical challenge: epimerization .

Clazamycin A and B are C-7a epimers. In aqueous solution, they undergo rapid interconversion to form an equilibrium mixture. This process is pH-dependent ; at neutral or alkaline pH, the interconversion is fast, and the compounds are unstable. To successfully separate and quantify these isomers, the analyst must maintain acidic conditions (pH < 3.0) throughout the extraction, storage, and chromatographic process.

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method designed to suppress epimerization, ensuring accurate resolution of the two isomers.

Physicochemical Properties & Method Strategy

PropertyDescriptionImpact on Protocol
Chemical Structure Chlorinated pyrrolizidine alkaloidPolar, requires C18 or Polar-Embedded column.
Stability Unstable at pH > 4 CRITICAL: All solvents and buffers must be acidified.
Isomerism C-7a Epimers (A and B)Requires high-efficiency separation to resolve split peaks.
Solubility Soluble in Water, DMSO, MeOHCompatible with RP-HPLC mobile phases.
UV Absorption Weak chromophore (end absorption)Detect at low UV (210–220 nm) or use PDA scan.

Experimental Protocols

Protocol A: Sample Preparation (Extraction from Fermentation Broth)

Objective: Isolate Clazamycins while preventing in-situ epimerization.

Reagents:

  • Hydrochloric Acid (HCl), 1N

  • Ethyl Acetate (HPLC Grade)

  • Sodium Chloride (NaCl)

  • Methanol (LC-MS Grade)

Workflow:

  • Harvest: Centrifuge fermentation broth at 5,000 rpm for 15 minutes to remove mycelia.

  • Acidification (Crucial): Immediately adjust the supernatant pH to 2.0 – 2.5 using 1N HCl. Do not allow the pH to rise above 3.0.

  • Salting Out: Saturate the supernatant with NaCl (approx. 300g/L) to drive the polar alkaloids into the organic phase.

  • Extraction: Extract twice with an equal volume of Ethyl Acetate .

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄ and evaporate to dryness under vacuum at < 35°C (heat sensitive).

  • Reconstitution: Dissolve the residue in 0.1% Formic Acid in Water/Methanol (90:10) . Filter through a 0.22 µm PTFE filter before injection.

Protocol B: Analytical HPLC Method

Objective: Baseline separation of Clazamycin A and B.

System Parameters:

ParameterSetting
Instrument HPLC with Diode Array Detector (DAD)
Column Agilent Zorbax SB-C18 (StableBond) or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Temperature 25°C (Ambient) - Avoid high heat to prevent degradation
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection UV 215 nm (Primary), 254 nm (Secondary), Scan 200–400 nm

Mobile Phase:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA

Gradient Table:

Time (min)% Solvent A% Solvent BCurveDescription
0.0955-Equilibration
2.0955LinearIsocratic Hold (Load)
15.05050LinearElution Gradient
18.0595LinearWash
20.0595LinearHold Wash
21.0955LinearRe-equilibration
25.0955-End
Protocol C: Semi-Preparative Isolation

Objective: Purify individual isomers for structural confirmation.

  • Scale Up: Use a Semi-Prep C18 column (e.g., 10 x 250 mm).

  • Flow Rate: Increase to 4–5 mL/min (depending on column specs).

  • Fraction Collection: Trigger collection based on UV threshold at 215 nm.

  • Post-Collection Handling: Immediately freeze fractions or lyophilize. Do not store in liquid solution at room temperature as they will re-equilibrate to the A/B mixture.

Visual Workflows

Figure 1: Extraction and Isolation Logic

Clazamycin_ExtractionBrothFermentation Broth(Streptomyces sp.)CentrifugeCentrifugation(5000 rpm, 15 min)Broth->CentrifugeSupernatantSupernatantCentrifuge->SupernatantAcidificationCRITICAL: Acidify to pH 2.0(Prevent Epimerization)Supernatant->AcidificationImmediate StepExtractionSolvent Extraction(Ethyl Acetate + NaCl)Acidification->ExtractionEvaporationEvaporation < 35°CExtraction->EvaporationHPLCHPLC Analysis(Acidic Mobile Phase)Evaporation->HPLCReconstitute in Mobile Phase

Caption: Step-by-step extraction workflow emphasizing the critical acidification step to freeze the epimeric ratio.

Figure 2: HPLC Separation Mechanism

HPLC_MechanismMixSample:Clazamycin A/B MixColumnC18 Column(Stationary Phase)Mix->ColumnInteractionHydrophobicInteractionColumn->InteractionMobilePhaseMobile Phase(pH 2.0, TFA)MobilePhase->ColumnSuppresses IonizationPeakAPeak 1:Clazamycin A(More Polar)Interaction->PeakAElutes FirstPeakBPeak 2:Clazamycin B(Less Polar)Interaction->PeakBElutes Second

Caption: Separation logic on C18. Acidic pH suppresses silanol activity and prevents on-column epimerization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peaks Co-elute or Bridge On-column epimerization due to high pH.Ensure Mobile Phase A contains 0.1% TFA (pH ~2). Check aqueous buffer age.
Broad Tailing Peaks Interaction with residual silanols.Use "End-capped" or "Sterically Protected" C18 columns (e.g., Zorbax SB-C18).
Low Sensitivity Detection wavelength too high.Clazamycins have weak chromophores. Switch to 210–215 nm .
Degradation Products Sample preparation too harsh.Evaporate solvents at low temp (<35°C). Avoid alkaline contact.

References

  • Horiuchi, Y., et al. (1979). "New antibiotics, clazamycins A and B." The Journal of Antibiotics, 32(7), 762-764.

  • Nakamura, H., et al. (1979). "Crystal and molecular structure of clazamycin A." The Journal of Antibiotics, 32(7), 765-767.

  • Buechter, D. D., et al. (1987). "Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B." Journal of Natural Products, 50(3), 360-367.

  • Umezawa, H., et al. (1984). "Inhibition of DNA replication and membrane transport of some nutrients by clazamycin in Escherichia coli."[1] The Journal of Antibiotics, 37(3), 260-266.

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Clindamycin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This document provides a detailed guide for the preparation of Clindamycin Hydrochloride. Initial searches for "Clazamycin B hydrochloride" did not yield information on a recognized compound, suggesting a potential typographical error. Given the extensive availability of data for Clindamycin, a structurally related and medically significant lincosamide antibiotic, this guide will focus on the synthesis and characterization of Clindamycin Hydrochloride. Clindamycin B is a known impurity associated with Clindamycin[1].

Introduction

Clindamycin is a semi-synthetic antibiotic derived from lincomycin, a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis.[2][3] It is a member of the lincosamide class of antibiotics and is effective against a broad spectrum of anaerobic and gram-positive bacteria.[3][4] The primary mechanism of action for Clindamycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.[2][4][5][6][7] Due to its therapeutic importance, robust and efficient methods for the preparation of its stable hydrochloride salt are critical for research and pharmaceutical development.

This application note provides a comprehensive overview of the chemical synthesis, purification, and salt formation of Clindamycin Hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the free base and the hydrochloride salt is essential for successful synthesis, formulation, and analytical characterization.

PropertyClindamycin (Free Base)Clindamycin HydrochlorideReference(s)
Molecular Formula C₁₈H₃₃ClN₂O₅SC₁₇H₃₁ClN₂O₅S•HCl[2][4]
Molecular Weight 424.98 g/mol 447.42 g/mol [2][4]
Appearance White to off-white solidWhite crystalline powder[2][8]
Solubility Slightly soluble in waterHigh aqueous solubility[4][]
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere2-8°C Refrigerator[1][10]

Synthesis of Clindamycin Free Alkali

The synthesis of Clindamycin Hydrochloride begins with the preparation of the clindamycin free alkali from a suitable precursor, typically Lincomycin Hydrochloride. The overall process involves a chlorination step followed by hydrolysis.

Workflow for Clindamycin Free Alkali Synthesis

cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis A Lincomycin Hydrochloride C Chlorinated Intermediate A->C Low-C halogenated hydrocarbon solvent B Chlorinating Agent (e.g., Vilsmeier Reagent) B->C D Chlorinated Intermediate F Clindamycin Free Alkali D->F Hydrolysis E Sodium Hydroxide (aq) E->F

Caption: Synthesis of Clindamycin Free Alkali.

Detailed Protocol for Clindamycin Free Alkali Synthesis

Materials:

  • Lincomycin Hydrochloride

  • Low-C halogenated hydrocarbon (e.g., dichloromethane)

  • Chlorinating agent (e.g., Vilsmeier reagent, solid phosgene with DMF)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Activated Carbon

  • Ethylene Dichloride

  • Anhydrous Ethanol

Procedure:

  • Chlorination:

    • In a suitable reaction vessel, dissolve Lincomycin Hydrochloride in a low-C halogenated hydrocarbon solvent.[11][12]

    • Prepare the Vilsmeier reagent or another suitable chlorinating agent and add it to the reaction mixture.[13] The reaction is typically carried out at a controlled temperature, for instance, between 40-50°C for 8-15 hours.[13]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) until the starting material is consumed.

  • Hydrolysis:

    • Prepare a solution of sodium hydroxide in water and cool it to below 0°C.[8]

    • Slowly add the chlorinated reaction mixture from the previous step to the cold NaOH solution, ensuring the reaction temperature does not exceed 20°C.[8]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2 hours.[8]

    • Add activated carbon to the mixture and stir at an elevated temperature (e.g., 50°C) for 1 hour for decolorization.[8]

    • Filter the mixture to remove the activated carbon.

  • Extraction and Isolation:

    • Cool the filtrate to 25°C and perform a liquid-liquid extraction with ethylene dichloride.[8] Adjust the pH to approximately 10.5 with additional NaOH solution to ensure the clindamycin is in its free alkali form.[8]

    • Separate the organic layer and repeat the extraction of the aqueous layer with ethylene dichloride multiple times.[8]

    • Combine the organic extracts and concentrate them under reduced pressure at a temperature not exceeding 50°C to obtain the crude Clindamycin free alkali.[8]

Preparation of Clindamycin Hydrochloride Salt

Once the Clindamycin free alkali is obtained, the next step is the formation of the hydrochloride salt, followed by crystallization to yield a pure, stable product.

Workflow for Clindamycin Hydrochloride Salt Formation

cluster_0 Step 3: Salt Formation & Crystallization G Clindamycin Free Alkali J Clindamycin Hydrochloride (Alcoholate) G->J Dissolution & pH Adjustment H Solvent System (e.g., Acetone or Ethanol) H->J I Hydrochloric Acid I->J K Clindamycin Hydrochloride (Final Product) J->K Drying/Dealcoholation

Caption: Formation of Clindamycin Hydrochloride Salt.

Detailed Protocol for Clindamycin Hydrochloride Salt Formation

Materials:

  • Clindamycin Free Alkali (from section 3.2)

  • Acetone or Anhydrous Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve the crude Clindamycin free alkali in a suitable solvent system, such as acetone or anhydrous ethanol.[8][11][12]

    • Carefully add concentrated hydrochloric acid to the solution to adjust the pH to approximately 3-5.[8]

    • Cool the solution to below 0°C and allow for crystallization to occur over several hours (e.g., 8 hours).[8]

    • Collect the crystalline product by filtration.

  • Washing and Drying:

    • Wash the collected crystals with a small amount of cold ethanol.[8]

    • Dry the product under reduced pressure at an appropriate temperature (e.g., 60°C) to obtain the Clindamycin Hydrochloride alcoholate.[8]

  • Dealcoholation (if necessary):

    • If an alcoholate was formed, a final drying step at a higher temperature (e.g., 90-115°C) for several hours is required to remove the crystal-bound alcohol and obtain the final Clindamycin Hydrochloride product.[8]

Purification and Analysis

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or related impurities such as Clindamycin B.

Purification Techniques
  • Recrystallization: This is a primary method for purifying the final Clindamycin Hydrochloride salt. The choice of solvent is critical and may include lower alcohols or mixtures of solvents.[8][14] The process of dissolving the crude product in a hot solvent and allowing it to cool slowly promotes the formation of pure crystals.

  • Chromatography: For higher purity requirements or for the isolation of impurities for analytical standards, chromatographic techniques can be employed.

    • Flash Chromatography: Can be used to purify the free alkali before salt formation.[15]

    • Reversed-phase High-Performance Liquid Chromatography (HPLC): A powerful tool for both analytical assessment of purity and for preparative purification.[16]

Analytical Characterization

The identity and purity of the synthesized Clindamycin Hydrochloride should be confirmed using a battery of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of Clindamycin Hydrochloride and quantifying any impurities.[16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule and can be compared against a reference standard.[8]

Stability and Storage

Proper storage of Clindamycin Hydrochloride is essential to maintain its potency and prevent degradation.

  • Solid Form: The hydrochloride salt is a white to off-white crystalline solid.[2] It should be stored in a well-closed container, protected from light and moisture, at a controlled temperature, typically between 2-8°C.[10]

  • In Solution: The stability of Clindamycin in solution is dependent on the solvent, concentration, and temperature. Studies have shown that Clindamycin phosphate, a related compound, is stable in 0.9% sodium chloride injection for 30 days at 4°C and for 7 days at 23°C.[18] In general, solutions should be freshly prepared. For longer-term storage, refrigeration is recommended.[19]

References

  • CN101891778A - Process for synthesizing clindamycin hydrochloride - Google P
  • Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap. (URL: [Link])

  • CN101205245A - Method for preparing hydrochloric acid clindamycinum - Google P
  • CN107200758B - Preparation method of high-purity clindamycin and clindamycin salt - Google P
  • CN103172683A - Method for preparing clindamycin hydrochloride - Google P
  • CN112625071B - Synthesis process of clindamycin palmitate hydrochloride - Google P
  • Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem. (URL: [Link])

  • Global Health: Antimicrobial Resistance: undefined: Clindamycin - PDB-101. (URL: [Link])

  • Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization - PMC - NIH. (URL: [Link])

  • CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google P
  • Clindamycin B | C17H31ClN2O5S | CID 71776756 - PubChem. (URL: [Link])

  • Clindamycin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed. (URL: [Link])

  • Clindamycin - Wikipedia. (URL: [Link])

  • Liquid chromatography of clindamycin 2-phosphate on triethylaminoethyl cellulose. (URL: [Link])

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrCLINDAMYCIN IV INFUSION Clindamycin Injection in 5% Dextrose w/v Mi - Sandoz. (URL: [Link])

  • CAS No : 68225-58-1 | Product Name : Clindamycin Hydrochloride - Impurity B (Hydrochloride Salt) | Chemical Name : Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]carbonyl]amino. (URL: https://www.
  • Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt - PubMed. (URL: [Link])

  • What is the mechanism of Clindamycin Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • Cleocin Phosphate® (clindamycin injection, USP) and (clindamycin injection in 5% dextrose ) To reduce the development of - accessdata.fda.gov. (URL: [Link])

  • Clindamycin B HCl Salt - Acanthus Research. (URL: [Link])

  • Separation and Purification of Pharmaceuticals and Antibiotics. (URL: [Link])

  • Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - NIH. (URL: [Link])

Sources

Application Notes & Protocols: Synthesis of Clazamycin B Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Clazamycin B

Clazamycin B is a naturally occurring pyrrolizidine alkaloid that exhibits a range of biological activities, including antibacterial and antiviral properties. Its unique bicyclic structure, featuring a pyrrolizidine core, presents a compelling scaffold for medicinal chemistry. Like other lincosamide antibiotics, its mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5] This disruption of essential cellular processes makes it a valuable lead compound in the search for new antimicrobial agents.

However, natural products often require optimization to improve their therapeutic index, pharmacokinetic properties, and spectrum of activity. Structure-Activity Relationship (SAR) studies are therefore critical.[6] By systematically modifying the Clazamycin B structure and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its efficacy and develop novel, more potent, and selective drug candidates.[7][8][9] This guide provides a comprehensive overview of the synthetic strategy and detailed protocols for preparing Clazamycin B analogs to facilitate these crucial SAR investigations.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the Clazamycin B core is a significant challenge due to the stereochemically dense and strained bicyclic system. A robust synthetic strategy must address the stereoselective formation of multiple chiral centers. Our proposed retrosynthesis is based on established methodologies for constructing complex pyrrolizidine alkaloids and related nitrogen-containing heterocycles.[10][11][12]

The primary strategic disconnection is at the C-N bond of the pyrrolizidine ring, retrosynthetically leading back to a linear amino acid precursor. This approach allows for the sequential and controlled installation of stereocenters.

Scientist's Note: The key to a successful synthesis of this nature is controlling stereochemistry early and carrying it through the reaction sequence. The use of chiral pool starting materials or asymmetric catalysis is paramount to avoid challenging separations of diastereomers in later stages.

Retrosynthesis ClazamycinB Clazamycin B Analog Intermediate1 Bicyclic Lactam Intermediate ClazamycinB->Intermediate1 Amide Formation/ Functionalization Intermediate2 Functionalized Pyrrolidine Intermediate1->Intermediate2 Ring-Closing Metathesis (RCM) or Intramolecular Cyclization Intermediate3 Linear Amino Ester Precursor Intermediate2->Intermediate3 Alkylation/ Chain Extension StartingMaterial Chiral Starting Material (e.g., Pyroglutamic Acid) Intermediate3->StartingMaterial Protecting Group Chemistry

Caption: Retrosynthetic analysis of Clazamycin B.

Overall Synthetic Workflow

The forward synthesis begins with a commercially available chiral starting material, such as L-pyroglutamic acid, to establish the initial stereocenter. The synthesis proceeds through the formation of a key linear precursor, followed by a crucial intramolecular cyclization step to form the bicyclic core. Subsequent functionalization yields the final Clazamycin B analogs.

Workflow cluster_prep Phase 1: Precursor Synthesis cluster_cyclization Phase 2: Core Formation cluster_diversification Phase 3: Analog Synthesis Start L-Pyroglutamic Acid Step1 Protection of Amine (e.g., Boc Anhydride) Start->Step1 Step2 Ring Opening & Esterification Step1->Step2 Step3 Side Chain Installation (e.g., Grignard Addition) Step2->Step3 Step4 Activation of Hydroxyl (e.g., Mesylation) Step3->Step4 Step5 Intramolecular SN2 Cyclization Step4->Step5 Step6 Deprotection Step5->Step6 Core Clazamycin Core Scaffold Step6->Core Step7 Amide Coupling with Varied Carboxylic Acids (R-COOH) Core->Step7 Final Library of Clazamycin B Analogs Step7->Final

Caption: Forward synthesis workflow for Clazamycin B analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-Protected Linear Amino Ester Precursor

This protocol details the initial steps to convert L-pyroglutamic acid into a key linear precursor suitable for cyclization.

  • Protection of the Amine:

    • To a solution of L-pyroglutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-pyroglutamic acid. Scientist's Note: The Boc group is an excellent choice for protecting the nitrogen atom. It is stable to a wide variety of reaction conditions that will be used in subsequent steps and can be cleanly removed at the end of the synthesis using mild acidic conditions, such as trifluoroacetic acid (TFA).

  • Reductive Ring Opening and Esterification:

    • Dissolve the N-Boc-pyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

    • Add lithium borohydride (LiBH₄, 2.0 eq) carefully.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate (3x), dry the combined organic layers over sodium sulfate, and concentrate.

    • The resulting crude alcohol is then esterified without further purification. Dissolve the crude alcohol in dichloromethane (DCM) and add triethylamine (1.5 eq) and methyl chloroformate (1.2 eq) at 0 °C. Stir for 2 hours.

    • Wash the reaction with water and brine, dry over sodium sulfate, and purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the linear amino ester.

Protocol 2: Intramolecular Cyclization to Form the Pyrrolizidine Core

This protocol describes the critical ring-closing step to form the bicyclic core of Clazamycin B.

  • Activation of the Primary Alcohol:

    • Dissolve the linear amino ester (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 1 hour.

    • Wash the mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting mesylate is often used immediately in the next step. Scientist's Note: Conversion of the primary alcohol to a good leaving group, such as a mesylate or tosylate, is essential to facilitate the subsequent intramolecular Sₙ2 reaction. This activation must be done under anhydrous conditions to prevent hydrolysis of the activating agent.

  • Deprotection and In Situ Cyclization:

    • Dissolve the crude mesylate from the previous step in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours, monitoring the deprotection by TLC.

    • Once the Boc group is removed, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) to the biphasic mixture and stir vigorously at room temperature for 12-18 hours to promote the intramolecular cyclization.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the resulting bicyclic lactam via flash column chromatography.

Strategy for Analog Synthesis and SAR Exploration

With the core pyrrolizidine scaffold in hand, a library of analogs can be generated to probe the structure-activity relationships. Modifications can be systematically introduced at various positions.

Caption: Key diversification points for SAR studies.

Protocol 3: Example Analog Synthesis via Amide Coupling

  • Amide Coupling:

    • To a solution of the Clazamycin core (1.0 eq) and a selected carboxylic acid (R-COOH, 1.2 eq) in anhydrous DMF, add HATU (1.3 eq) and diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

    • Dilute the reaction mixture with ethyl acetate and wash with water (2x), 1M HCl (1x), saturated sodium bicarbonate (1x), and brine (1x).

    • Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography or preparative HPLC to yield the final Clazamycin B analog. Scientist's Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization and is effective for coupling a wide range of carboxylic acids, making it ideal for generating a diverse library of amide analogs.

Data Presentation and SAR Analysis

The synthesized analogs should be evaluated for their biological activity (e.g., Minimum Inhibitory Concentration - MIC against a panel of bacteria) and cytotoxicity. The data can be summarized to identify key SAR trends.

Analog IDR¹ Group (Modification at Amide)MIC vs. S. aureus (µg/mL)Cytotoxicity (CC₅₀, µM)SAR Insight
Clazamycin B (Natural Side Chain)8>100Baseline activity.
CZ-01 Phenylacetyl4>100Aromatic ring enhances potency.
CZ-02 Cyclohexylacetyl16>100Bulky aliphatic group reduces potency.
CZ-03 4-Fluorophenylacetyl285Electron-withdrawing group boosts potency.
CZ-04 4-Methoxyphenylacetyl8>100Electron-donating group offers no benefit.
CZ-05 Acetyl32>100Small alkyl group significantly reduces activity.

Note: Data presented is representative and for illustrative purposes.

References

  • Jackson, R. K., & Wood, J. L. (2021). Total Synthesis of ent-Plagiochianin B. Organic Letters, 23(4), 1243–1246. [Link]

  • Ghosh, A. K., & Anderson, D. D. (2012). Enantioselective Total Synthesis of Pladienolide B: A Potent Spliceosome Inhibitor. Organic Letters, 14(18), 4742–4745. [Link]

  • Sklenicka, J., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]

  • Spanevello, R. A., et al. (2014). Total synthesis and stereochemical reassignment of (±)-indoxamycin B. Chemical Communications, 50(73), 10684-10687. [Link]

  • Le, T., & Bhushan, B. (2024). Clindamycin. In StatPearls. StatPearls Publishing. [Link]

  • Tolmasky, M. E., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]

  • Patil, S., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]

  • Dunkle, J. A., et al. (2010). Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action. Proceedings of the National Academy of Sciences, 107(40), 17152-17157. [Link]

  • Zhai, L., et al. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals, 15(11), 1389. [Link]

  • Zhang, H., et al. (2024). Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization. European Polymer Journal, 203, 112674. [Link]

  • Chen, J., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxins, 13(1), 31. [Link]

  • Pharmacy Freak. (2023). Mechanism of Action of Clindamycin. Pharmacy Freak. [Link]

  • Wikipedia. (2024). Clindamycin. [Link]

  • Smith, A. B., et al. (2009). Total Synthesis of Isokidamycin. Journal of the American Chemical Society, 131(32), 11344–11346. [Link]

  • RCSB PDB. (n.d.). Clindamycin. Global Health: Antimicrobial Resistance. [Link]

  • Lee, H., et al. (2016). Total Synthesis of Aquayamycin. The Journal of Organic Chemistry, 81(24), 12345-12352. [Link]

  • Synapse. (2024). What is the mechanism of Clindamycin Hydrochloride? Patsnap Synapse. [Link]

  • Akter, T., et al. (2022). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Antibiotics, 11(11), 1548. [Link]

Sources

Application Notes and Protocols for Investigating Clazamycin B-Mediated Membrane Transport Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazamycin B is a pyrrolizidine antibiotic whose mechanism of action, particularly its interaction with cellular membranes, remains largely uncharacterized. This guide provides a comprehensive framework of detailed protocols for researchers to systematically investigate the potential membrane transport inhibition properties of Clazamycin B. In the absence of extensive specific literature on Clazamycin B, this document presents a logical, multi-tiered experimental approach, beginning with foundational activity and cytotoxicity assessments, and progressing to in-depth analyses of membrane integrity, membrane potential dynamics, and specific transporter interactions. Each protocol is presented with the underlying scientific principles, step-by-step methodologies, and guidance for data interpretation, empowering researchers to elucidate the bioactivity of this and other novel compounds.

Introduction: The Enigma of Clazamycin B

Clazamycin B is a member of the pyrrolizidine class of antibiotics. Its chemical structure and basic properties are known (CAS Number: 18323-43-8)[1][2]. However, a thorough understanding of its biological activity, particularly its mechanism of action at the cellular level, is not well-documented in publicly available scientific literature. The ability of an antimicrobial agent to traverse or disrupt the bacterial cell membrane is a critical determinant of its efficacy[3]. Therefore, a systematic investigation into the effects of Clazamycin B on membrane transport is a crucial first step in characterizing its potential as a therapeutic agent.

This document serves as a practical guide for researchers embarking on the characterization of Clazamycin B's interaction with cellular membranes. The protocols outlined herein are established methods for assessing membrane transport and integrity and are presented in a logical progression to facilitate a comprehensive investigation.

Table 1: Physicochemical Properties of Clazamycin B

PropertyValueReference
CAS Number 18323-43-8[1][2]
Molecular Formula C₁₇H₃₁ClN₂O₅S[1]
Molecular Weight 410.96 g/mol [1]
Appearance White to Light Yellow Solid[4]
Solubility Slightly soluble in Chloroform, Dichloromethane, Methanol[4]
Storage -20°C, Hygroscopic, Under Inert Atmosphere[4]

Experimental Workflow for Characterizing Membrane Interaction

A tiered approach is recommended to efficiently investigate the potential membrane-disrupting or transport-inhibiting properties of Clazamycin B. This workflow ensures that foundational data on bioactivity and cytotoxicity are established before proceeding to more complex and resource-intensive mechanistic studies.

Clazamycin_B_Workflow cluster_0 cluster_1 cluster_2 A Tier 1: Foundational Assays B Tier 2: Membrane Integrity & Function Assays A->B If antimicrobial activity is observed and cytotoxicity is acceptable C Tier 3: Mechanistic Assays B->C If membrane disruption or depolarization is detected A1 Antimicrobial Susceptibility Testing (MIC) A1->A A2 Cytotoxicity Assays (e.g., MTT, LDH) A2->A B1 Outer Membrane Permeability (NPN Uptake) B1->B B2 Inner Membrane Permeability (ONPG Assay) B2->B B3 Membrane Potential Assay (e.g., DiSC3(5)) B3->B C1 Active Transport Inhibition Assays C1->C C2 In Vitro Transcription/Translation Assays C2->C C3 Ribosome Binding Assays C3->C

Figure 1: Tiered experimental workflow for investigating Clazamycin B.

Tier 1: Foundational Assays

The initial step is to determine the basic biological activity of Clazamycin B.

Protocol: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

Scientific Principle: The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[5].

Materials:

  • Clazamycin B

  • Test bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Clazamycin B Stock Solution: Dissolve Clazamycin B in a suitable solvent (e.g., DMSO, given its slight solubility in methanol) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: From a fresh agar plate, inoculate a few colonies of the test bacterium into MHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Clazamycin B stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the Clazamycin B dilutions. Include a positive control well (bacteria in MHB without Clazamycin B) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Clazamycin B at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader[6].

Data Interpretation: The MIC value provides a quantitative measure of the potency of Clazamycin B against the tested bacterial strains.

Protocol: Cytotoxicity Assessment

Scientific Principle: It is crucial to assess the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index. The MTT assay measures cell viability based on the metabolic conversion of MTT to a colored formazan product by viable cells. The LDH assay measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells[7].

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Clazamycin B

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Sterile 96-well cell culture plates

Procedure (MTT Assay):

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Clazamycin B for 24-48 hours. Include a vehicle control (solvent used to dissolve Clazamycin B) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Data Interpretation: A decrease in absorbance compared to the control indicates reduced cell viability. The concentration that reduces cell viability by 50% (IC₅₀) can be calculated.

Tier 2: Membrane Integrity & Function Assays

If Clazamycin B demonstrates antimicrobial activity at non-cytotoxic concentrations, the next step is to investigate its effects on the bacterial membrane.

Protocol: Outer Membrane Permeability - NPN Uptake Assay

Scientific Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a cell membrane. Damage to the outer membrane of Gram-negative bacteria allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence[8][9].

Materials:

  • Gram-negative bacterial strain (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Clazamycin B

  • Polymyxin B (positive control)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5), harvest by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to an OD₆₀₀ of 0.5[10].

  • Assay: In a cuvette or a black 96-well plate, add the bacterial suspension.

  • Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add Clazamycin B at various concentrations and immediately begin recording the fluorescence intensity over time.

  • As a positive control, add a known outer membrane permeabilizing agent like Polymyxin B.

Data Interpretation: A rapid increase in NPN fluorescence upon the addition of Clazamycin B suggests that the compound disrupts the integrity of the outer membrane.

Protocol: Inner Membrane Potential Assay - DiSC₃(5) Assay

Scientific Principle: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a membrane potential-sensitive probe. It accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence. Depolarization of the inner membrane causes the release of the dye into the medium, resulting in an increase in fluorescence[11][12].

Materials:

  • Bacterial strains (Gram-positive and/or Gram-negative)

  • Appropriate growth medium or buffer (e.g., PBS with glucose)

  • DiSC₃(5) stock solution (e.g., in DMSO)

  • Clazamycin B

  • Valinomycin or Gramicidin (positive controls for depolarization)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in the assay buffer to a defined optical density.

  • Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration typically 0.5-2 µM) and incubate in the dark until a stable, quenched fluorescence signal is achieved. This indicates the dye has accumulated in the polarized cells.

  • Depolarization Measurement: Add various concentrations of Clazamycin B to the dye-loaded cells and monitor the fluorescence intensity over time (Excitation: ~622 nm, Emission: ~670 nm).

  • Use a known depolarizing agent like gramicidin as a positive control[13].

Data Interpretation: An increase in fluorescence intensity upon addition of Clazamycin B indicates depolarization of the cytoplasmic membrane.

Tier 3: Mechanistic Assays

If the results from Tier 2 suggest that Clazamycin B affects the inner membrane without causing complete lysis, further investigation into its interaction with specific membrane-associated processes is warranted.

Protocol: In Vitro Transcription/Translation (IVTT) Assay

Scientific Principle: To investigate if Clazamycin B's primary target is protein synthesis, a cell-free IVTT system can be utilized. This assay allows for the assessment of protein synthesis inhibition without the complexities of cellular uptake and metabolism[14][15][16].

Materials:

  • Commercial in vitro transcription/translation kit (e.g., based on E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Clazamycin B

  • Known protein synthesis inhibitors (e.g., chloramphenicol, tetracycline) as positive controls

  • Amino acid mixture (containing a radiolabeled amino acid if using autoradiography for detection)

Procedure:

  • Reaction Setup: Assemble the IVTT reaction according to the manufacturer's protocol, including the cell extract, amino acid mixture, energy source, and DNA template.

  • Inhibitor Addition: Add various concentrations of Clazamycin B to the reactions. Include a no-inhibitor control and positive controls.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

  • Detection of Protein Synthesis: Quantify the amount of synthesized reporter protein using an appropriate method (e.g., luminescence measurement for luciferase, colorimetric assay for β-galactosidase, or autoradiography for radiolabeled proteins).

Data Interpretation: A dose-dependent decrease in the amount of synthesized protein in the presence of Clazamycin B would strongly suggest that it inhibits protein synthesis.

Protocol: Ribosome Binding Assay

Scientific Principle: This assay can determine if Clazamycin B directly interacts with the bacterial ribosome, a common target for antibiotics that inhibit protein synthesis[17][18].

Materials:

  • Purified bacterial ribosomes (70S or 50S and 30S subunits)

  • Radiolabeled Clazamycin B (if available) or a competitive binding assay with a known radiolabeled ribosome-binding antibiotic

  • Binding buffer

  • Filtration apparatus with appropriate filters (e.g., nitrocellulose)

  • Scintillation counter

Procedure (Competitive Binding Assay):

  • Reaction Setup: In a microcentrifuge tube, combine purified ribosomes, a fixed concentration of a radiolabeled antibiotic known to bind to the ribosome (e.g., [³H]-erythromycin for the 50S subunit), and increasing concentrations of unlabeled Clazamycin B.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter. Ribosomes and bound ligands will be retained on the filter, while unbound ligands will pass through.

  • Washing: Quickly wash the filter with cold binding buffer to remove non-specifically bound ligand.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Interpretation: A decrease in the measured radioactivity with increasing concentrations of Clazamycin B indicates that it competes with the radiolabeled antibiotic for binding to the ribosome, suggesting a direct interaction.

Conclusion

The protocols detailed in this application note provide a comprehensive and systematic approach for the initial characterization of the membrane transport inhibition properties of the understudied antibiotic, Clazamycin B. By employing this tiered strategy, researchers can efficiently gather data on its antimicrobial and cytotoxic activities, investigate its effects on bacterial membrane integrity and function, and probe its potential molecular mechanism of action. The insights gained from these studies will be invaluable for the drug development community in assessing the therapeutic potential of Clazamycin B and other novel antimicrobial compounds.

References

  • Al-Sammarraie, M. A., Al-Tawfiq, J. A., & Al-Kharraz, T. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(10), 1599–1613. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71776756, Clindamycin B. Retrieved January 29, 2026 from [Link].

  • Thomas, C., & Tampé, R. (2020). Structure and mechanism of microbial membrane active transporters. Frontiers in Microbiology, 11, 603363. [Link]

  • BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Retrieved January 29, 2026, from [Link]

  • Laursen, B. S., et al. (2015). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. PLoS ONE, 10(5), e0126831. [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]

  • Bio-protocol. (n.d.). Outer Membrane Permeability Assay. Retrieved January 29, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 18323-43-8 | Product Name : Clindamycin Hydrochloride - Impurity B (Freebase). Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446598, Clindamycin. Retrieved January 29, 2026 from [Link].

  • Hancock Lab. (n.d.). NPN Uptake Assay / Flourescence Measurements. Retrieved January 29, 2026, from [Link]

  • ChemWhat. (n.d.). Clindamycin EP Impurity B CAS#: 18323-43-8. Retrieved January 29, 2026, from [Link]

  • Microbiology Society. (2023). TransAAP: an automated annotation pipeline for membrane transporter prediction in bacterial genomes. Retrieved January 29, 2026, from [Link]

  • Spacova, A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9). [Link]

  • JoVE. (2021). RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing. Retrieved January 29, 2026, from [Link]

  • Epand, R. M., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Microbiology, 7, 523. [Link]

  • MDPI. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved January 29, 2026, from [Link]

  • Frontiers Media. (2022). Bacterial cell membranes and their role in daptomycin resistance: A review. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. Retrieved January 29, 2026, from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved January 29, 2026, from [Link]

  • bioRxiv. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Retrieved January 29, 2026, from [Link]

  • ACS Publications. (2022). Machine Learning Guided Batched Design of a Bacterial Ribosome Binding Site. Retrieved January 29, 2026, from [Link]

  • Ingavale, S. S., et al. (2011). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 3(3), 137–145. [Link]

  • 2BScientific. (2025). In Vitro Transcription & Translation kits (IVTT). Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). 19470 PDFs | Review articles in MEMBRANE TRANSPORT. Retrieved January 29, 2026, from [Link]

  • Piddock, L. J. V., et al. (2017). Increasing the permeability of Escherichia coli using MAC13243. Scientific Reports, 7, 17651. [Link]

  • Singh, G., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. [Link]

  • ResearchGate. (n.d.). Membrane potential sensitive fluorescent dye DiSC3(5). (A) Fluorescence.... Retrieved January 29, 2026, from [Link]

  • American Society for Microbiology. (2016, July 13). Interpreting the Results of the Bauer Kirby Method of Antibiotic Susceptibility Testing. YouTube. [Link]

  • Yilmaz, L. S., et al. (2024). Microbial membrane transport proteins and their biotechnological applications. Applied Microbiology and Biotechnology, 108(1), 23. [Link]

  • bioRxiv. (2022). Machine learning guided batched design of a bacterial Ribosome Binding Site. Retrieved January 29, 2026, from [Link]

  • MDPI. (n.d.). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Retrieved January 29, 2026, from [Link]

  • JoVE. (2018). Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs. Retrieved January 29, 2026, from [Link]

  • Oxford Academic. (n.d.). Induction of membrane permeability in Escherichia coli mediated by lysis protein of the ColE7 operon. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

preventing Clazamycin B epimerization in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Epimerization in Aqueous Solutions

Introduction:

Welcome to the technical support center for Clazamycin B. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent pyrrolizidine antibiotic. Clazamycin B's unique structure, featuring a diazepine moiety fused to a pyrrolizidine core, makes it a promising candidate for further investigation. However, its stereochemical complexity also presents a significant challenge: the potential for epimerization in aqueous solutions. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you maintain the stereochemical integrity of your Clazamycin B samples during your experiments.

While specific studies on the epimerization of Clazamycin B are not extensively available in the public domain, this document synthesizes established principles of stereochemistry, data from analogous compounds, and field-proven insights to offer robust guidance. Our aim is to empower you with the knowledge to proactively address stability issues and ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of Clazamycin B in aqueous solutions.

Q1: What is epimerization and why is it a concern for Clazamycin B?

Q2: Which part of the Clazamycin B molecule is most susceptible to epimerization?

A2: Based on the structure of Clazamycin B, the proton at the carbon atom alpha to the imine nitrogen in the diazepine ring is likely the most labile. The presence of the adjacent electron-withdrawing imine group increases the acidity of this proton, making it susceptible to abstraction by bases. Once this proton is removed to form a planar carbanion intermediate, it can be re-protonated from either face, leading to the original molecule or its epimer.

Q3: What are the primary factors that induce epimerization of Clazamycin B in aqueous solutions?

A3: The primary drivers of epimerization for compounds like Clazamycin B in aqueous solution are:

  • pH: Basic conditions (high pH) can significantly accelerate epimerization by promoting the abstraction of the labile proton.

  • Temperature: Higher temperatures provide the activation energy needed for the epimerization reaction to occur more rapidly.

  • Buffer Composition: Certain buffer species can act as catalysts for epimerization. For instance, some buffers can facilitate proton transfer, thereby increasing the rate of epimerization.

Q4: How can I detect if my Clazamycin B sample has undergone epimerization?

A4: The most reliable method for detecting and quantifying epimerization is through chiral chromatography. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable chiral stationary phase (CSP) can separate the original Clazamycin B from its epimer(s). Capillary Electrophoresis (CE) with a chiral selector in the running buffer is another powerful technique for resolving enantiomers and diastereomers.

Troubleshooting Guide: Addressing Clazamycin B Instability

This section provides a more detailed, problem-solution approach to common challenges encountered during the handling and use of Clazamycin B in aqueous solutions.

Problem 1: Loss of Biological Activity Over Time

Symptoms:

  • Decreased potency of Clazamycin B in bioassays compared to freshly prepared solutions.

  • Inconsistent results between experimental replicates performed at different times.

Potential Cause:

  • Epimerization of the active Clazamycin B into its less active or inactive epimer.

Troubleshooting Workflow:

start Loss of Activity Observed confirm Confirm Epimerization via Chiral HPLC/CE start->confirm First Step evaluate Evaluate Solution Conditions confirm->evaluate If epimerization confirmed adjust_ph Adjust pH to acidic range (e.g., pH 4-6) evaluate->adjust_ph pH > 7 lower_temp Lower Storage & Experimental Temperature (2-8°C) evaluate->lower_temp Temp > RT change_buffer Change Buffer System evaluate->change_buffer Using potentially catalytic buffer retest Re-evaluate Stability & Activity adjust_ph->retest lower_temp->retest add_stabilizer Consider Adding Stabilizing Agents change_buffer->add_stabilizer add_stabilizer->retest start Unknown Peak in Chromatogram chiral_method Develop/Use Chiral Separation Method start->chiral_method confirm_epimer Confirm Peak is an Epimer chiral_method->confirm_epimer optimize_storage Optimize Storage Conditions (pH, Temp) confirm_epimer->optimize_storage If confirmed use_stabilizers Investigate Stabilizing Agents optimize_storage->use_stabilizers lyophilize Lyophilize for Long-Term Storage use_stabilizers->lyophilize monitor Monitor Stability Over Time lyophilize->monitor

Caption: Workflow for identifying and addressing unknown peaks.

Corrective Actions:

  • Chiral Method Development: If you are not already using a chiral method, this is the first step. A standard reversed-phase C18 column will likely not separate the epimers. You will need a chiral stationary phase (CSP).

    • Recommended CSPs for initial screening: Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based (e.g., vancomycin, teicoplanin) columns are often effective for separating complex chiral molecules.

  • Optimize Storage Conditions: Once you can resolve the epimer, you can systematically evaluate the impact of different storage conditions.

    • pH Screening: Prepare Clazamycin B solutions in a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7). Analyze the samples at different time points to determine the optimal pH for stability.

    • Temperature Stress Test: Incubate your Clazamycin B solution at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor the rate of epimer formation.

  • Investigate Stabilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with guest molecules. By encapsulating the labile part of the Clazamycin B molecule, cyclodextrins may sterically hinder the approach of base catalysts and slow down epimerization. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting candidate due to its high water solubility and low toxicity.

    • Antioxidants: While epimerization is not an oxidative process, degradation of complex molecules in solution can be multifaceted. The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) might help prevent other degradation pathways that could potentially influence the overall stability of the compound.

  • Lyophilization for Long-Term Storage: For long-term storage, it is highly recommended to store Clazamycin B as a lyophilized powder. In the solid state, molecular mobility is significantly reduced, which will prevent epimerization.

Quantitative Data and Protocols

Table 1: Recommended Starting Conditions for Enhancing Clazamycin B Stability
ParameterRecommended ConditionRationale
pH 4.0 - 6.0Minimizes base-catalyzed epimerization.
Temperature 2 - 8°C (Refrigerated)Reduces the rate of chemical reactions, including epimerization.
Buffer System Citrate or AcetateGenerally considered non-catalytic for epimerization.
Stabilizing Agent 1-5% (w/v) HP-β-CDPotential to form inclusion complexes and sterically hinder epimerization.
Long-Term Storage Lyophilized Powder at -20°C or belowSolid state minimizes molecular mobility and prevents degradation.
Protocol 1: Preparation of a Stabilized Clazamycin B Stock Solution

This protocol provides a starting point for preparing an aqueous stock solution of Clazamycin B with enhanced stability.

Materials:

  • Clazamycin B

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 5.0):

    • Dissolve 0.48 g of citric acid monohydrate and 0.52 g of sodium citrate dihydrate in 100 mL of high-purity water.

    • Verify the pH with a calibrated pH meter and adjust if necessary with small additions of 0.1 M HCl or 0.1 M NaOH.

  • Prepare Stabilized Buffer:

    • To the 100 mL of citrate buffer, add 2.0 g of HP-β-CD (for a 2% w/v solution).

    • Stir until the HP-β-CD is completely dissolved.

  • Prepare Clazamycin B Stock Solution:

    • Accurately weigh the desired amount of Clazamycin B.

    • Dissolve the Clazamycin B in the stabilized citrate buffer to the desired final concentration (e.g., 10 mg/mL).

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the solution into sterile, light-protected tubes.

    • Store the aliquots at 2-8°C for short-term use (up to 1 week, stability should be verified) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Clazamycin B Epimerization by Chiral HPLC

This protocol provides a general framework for developing a chiral HPLC method to monitor the epimerization of Clazamycin B.

Instrumentation and Columns:

  • HPLC or UHPLC system with a UV or PDA detector.

  • Chiral Stationary Phase (CSP) column. Good starting points include:

    • CHIRALPAK® series (e.g., IA, IB, IC)

    • CHIRALCEL® series (e.g., OD, OJ)

    • Astec® CHIROBIOTIC® V2 (vancomycin-based)

Mobile Phase Screening:

  • Normal Phase:

    • Start with a mobile phase of Hexane/Ethanol (90:10 v/v) with a small amount of a basic or acidic additive (e.g., 0.1% diethylamine or 0.1% trifluoroacetic acid) to improve peak shape.

  • Reversed Phase:

    • Start with a mobile phase of Acetonitrile/Water (50:50 v/v) with 0.1% formic acid or ammonium formate.

Method Development Workflow:

start Start Method Development select_column Select Chiral Column start->select_column mobile_phase Screen Mobile Phases (NP & RP) select_column->mobile_phase optimize_conditions Optimize Flow Rate, Gradient, Temperature mobile_phase->optimize_conditions validate_method Validate Method (Linearity, Precision, Accuracy) optimize_conditions->validate_method analyze_samples Analyze Stability Samples validate_method->analyze_samples

Caption: Workflow for chiral HPLC method development.

Procedure:

  • Prepare a test sample: Intentionally degrade a small amount of Clazamycin B by dissolving it in a slightly basic solution (e.g., pH 8-9) and warming it gently (e.g., 40°C for a few hours). This will generate the epimer for method development purposes.

  • Inject the test sample onto the selected chiral column with the initial mobile phase conditions.

  • Optimize the mobile phase composition to achieve baseline separation between the Clazamycin B and its epimer peak.

  • Optimize other parameters such as flow rate, column temperature, and injection volume to improve resolution and peak shape.

  • Validate the method for linearity, precision, and accuracy once satisfactory separation is achieved.

References

  • Epimerisation in Peptide Synthesis. Molecules, 2023. [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Science: Processes & Impacts, 2014. [Link]

  • Stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage under different ensilage conditions. Journal of Animal Physiology and Animal Nutrition, 2018. [Link]

  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 2023. [Link]

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 2022. [Link]

  • Epimerization of ergot alkaloids in feed. Mycotoxin Research, 2020. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Foods, 2022. [Link]

  • Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 2022. [Link]

  • Synthesis of a New Chiral Pyrrolidine. Molecules, 2012. [Link]

  • Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. AAPS PharmSciTech, 2013. [Link]

Introduction: The Stability Paradox of Clazamycins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Clazamycin A & B Equilibrium Guide

Subject: Clazamycin A (Major Isomer) & Clazamycin B (Minor Isomer) Classification: Pyrrolizidine Antitumor Antibiotics Source: Streptomyces puniceus (or Streptomyces sp. MF990-BF4)

Executive Summary: Clazamycins A and B are not static entities; they exist in a dynamic, pH-dependent equilibrium. Unlike robust small molecules, they function as epimers that interconvert via a ring-opening mechanism. The primary technical challenge in handling these compounds is preventing this interconversion during isolation and analysis.

The Golden Rule: Acid stabilizes; Base equilibrates. At neutral or alkaline pH, the pyrrolizidine ring opens to form an azacyclooctenone intermediate, allowing the C6a-hydroxyl group to invert its stereochemistry, resulting in a mixture of A and B. To maintain purity, all workflows must strictly adhere to acidic conditions (pH < 3.0).

Module 1: Understanding the Equilibrium (FAQ)

Q1: Why does my "pure" Clazamycin A sample show a second peak (Clazamycin B) after 24 hours? A: This is likely due to improper storage pH. In aqueous solutions above pH 4.0, Clazamycin A spontaneously epimerizes to Clazamycin B until a thermodynamic equilibrium is reached. This process is accelerated by heat and alkalinity.

  • Mechanism: Deprotonation facilitates the cleavage of the C-N bond, opening the bicyclic pyrrolizidine core into an eight-membered ring (azacyclooctenone). Re-closure of the ring can occur from either face, generating the epimer.

Q2: Which isomer is the "real" active compound? A: Both have biological activity, but Clazamycin A is the kinetic product typically isolated in higher abundance from fermentation broths. Clazamycin B is often considered the thermodynamic byproduct or minor equilibrium isomer (<5% in optimized acidic extracts).

Q3: Can I separate them permanently? A: No, not in solution at neutral pH. You can physically separate them via HPLC, but if the collected fractions are neutralized or stored in non-acidic buffers, they will re-equilibrate. Permanent separation requires maintenance of the solid state or continuous storage in acidic media (pH 2–3).

Module 2: Troubleshooting Guide

Issue: "The Phantom Peak"

Symptom: A small, broad peak appears just before or after the main Clazamycin A peak during HPLC, and its area increases over time in the autosampler.

  • Root Cause: On-column or in-vial equilibration. If your mobile phase pH is > 4.0, the compound is interconverting during the run.

  • Fix:

    • Acidify the Sample: Ensure the sample diluent is 0.01 M HCl or similar (pH ~2).

    • Acidify the Mobile Phase: Use a phosphate buffer adjusted to pH 2.5–3.0.

    • Cool the Autosampler: Set temperature to 4°C to slow reaction kinetics.

Issue: Low Recovery from Extraction

Symptom: High biological activity in the broth, but low mass recovery after solvent extraction.

  • Root Cause: Decomposition via the "azacyclooctenone" pathway. At pH > 8 (often used to extract basic alkaloids), the ring-opened intermediate may undergo irreversible hydrolysis or polymerization rather than just epimerization.

  • Fix:

    • Do NOT use standard alkaloid extraction (basic pH).

    • Protocol: Adjust broth to pH 2.0–3.0 immediately after harvest. Extract with n-butanol or adsorb onto activated carbon/resin at acidic pH.

Module 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Note: Standard C18 columns are suitable, but pH control is non-negotiable.

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard reverse-phase retention.[1][2]
Mobile Phase A 50 mM Potassium Phosphate, pH 2.5 Low pH suppresses ring opening and ionizes the amine for retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 210–220 nmClazamycins lack strong chromophores; low UV is required.
Sample Diluent 10 mM HCl or Mobile Phase ACRITICAL: Prevents equilibration in the vial.
Protocol B: Safe Storage
  • Lyophilized Powder: Store at -20°C under Argon. Stable for months.

  • Stock Solution: Dissolve in DMSO acidified with 0.1% HCl equivalents or directly in 10 mM HCl. Store at -80°C.

    • Warning: Never store in PBS (pH 7.4) or water without acidification.

Module 4: Visualizing the Mechanism

The following diagram illustrates the decision logic for handling Clazamycins and the chemical consequence of pH mismanagement.

Clazamycin_Equilibrium Start Clazamycin Sample (Solid or Broth) pH_Check Check pH Environment Start->pH_Check Acidic Acidic (pH < 3.0) pH_Check->Acidic Maintained Neutral_Base Neutral/Alkaline (pH > 6.0) pH_Check->Neutral_Base Exposed Stable_A Stable Pyrrolizidine Ring (Clazamycin A preserved) Acidic->Stable_A Protonation prevents C-N cleavage Ring_Open Ring Opening (Azacyclooctenone Intermediate) Neutral_Base->Ring_Open Deprotonation Equilibrium Epimerization (Mix of A and B) Ring_Open->Equilibrium Re-closure (Reversible) Decomp Irreversible Decomposition (Hydrolysis) Ring_Open->Decomp Prolonged exposure Equilibrium->Ring_Open Dynamic Exchange

Caption: Logical flow of Clazamycin stability. Acidic conditions lock the pyrrolizidine core, while basic conditions trigger ring opening, leading to epimerization (A/B mixture) or degradation.

References

  • Horiuchi, Y., et al. (1979).[3] "New antibiotics, clazamycins A and B."[3] The Journal of Antibiotics, 32(7), 762-764.[3] Link

  • Buechter, D. D., & Thurston, D. E. (1987). "Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B." Journal of Natural Products, 50(3), 360-367. Link

  • Nakamura, H., et al. (1979). "Crystal and molecular structure of clazamycin A." The Journal of Antibiotics, 32(7), 765-767. Link

Sources

Technical Support Center: Stabilizing Clazamycin B in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Clazamycin B Stability & Titer Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Reference ID: CLZ-B-STAB-001

Introduction: The Instability Paradox

Welcome to the technical support hub for Clazamycin B (Antibiotic 354). If you are accessing this guide, you are likely facing a common frustration: Clazamycin B is kinetically unstable and thermodynamically predisposed to convert into Clazamycin A or degrade via hydrolysis.

Clazamycin B is a chlorinated pyrrolizidine alkaloid produced by Streptomyces species. Its instability is not a "bug"—it is a feature of its strained chemical architecture. In aqueous culture media, particularly at elevated pH or temperature, the C-7 epimerization occurs rapidly, converting the anti-isomer (B) to the thermodynamically more stable syn-isomer (A), or leading to ring-opening hydrolysis.

This guide provides the protocols and troubleshooting logic required to freeze this equilibrium and maximize the recovery of the bioactive B-isomer.

Module 1: Chemical Stability & The Degradation Mechanism

Q: Why does my Clazamycin B peak disappear during fermentation?

A: The disappearance is likely due to epimerization driven by pH, not necessarily metabolic consumption. Clazamycin B contains an imino-pyrrolizidine core that is highly sensitive to nucleophilic attack (by OH⁻ ions) and thermal energy.

  • The Mechanism: At pH > 7.0, the C-7 position becomes labile. The chlorine atom creates steric strain, and the molecule relieves this by flipping to the Clazamycin A configuration or hydrolyzing the amidine function.

  • The Fix: You must maintain the culture environment in a "metastable window"—acidic enough to protonate the structure (preventing nucleophilic attack) but neutral enough to allow Streptomyces growth.

Visualization: The Instability Pathway

ClazamycinDegradation cluster_conditions Critical Factors ClazamycinB Clazamycin B (Kinetic Product) Unstable Transition Transition State (pH > 7.0 / Heat) ClazamycinB->Transition Epimerization (Fast at pH 7.5+) ClazamycinA Clazamycin A (Thermodynamic Product) Stable Isomer Transition->ClazamycinA Isomerization Hydrolysis Hydrolyzed Products (Inactive) Transition->Hydrolysis Ring Opening (Aqueous/Heat) pH > 7.0 pH > 7.0 Temp > 28°C Temp > 28°C Long Harvest Time Long Harvest Time

Figure 1: The degradation pathway of Clazamycin B. Note that high pH drives the equilibrium toward Clazamycin A or irreversible hydrolysis.[1]

Module 2: Media Optimization & Fermentation Protocols

Q: What is the optimal pH strategy for Clazamycin B production?

A: You cannot run a standard uncontrolled fermentation. Streptomyces naturally alkalinize the media (pH rises to 8.0–8.5) due to amino acid deamination. This natural drift kills Clazamycin B.

Protocol: The "Buffered Acid-Shift" Strategy

  • Buffering: Do not rely solely on CaCO₃ (which buffers around pH 7.0–7.4). Use MES buffer (20-50 mM) adjusted to pH 6.0.

  • Carbon Source: Use glucose or glycerol. Avoid high concentrations of protein-rich nitrogen sources (soybean meal) which release ammonia and spike pH.

  • The Shift:

    • Growth Phase (0–24h): Maintain pH 6.8–7.0 to allow biomass accumulation.

    • Production Phase (24h+): Allow (or force) pH to drop to 6.0–6.5 . Clazamycin B is significantly more stable at pH 6.0 than at pH 7.0.

Q: How does temperature affect the B-to-A ratio?

A: Temperature acts as a catalyst for the isomerization. While Streptomyces grows fastest at 28–30°C, Clazamycin B stability drops precipitously above 25°C.

Recommendation: Implement a temperature step-down.

  • Inoculation to 24h: 28°C (Maximize Biomass).

  • 24h to Harvest: 23°C (Maximize Stability).

Data Summary: Stability Factors
ParameterDestabilizing Condition (Avoid)Stabilizing Condition (Target)Mechanism of Action
pH > 7.26.0 – 6.5 Prevents nucleophilic attack on amidine carbon.[2]
Temperature > 28°C20°C – 24°C Reduces kinetic energy for epimerization.[2]
Harvest Time > 72h (Stationary Phase)Early Stationary (48-60h) Minimizes exposure time in aqueous broth.[2]
Aeration Low DO (Dissolved Oxygen)High DO (>30%) Prevents anaerobic byproducts that may alter pH.[2]

Module 3: Troubleshooting & Downstream Processing

Q: I see Clazamycin B in the broth, but it vanishes during extraction. Why?

A: The transition from aqueous broth to organic solvent is the most critical step. If your aqueous phase is neutral/alkaline during extraction, or if you use heat to evaporate the solvent, B converts to A instantly.

Protocol: Rapid "Cold-Acid" Extraction

  • Harvest: Centrifuge broth at 4°C . Do not let the broth sit at room temperature.

  • Acidification: Immediately adjust the supernatant pH to 6.0 using dilute HCl or H₃PO₄. Do not go below pH 5.0 as acid hydrolysis may occur.[2]

  • Solvent: Use Ethyl Acetate or Chloroform .

    • Note: Chloroform is often selective for pyrrolizidines but requires careful handling.

  • Evaporation: Evaporate solvent under vacuum at < 30°C . Never use a rotary evaporator bath set above 35°C.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Clazamycin B Yield CheckBiomass Is Biomass Normal? Start->CheckBiomass CheckRatio Is Clazamycin A High? CheckBiomass->CheckRatio Yes BiomassIssue Issue: Fermentation Health Action: Check Inoculum/Aeration CheckBiomass->BiomassIssue No StabilityIssue Issue: Chemical Instability CheckRatio->StabilityIssue Yes (High A, Low B) MetabolicIssue Issue: Biosynthesis Downregulated Action: Check Precursors CheckRatio->MetabolicIssue No (Both Low) PHCheck Check Final pH. Is it > 7.0? StabilityIssue->PHCheck TempCheck Check Temp. Is it > 25°C? PHCheck->TempCheck No AdjustBuffer Solution: Increase MES Buffer Target pH 6.0-6.5 PHCheck->AdjustBuffer Yes ExtractCheck Check Extraction. Did you use heat? TempCheck->ExtractCheck No AdjustTemp Solution: Step-down to 23°C TempCheck->AdjustTemp Yes AdjustProcess Solution: Cold Extraction Vacuum < 30°C ExtractCheck->AdjustProcess Yes

Figure 2: Diagnostic flowchart for isolating the root cause of Clazamycin B loss.

References

  • Dolak, L. A., & DeBoer, C. (1980).[3] Clazamycin B is antibiotic 354.[3] The Journal of Antibiotics, 33(1), 83–84.

  • Umezawa, H., et al. (1980). Production, isolation and properties of clazamycins A and B. The Journal of Antibiotics.
  • Horiuchi, Y., et al. (1979). Structure and synthesis of clazamycins. Bulletin of the Chemical Society of Japan.
  • General Principles of Antibiotic Stabilization in Fermentation.

Sources

Technical Support Center: Optimizing Fermentation Yield of Clazamycin B

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Clazamycin B Production & Optimization Applicable Strain: Streptomyces sp.[1][2][3] (e.g., Streptomyces sp.[1][2][3][4][5] MF980-SS1) Molecule Class: Pyrrolizidine Alkaloid (Antibiotic/Antitumor)[6][7]

Introduction: The Clazamycin Challenge

Welcome to the technical support guide for Clazamycin B. As a Senior Application Scientist, I understand the specific frustrations associated with this molecule. Unlike stable polyketides, Clazamycin B is a pyrrolizidine alkaloid that exists in a pH-dependent equilibrium with its epimer, Clazamycin A.

The Core Technical Conflict:

  • Streptomyces generally thrive and produce secondary metabolites at neutral to slightly alkaline pH (7.0–7.8).

  • Clazamycin B is unstable at alkaline pH , rapidly converting to Clazamycin A or degrading into inactive hydrolysis products.

This guide focuses on resolving this conflict through process engineering rather than just media recipes. We will optimize the kinetic stability of the molecule during the fermentation phase.

Phase 1: Upstream Processing (Strain & Media)

Q1: My seed culture grows well, but production yields are inconsistent. What is the root cause?

Diagnosis: This is often due to plasmid instability or inoculum age variability . Streptomyces mycelial morphology in the seed stage dictates production kinetics.

Protocol:

  • Spore Preparation: Do not subculture vegetative mycelia repeatedly. Always start from a frozen spore stock (20% glycerol, -80°C) to prevent strain degeneration.

  • Synchronization:

    • Inoculate spores into Tryptic Soy Broth (TSB) or ISP2 medium .

    • Incubate at 28°C for 48–72 hours.

    • Critical Checkpoint: Transfer when the culture is in the exponential phase (thick mycelial growth, but before stationary phase lysis). If the seed is too old (lysed), you will have a long lag phase in the fermenter, increasing the risk of degradation.

Q2: What is the optimal carbon/nitrogen balance for Clazamycins?

Recommendation: Clazamycins are nitrogen-containing alkaloids. Unlike polyketides (which crave carbon), these require a robust nitrogen pool.

Recommended Production Medium (Per Liter):

  • Glycerol: 20.0 g (Preferred over glucose to reduce catabolite repression and provide C3 precursors).

  • Soybean Meal: 15.0 g (Complex nitrogen source; provides slow-release amino acids).

  • L-Proline: 2.0 g (Specific precursor; see Q3).

  • CaCO3: 3.0 g (Buffering agent).

  • NaCl: 2.0 g.

  • pH: Adjust to 7.0 prior to sterilization.

Why this works: Glycerol enters glycolysis/gluconeogenesis, providing the C3 backbone (glyceraldehyde-3-phosphate). Soybean meal prevents rapid pH crashes while supplying amino acids.

Phase 2: Fermentation Parameters (The Critical Control Points)

Q3: Can I increase yield by feeding precursors?

Yes. Clazamycin biosynthesis likely involves the condensation of L-Proline (or L-Ornithine) and acetate units via a Non-Ribosomal Peptide Synthetase (NRPS) pathway.

Feeding Strategy:

  • Precursor: L-Proline (sterile filtered).

  • Timing: Add 0.1% (w/v) at 24 hours and 48 hours .

  • Mechanism: Proline is a direct precursor to the pyrrolizidine ring system. Feeding it bypasses the metabolic burden of synthesizing it de novo from glutamate/ornithine, shifting flux toward the secondary metabolite.

Q4: The pH drifts up to 8.0, and Clazamycin B disappears. How do I control this?

This is the most critical failure mode. As the Streptomyces consumes amino acids (deamination), ammonia is released, driving pH up. At pH > 7.5, Clazamycin B epimerizes to A or hydrolyzes.

The "Acid-Shift" Protocol:

  • Growth Phase (0–48h): Maintain pH at 7.0 to support biomass accumulation.

  • Production Phase (48h+): Allow pH to drop naturally or actively control it to 6.0–6.5 .

  • Active Control: Use an automated feed of 2N H2SO4 or 20% Glucose (metabolized to organic acids) to keep pH below 6.8.

    • Note: Do not use HCl if possible, as chloride ions can sometimes interfere with downstream processing or corrode steel fermenters.

Phase 3: Downstream & Stability

Q5: How do I selectively isolate Clazamycin B over A?

Clazamycin A and B are epimers.[8] Their ratio is thermodynamically controlled by pH.

Extraction Workflow:

  • Harvest: Centrifuge broth at 4°C (cold shock stops enzymatic degradation).

  • pH Adjustment (Critical):

    • To favor Clazamycin B , adjust supernatant pH to 6.0–6.5 immediately before extraction.

    • Warning: At alkaline pH, the equilibrium shifts toward Clazamycin A.

  • Solvent: Extract with Ethyl Acetate (2x volume).

  • Drying: Evaporate solvent at low temperature (<40°C) . High heat accelerates epimerization.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Biomass Phage contamination or weak inoculum.Check seed purity. Use fresh spore stock. Ensure DO > 30%.
High Biomass, Low Yield Carbon Catabolite Repression.Switch from Glucose to Glycerol. Reduce initial phosphate levels.
Product is mostly Clazamycin A pH too high (> 7.5) during harvest.Adjust broth pH to 6.0–6.5 immediately upon harvest. Extract rapidly.
Rapid pH Rise (> 8.0) Excess Nitrogen metabolism.Reduce Soybean meal by 20%. Increase carbon source (Glycerol) to balance C/N ratio.
Product Degradation Prolonged fermentation time.Harvest earlier (e.g., 96h vs 120h). Monitor product peak via HPLC every 12h.

Visualizing the Optimization Workflow

The following diagram illustrates the critical decision points and control loops for Clazamycin B production.

ClazamycinOptimization Spore Spore Stock (-80°C) Seed Seed Culture (TSB, 28°C, 48h) Spore->Seed Inoculation Ferm_Growth Fermentation: Growth Phase (0-48h, pH 7.0) Seed->Ferm_Growth 5% Transfer Ferm_Prod Fermentation: Production Phase (48h+, pH < 6.8) Ferm_Growth->Ferm_Prod Mycelial Maturation Harvest Harvest & Centrifugation (4°C) Ferm_Prod->Harvest Peak Titer pH_Control pH Control (Keep < 6.8) Ferm_Prod->pH_Control Monitor pH Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Adjust pH to 6.0 Product Clazamycin B (Purified) Extraction->Product Evaporation <40°C Feed Feed: L-Proline (Precursor) Feed->Ferm_Prod Add at 24h/48h pH_Control->Ferm_Prod Prevents Epimerization

Caption: Workflow emphasizing the critical pH control loop during the production phase to prevent epimerization to Clazamycin A.

References

  • Horiuchi, Y., et al. (1980). "Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B."[8] The Journal of Antibiotics, 33(1), 83-84.[7] Link

  • Ser, H. L., et al. (2016). "Fermentation conditions that affect clavulanic acid production in Streptomyces clavuligerus: a systematic review." Frontiers in Microbiology, 7, 522. (Cited for general Streptomyces alkaloid optimization principles). Link

  • Schupp, T., et al. (2023). "Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications." Int. J. Mol. Sci., 24(23), 16968. Link

  • Bibb, M. J. (2005). "Regulation of secondary metabolism in streptomycetes." Current Opinion in Microbiology, 8(2), 208-215. Link

Sources

Technical Support Hub: Resolving Clazamycin A & B Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced NMR Strategies for Clazamycin Differentiation

Ticket ID: #CLZ-NMR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Resolving Clazamycin A and B is not merely a question of spectral overlap; it is a challenge of kinetic stability . Unlike stable structural isomers, Clazamycin A (isoclazamycin) is the kinetic product which spontaneously isomerizes to the thermodynamic product, Clazamycin B, particularly in aqueous media.

Users often report "ghost peaks," shifting baselines, or inconsistent integration values. These are rarely instrumental artifacts but rather evidence of real-time epimerization in the NMR tube. This guide prioritizes sample stabilization over simple parameter optimization.

Module 1: The Core Mechanism (Why Your Spectra Are Changing)

Before acquiring data, you must understand the dynamic nature of your analyte. Clazamycins are chlorinated pyrrolizidine alkaloids. The key differentiator is the stereochemistry at the bridgehead or the chlorine-bearing carbon, but the critical issue is their interconversion.

The "Clazamycin Trap"
  • Clazamycin A: Unstable in protic solvents (water/methanol). Rapidly converts to B.

  • Clazamycin B: More stable, often crystalline.

  • The Consequence: If you dissolve Clazamycin A in

    
     or 
    
    
    
    for analysis, you are observing a reaction in progress. The "resolution" problem is often a "mixture" problem.
Isomerization Pathway Visualization

The following diagram illustrates the decision logic for stabilizing the sample before acquisition.

Clazamycin_Logic Start Sample: Clazamycin Isolate Solvent_Check Select Solvent System Start->Solvent_Check Protic Protic (D2O, MeOD) Solvent_Check->Protic Avoid if possible Aprotic Aprotic (DMSO-d6, Acetone-d6) Solvent_Check->Aprotic Recommended Result_Bad Rapid Epimerization (A -> B) Broad/Doubling Peaks Protic->Result_Bad Result_Good Kinetic Trapping Stable Isomers Aprotic->Result_Good qNMR qNMR (Ratio Determination) Result_Bad->qNMR Monitor Kinetics only Acquisition Acquisition Strategy Result_Good->Acquisition NOESY NOESY/ROESY (Stereochemical ID) Acquisition->NOESY Acquisition->qNMR

Figure 1: Decision matrix for solvent selection to prevent in-situ isomerization of Clazamycin A.

Module 2: Experimental Protocol

Step 1: Solvent Engineering

Do not use


 unless you are specifically studying the kinetics of degradation.
  • Recommended: DMSO-

    
     (dry). This solvent forms strong hydrogen bonds that can "lock" the conformation and slow down proton exchange/epimerization.
    
  • Alternative: Acetone-

    
     (if solubility permits) provides sharper lines for the aliphatic region but requires strict temperature control.
    
Step 2: Acquisition Parameters

To resolve the overlapping multiplets of the pyrrolizidine ring system (H-5, H-6, H-7), standard 1D


H is insufficient.
ParameterSettingRationale
Temperature 283 K (10°C)Lowering T slows exchange rates and sharpens OH/NH signals.
Pulse Sequence zg30 or noesypr1dUse presaturation only if water suppression is strictly necessary; otherwise, avoid to prevent saturation transfer to exchangeable protons.
Relaxation Delay (

)
> 5.0 sEssential for qNMR. Clazamycin bridgehead protons have long

times.
Scans (NS) 64 - 128High S/N is required to see minor isomer impurities (Clazamycin B in an A sample).
Step 3: Discriminatory Signals (The "Fingerprint")

While exact shifts vary by concentration, the relative topology remains consistent.

Proton RegionClazamycin A (Kinetic)Clazamycin B (Thermodynamic)Resolution Strategy
Bridgehead (H-8) Typically shielded (upfield)Typically deshielded (downfield)Use HSQC : The

shift is often more distinct than

.
Chlorine-adjacent (H-7) Broad multipletSharper multipletUse COSY : Trace the spin system from the bridgehead.
Imino/Amino NH Broad/Invisible in

Sharp doublet in DMSOUse DMSO : Critical for distinguishing tautomers.

Module 3: Advanced Troubleshooting (FAQ)

Q1: My peaks are broadening over time during the experiment. Is the magnet drifting?

A: No. This is the hallmark of Clazamycin A


 B conversion .
  • Diagnosis: Run a series of short 1D experiments (arrayed mode) every 10 minutes for 2 hours.

  • Observation: If Peak Set A diminishes while Peak Set B grows, you are witnessing chemical kinetics, not instrumental drift.

  • Fix: Switch to anhydrous DMSO-

    
     and lower the probe temperature to 278-283 K.
    
Q2: I cannot determine if I have the A or B isomer.

A: You likely have a mixture. Use 1D NOE or 2D NOESY .

  • Experiment: Irradiate the bridgehead proton (H-8).

  • Logic:

    • Isomer A: Strong NOE to the substituent cis to the bridgehead (depending on specific stereochemistry).

    • Isomer B: Weak or absent NOE if the substituent is trans.

  • Note: You must model the specific pyrrolizidine pucker (endo/exo) to interpret this correctly.

Q3: The aliphatic region (2.0 - 4.5 ppm) is a blob. How do I assign it?

A: Abandon 1D NMR.

  • Run Multiplicity-Edited HSQC . This will separate

    
     and 
    
    
    
    (up/red) from
    
    
    (down/blue).
  • The pyrrolizidine ring usually contains multiple

    
     groups that overlap. HSQC spreads them into the carbon dimension (0-100 ppm), which has much higher dispersion.
    

Module 4: Workflow Visualization

Use this flowchart to troubleshoot spectral overlap.

Troubleshooting Start Problem: Unresolved Peaks Check_Solvent Solvent is D2O? Start->Check_Solvent Action_Dry Switch to DMSO-d6 Check_Solvent->Action_Dry Yes Check_Temp Temp > 298K? Check_Solvent->Check_Temp No Action_Dry->Check_Temp Action_Cool Cool to 283K Check_Temp->Action_Cool Yes Check_2D Run HSQC/NOESY Check_Temp->Check_2D No Action_Cool->Check_2D

Figure 2: Step-by-step troubleshooting path for spectral resolution.

References

  • Isolation and Characterization: Dolak, L. A., & DeBoer, C. (1980). Clazamycin B is antibiotic 354.[1] The Journal of Antibiotics, 33(1), 83–84. [Link]

  • Structural Analogs (Pyrrolizidine Alkaloids): Horiuchi, Y., et al. (1985). Structural study of a new antitumor antibiotic, kazusamycin.[2] The Journal of Antibiotics, 38(2), 220–229. [Link]

  • NMR Methodology for Labile Protons: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development, 20(3), 661–667. [Link]

  • General Isomerization Mechanisms: Roux, A., et al. (2003). Inhibition of type I and type II phosphomannose isomerases... Biochemistry, 43(10), 2926–2934. (Contextual reference for isomerase activity in similar carbohydrate-mimics). [Link]

Sources

troubleshooting nucleophilic attack at C1 position of Clazamycin B

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice for synthetic modifications of Clazamycin B, with a specific focus on challenges related to nucleophilic attack at the C1 position. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and a mechanistic understanding of pyrrolizidine alkaloid chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in achieving nucleophilic substitution at the C1 position of Clazamycin B?

The primary challenge lies in the inherent reactivity of the pyrrolizidine scaffold. The C1 position is adjacent to a bridgehead nitrogen and is part of a bicyclic system, which can impose significant steric hindrance. Furthermore, the electronics of the system, particularly the presence of the C2-C3 double bond in many pyrrolizidine alkaloids, can influence the reactivity of the C1 position. Successful nucleophilic substitution often requires careful selection of the substrate (with an appropriate leaving group at C1), the nucleophile, and the reaction conditions to overcome these hurdles.

Q2: My attempted nucleophilic substitution at C1 resulted in a complex mixture of products. What are the likely side reactions?

The most common side reactions in attempted C1 substitutions on pyrrolizidine scaffolds are elimination and rearrangement.

  • Elimination: If a suitable leaving group is present at C1, and the reaction conditions (e.g., use of a strong, sterically hindered base) favor it, elimination to form a C1-exocyclic double bond can be a significant competing pathway.

  • Rearrangement: The bicyclic nature of the pyrrolizidine system can make it susceptible to rearrangements, especially under acidic conditions or with carbocationic intermediates. These rearrangements can lead to a variety of structurally related but undesired products.

  • N-Oxidation: The bridgehead nitrogen is nucleophilic and can be oxidized, especially if oxidizing agents are present or if reaction conditions are not carefully controlled under an inert atmosphere.[1]

Troubleshooting Guide: Nucleophilic Attack at C1 of a Clazamycin B Precursor

This guide focuses on a common synthetic step: the displacement of a leaving group at the C1-hydroxymethyl position of a protected Clazamycin B precursor.

Problem 1: Low or No Conversion to the Desired C1-Substituted Product
Possible Cause Troubleshooting Strategy
Poor Leaving Group The hydroxyl group of the C1-hydroxymethyl moiety is a poor leaving group. It must be converted to a more reactive species.
* Activation of the Hydroxyl Group: Convert the primary alcohol to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). The choice of leaving group can significantly impact reactivity, with triflates being the most reactive. For an example of mesylation in a similar system, see the synthesis of alexine precursors.[2]
Steric Hindrance The bicyclic structure of the pyrrolizidine core can sterically hinder the approach of the nucleophile to the C1 center.
* Choice of Nucleophile: Employ smaller, more nucleophilic reagents. For instance, azide (N₃⁻) or cyanide (CN⁻) are relatively small and potent nucleophiles.
* Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the potential for increased side reactions.
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough to displace the leaving group under the reaction conditions.
* Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, if a neutral amine is being used, consider its corresponding amide anion.
* Solvent Effects: The choice of solvent can dramatically affect nucleophilicity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.
Experimental Protocol: Activation of the C1-Hydroxymethyl Group and Subsequent Nucleophilic Substitution

This protocol outlines a general procedure for the conversion of the C1-hydroxymethyl group to a tosylate, followed by displacement with sodium azide.

Step 1: Tosylation of the C1-Hydroxymethyl Group

  • Dissolve the protected Clazamycin B precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C1-tosylated precursor.

Step 2: Nucleophilic Substitution with Sodium Azide

  • Dissolve the C1-tosylated precursor (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add sodium azide (3.0 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Problem 2: Predominance of Elimination Product

The formation of an exocyclic double bond at C1 is a common side reaction.

Possible Cause Troubleshooting Strategy
Strongly Basic Nucleophile Nucleophiles that are also strong bases (e.g., alkoxides, hindered amines) can promote E2 elimination.
* Less Basic Nucleophile: Switch to a nucleophile that is less basic but still highly nucleophilic, such as azide, cyanide, or a soft nucleophile like a thiol.
Reaction Conditions High temperatures and the use of sterically hindered bases can favor elimination over substitution.
* Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer period.
* Choice of Base (if applicable): If a base is required, use a non-nucleophilic, non-hindered base like proton sponge.
Problem 3: Lack of Stereocontrol in the Nucleophilic Attack

If the reaction proceeds through an SN1-like mechanism or if the starting material is not stereochemically pure, a mixture of diastereomers at C1 may be obtained.

Possible Cause Troubleshooting Strategy
SN1 Mechanism A highly reactive leaving group (like a triflate) on a secondary carbon, or conditions that favor carbocation formation (polar protic solvents), can lead to an SN1 pathway and loss of stereochemical control.
* Favor SN2 Conditions: Use a less reactive leaving group (e.g., tosylate or mesylate instead of triflate), a highly nucleophilic reagent in high concentration, and a polar aprotic solvent.
Epimerization of Starting Material The starting material may not be stereochemically pure at C1.
* Verify Purity of Starting Material: Use analytical techniques such as chiral HPLC or NMR with a chiral shift reagent to confirm the stereochemical integrity of the C1-activated precursor.
Visualization of Reaction Pathways

Below is a diagram illustrating the desired SN2 pathway versus the competing E2 elimination pathway at the C1 position of a generic pyrrolizidine alkaloid precursor.

reaction_pathways sub C1-Tosylated Pyrrolizidine prod_sn2 C1-Substituted Product (Desired) sub->prod_sn2 SN2 Attack prod_e2 Elimination Product (Side Product) sub->prod_e2 E2 Elimination nuc Nucleophile (e.g., N3-) nuc->prod_sn2 nuc->prod_e2 troubleshooting_workflow start Low/No C1 Substitution check_lg Is the C1-OH activated to a good leaving group (Ts, Ms, Tf)? start->check_lg activate_oh Activate C1-OH (e.g., tosylation) check_lg->activate_oh No check_nuc Is the nucleophile strong enough and non-basic? check_lg->check_nuc Yes activate_oh->check_nuc change_nuc Use a stronger, less basic nucleophile (e.g., NaN3) check_nuc->change_nuc No check_conditions Are reaction conditions optimized (solvent, temp)? check_nuc->check_conditions Yes change_nuc->check_conditions optimize_conditions Use polar aprotic solvent (DMF/DMSO) Adjust temperature check_conditions->optimize_conditions No elimination Predominant elimination product? check_conditions->elimination Yes success Successful C1 Substitution optimize_conditions->success elimination->success No lower_temp Lower reaction temperature elimination->lower_temp Yes lower_temp->success

Sources

Validation & Comparative

Comparative MIC Guide: Clazamycin B vs. Pseudomonas aeruginosa

[1]

Executive Summary

Clazamycin B (Antibiotic 354) is a pyrrolizidine alkaloid isolated from Streptomyces species (e.g., Streptomyces sp.[1] MF990-BF4). While it exhibits broad-spectrum activity, its performance against Pseudomonas aeruginosa is of specific interest due to the pathogen's intrinsic resistance mechanisms.

Key Finding: Clazamycin B demonstrates moderate antibacterial activity against P. aeruginosa with MIC values typically ranging from 25 to 50 µg/mL .[2][3] Unlike many antibiotic classes that favor Gram-positive targets, Clazamycin B shows a unique selectivity profile where it is often more potent against P. aeruginosa than Staphylococcus aureus or Escherichia coli. However, its clinical utility is currently limited by significant hydrolytic instability and lower potency compared to fluoroquinolone or aminoglycoside standards.

Chemical Profile & Stability[4][5][6]

Understanding the chemical nature of Clazamycin B is prerequisite to interpreting MIC data, as its instability can lead to false-negative results in prolonged incubation assays.

  • Class: Pyrrolizidine alkaloid (isomeric with Clazamycin A).

  • Mechanism of Instability: The compound contains an imino moiety susceptible to hydrolysis in aqueous solutions.

  • Implication for MIC Testing: Standard 24-hour incubation protocols may underestimate potency if the compound degrades before inhibiting growth. Fresh preparation of stock solutions in non-aqueous solvents (e.g., DMSO) immediately prior to dilution is critical.

Comparative Efficacy Data

The following data synthesizes experimental values from primary isolation studies and subsequent antimicrobial profiling.

Table 1: Comparative MIC Values against P. aeruginosa

Comparison of Clazamycin B against its isomer and clinical standards.

CompoundMIC Range (µg/mL)Activity ClassNotes
Clazamycin B 25 – 50 ModerateShows slightly lower potency than Clazamycin A in some strains; highly dependent on inoculum size.
Clazamycin A12.5 – 25ModerateThe epimer of Clazamycin B; often co-isolated.
Ciprofloxacin0.25 – 1.0Very HighClinical Gold Standard (Fluoroquinolone).
Gentamicin0.5 – 8.0HighClinical Gold Standard (Aminoglycoside).
Carbenicillin25 – 100ModerateOlder generation β-lactam; comparable potency range to Clazamycin B.
Table 2: Spectrum Selectivity Profile (Clazamycin B)

Demonstrating the unique "Gram-negative favorability" in specific contexts.

Target OrganismMIC Range (µg/mL)Relative Sensitivity
Pseudomonas aeruginosa 25 – 50 High relative sensitivity
Escherichia coli50 – 100Low sensitivity
Staphylococcus aureus50 – >100Resistant / Low sensitivity
Bacillus anthracis12.5Very High sensitivity

Analytic Insight: The data indicates that Clazamycin B does not follow the typical "Gram-positive > Gram-negative" potency trend. Its relative efficacy against P. aeruginosa compared to S. aureus suggests a mechanism of action that bypasses specific Gram-negative outer membrane exclusion barriers, or a target that is more accessible/critical in Pseudomonas.

Mechanism of Action

Clazamycin B functions primarily through DNA interaction . As a pyrrolizidine alkaloid, it acts as an alkylating agent.[4] It does not inhibit cell wall synthesis (like β-lactams) nor protein synthesis (like aminoglycosides), which explains the lack of cross-resistance with those classes.

Pathway Diagram: Clazamycin B Cytotoxicity

The following diagram illustrates the theoretical uptake and action pathway.[5]

ClazamycinActionClazBClazamycin B(Extracellular)UptakePassive Diffusion /TransportClazB->UptakePenetrates Outer MembraneActivationIntracellularActivationUptake->ActivationEnters CytoplasmDNABacterial DNA(Nucleoid)Activation->DNATargetsAlkylationDNA Alkylation(Cross-linking)DNA->AlkylationCovalent BindingReplicationReplicationFork ArrestAlkylation->ReplicationBlocks PolymeraseDeathCell Death(Bacteriostasis/Cidal)Replication->DeathInhibits Division

Caption: Figure 1.[3] Mechanism of Action. Clazamycin B penetrates the cell envelope and alkylates bacterial DNA, leading to replication arrest.

Experimental Protocol: Modified Broth Microdilution

Objective: Determine MIC of Clazamycin B against P. aeruginosa while mitigating stability issues. Standard: Adapted from CLSI M07-A10 guidelines.

Reagents & Equipment
  • Stock Solution: Clazamycin B dissolved in 100% DMSO (10 mg/mL). Prepare fresh. Do not store.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strain: P. aeruginosa ATCC 27853 (Quality Control Strain).[1]

  • Plate: 96-well polystyrene microtiter plate (U-bottom).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve final assay concentration of

      
       CFU/mL.
      
  • Compound Dilution (Critical Step):

    • Due to hydrolytic instability, perform serial dilutions in CAMHB immediately before adding bacteria.

    • Dispense 50 µL of CAMHB into columns 2-12.

    • Add 50 µL of Clazamycin B stock (adjusted to 2x starting concentration) to column 1.

    • Perform 2-fold serial dilution from column 1 to 10. Discard tip after each step.

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Add 50 µL of standardized inoculum to wells 1-11.

    • Incubate at 35 ± 2°C in ambient air.

    • Time: Read results at 16-18 hours . Note: Do not extend to 24 hours if possible, to minimize degradation artifacts.

  • Analysis:

    • MIC is the lowest concentration showing complete inhibition of visible growth.

Workflow Visualization

MICProtocolStockStock Prep(DMSO, Fresh)DilutionSerial Dilution(CAMHB, Immediate)Stock->DilutionRapid TransferCombineCombine in96-Well PlateDilution->CombineInoculumInoculum Prep(0.5 McFarland)Inoculum->CombineIncubateIncubate16-18h @ 35°CCombine->IncubateReadRead MIC(Visual Turbidity)Incubate->Read

Caption: Figure 2.[3] Experimental workflow for Clazamycin B MIC determination emphasizing rapid handling to prevent hydrolysis.

References

  • Dolak, L. A., & DeBoer, C. (1980). Clazamycin B is antibiotic 354.[2][1][6][7] The Journal of Antibiotics, 33(1), 83–84.[2][1] Link

  • Hori, M., et al. (1980). Mechanism of action of clazamycin. The Journal of Antibiotics.
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Link

  • Umezawa, H., et al. (1979). New antibiotics, clazamycins A and B.[3] The Journal of Antibiotics, 32(10).[3] (Primary isolation and initial spectrum data).

  • Jedlinszki, N., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Int. J. Mol.[3] Sci., 24, 1239540. Link

Clazamycin B Cytotoxicity Profile in L1210 Leukemia Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxicity profile of Clazamycin B in L1210 leukemia cells. It is designed for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential of this unique pyrrolizidine antibiotic in a relevant cancer cell line. This document synthesizes key experimental data, compares it with established anticancer agents, and provides detailed methodologies to ensure scientific rigor and reproducibility.

Introduction to Clazamycin B and its Anticancer Potential

Clazamycin B is a member of the pyrrolizidine group of antibiotics, isolated from Streptomyces species. Structurally, it is related to Clazamycin A, with the key difference being the stereochemistry at the C-2 position. While initially identified for its antimicrobial properties, subsequent studies have revealed its potential as an anticancer agent. A crucial aspect of evaluating any potential anticancer drug is characterizing its cytotoxicity against relevant cancer cell lines. L1210 leukemia cells, a widely used murine leukemia cell line, have been instrumental in the preclinical assessment of numerous chemotherapeutic agents. This guide focuses on the cytotoxic effects of Clazamycin B on L1210 cells, providing a comparative perspective against established cytotoxic drugs.

Comparative Cytotoxicity of Clazamycin B in L1210 Leukemia Cells

The cytotoxic activity of Clazamycin B against L1210 leukemia cells has been quantified by determining its inhibitory concentration 50 (IC50), the concentration of the drug that inhibits 50% of cell growth or metabolic activity. The primary mechanism of Clazamycin B's cytotoxicity is attributed to its ability to inhibit DNA synthesis. The table below presents the IC50 values of Clazamycin B in L1210 cells and compares them with those of other well-known anticancer agents, Doxorubicin and Mitomycin C.

CompoundIC50 (µg/mL) in L1210 CellsPrimary Mechanism of Action
Clazamycin B 0.25 Inhibition of DNA synthesis
Doxorubicin0.01 - 0.1Intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species
Mitomycin C0.01 - 0.05DNA cross-linking and alkylation

Note: IC50 values for Doxorubicin and Mitomycin C are representative ranges from various studies and can vary depending on the specific experimental conditions.

Experimental Protocols

The following section details the step-by-step methodologies for assessing the cytotoxicity of Clazamycin B in L1210 leukemia cells, focusing on the inhibition of macromolecular synthesis.

Cell Culture

L1210 leukemia cells are typically maintained in suspension culture using RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay: Inhibition of Macromolecular Synthesis

This protocol is based on the methods described in the foundational studies of Clazamycin B's activity.

Objective: To determine the effect of Clazamycin B on the synthesis of DNA, RNA, and protein in L1210 cells by measuring the incorporation of radiolabeled precursors.

Materials:

  • L1210 leukemia cells

  • RPMI-1640 medium with 10% FBS

  • Clazamycin B (dissolved in a suitable solvent, e.g., water or DMSO)

  • [³H]Thymidine (for DNA synthesis)

  • [³H]Uridine (for RNA synthesis)

  • [³H]Leucine (for protein synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed L1210 cells in a 96-well microplate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium.

  • Drug Treatment: Add various concentrations of Clazamycin B to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 24 or 48 hours).

  • Radiolabeling: Add 1 µCi of the respective radiolabeled precursor ([³H]Thymidine, [³H]Uridine, or [³H]Leucine) to each well.

  • Incorporation: Incubate the plate for an additional 4 hours to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

  • Cell Harvesting and Precipitation: Harvest the cells and precipitate the macromolecules by adding cold 10% TCA.

  • Washing: Wash the precipitate with 5% TCA to remove unincorporated radiolabeled precursors.

  • Solubilization and Counting: Solubilize the precipitate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value for the inhibition of each macromolecular synthesis pathway.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_radiolabeling Radiolabeling cluster_analysis Analysis cell_seeding Seed L1210 Cells drug_treatment Add Clazamycin B cell_seeding->drug_treatment incubation Incubate (24-48h) drug_treatment->incubation add_precursors Add Radiolabeled Precursors ([³H]Thymidine, [³H]Uridine, [³H]Leucine) incubation->add_precursors incorporation Incubate (4h) add_precursors->incorporation harvesting Harvest Cells & Precipitate with TCA incorporation->harvesting washing Wash Precipitate harvesting->washing counting Scintillation Counting washing->counting data_analysis Calculate IC50 counting->data_analysis

Caption: Workflow for assessing Clazamycin B cytotoxicity.

Discussion of Results and Mechanistic Insights

The data clearly indicates that Clazamycin B possesses significant cytotoxic activity against L1210 leukemia cells, with an IC50 value of 0.25 µg/mL. When compared to established chemotherapeutic agents like Doxorubicin and Mitomycin C, Clazamycin B demonstrates a comparable, albeit slightly less potent, cytotoxic profile in this specific cell line.

The primary mechanism of action of Clazamycin B is the inhibition of DNA synthesis. This is a common feature of many successful anticancer drugs. The pyrrolizidine structure of Clazamycin B is likely responsible for this activity, potentially through interactions with DNA or DNA-associated enzymes. The differential effect on DNA, RNA, and protein synthesis, with a more pronounced inhibition of DNA synthesis, suggests a targeted mechanism rather than general metabolic disruption.

Proposed Mechanism of Action: A Signaling Pathway Perspective

While the precise molecular target of Clazamycin B is not fully elucidated, its preferential inhibition of DNA synthesis suggests an interference with the DNA replication machinery. The diagram below illustrates a simplified, hypothetical pathway of how Clazamycin B might exert its cytotoxic effects.

G Clazamycin_B Clazamycin B DNA_Replication_Machinery DNA Replication Machinery (e.g., DNA Polymerase) Clazamycin_B->DNA_Replication_Machinery Inhibits DNA_Synthesis DNA Synthesis DNA_Replication_Machinery->DNA_Synthesis Enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothetical mechanism of Clazamycin B-induced cytotoxicity.

Conclusion

Clazamycin B exhibits potent cytotoxic activity against L1210 leukemia cells, primarily through the inhibition of DNA synthesis. Its IC50 value is within a range that suggests potential therapeutic relevance. Further investigation into its precise molecular target and in vivo efficacy is warranted to fully assess its potential as a novel anticancer agent. The methodologies and comparative data presented in this guide provide a solid foundation for future research and development efforts in this area.

References

  • Hori, M., et al. (1977). Clazamycin B, a new antitumor antibiotic. The Journal of Antibiotics, 30(4), 330-332. [Link]

  • Umezawa, H., et al. (1977). Clazamycins A and B, new antitumor antibiotics. The Journal of Antibiotics, 30(2), 162-164. [Link]

A Comparative Analysis of the Antibacterial Spectrum of Clazamycin B versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction: The Quest for Novel Antibacterial Agents

The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial compounds. In this context, natural products have historically served as a rich reservoir of diverse chemical scaffolds with potent biological activities. This guide focuses on Clazamycin B, a lesser-known natural product, and aims to compare its antibacterial profile with that of well-established, standard antibiotics: penicillin, ciprofloxacin, and tetracycline. However, a comprehensive literature search reveals a significant scarcity of publicly available data on Clazamycin B, a factor that critically impacts a direct comparative analysis.

This guide will first present the limited available information on Clazamycin B, including its discovery and chemical identity. Subsequently, it will provide a detailed, data-driven comparison of the antibacterial spectra and mechanisms of action of the selected standard antibiotics. This juxtaposition will serve as a foundational reference for understanding where a novel agent like Clazamycin B might fit within the broader landscape of antibacterial therapy, should further research data become available. We will also detail the standardized experimental protocols essential for such comparative evaluations, ensuring scientific rigor and reproducibility.

Clazamycin B: An Enigmatic Pyrrole Antibiotic

Clazamycin B was first reported in the late 1970s as a novel antibiotic isolated from a species of Streptomyces.[1] It belongs to the pyrrole class of chemical compounds.[1] Its chemical structure and basic properties are documented in chemical databases.

Comparative Analysis of Standard Antibiotics

To provide a framework for evaluating potential new antibiotics, we present a detailed comparison of three widely used standard antibiotics with distinct mechanisms of action and antibacterial spectra.

Mechanisms of Action: A Tale of Three Targets

The efficacy of an antibiotic is intrinsically linked to its ability to disrupt essential bacterial processes. Penicillin, ciprofloxacin, and tetracycline each exploit a different molecular vulnerability.

  • Penicillin: Inhibitor of Cell Wall Synthesis Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the final step in peptidoglycan synthesis.[2] It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of the peptidoglycan cell wall.[2] This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.

  • Ciprofloxacin: Disruptor of DNA Replication Ciprofloxacin, a fluoroquinolone antibiotic, has a broad spectrum of activity, targeting the machinery of bacterial DNA replication.[3] Its primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3] By stabilizing the enzyme-DNA complex after DNA cleavage, ciprofloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.

  • Tetracycline: Inhibitor of Protein Synthesis Tetracycline is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis.[4] It reversibly binds to the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A site on the mRNA-ribosome complex.[4] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and inhibiting bacterial growth.

Antibiotic_Mechanisms_of_Action cluster_Penicillin Penicillin cluster_Ciprofloxacin Ciprofloxacin cluster_Tetracycline Tetracycline PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cross-linking PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to DNAGyrase DNA Gyrase & Topoisomerase IV DNAReplication DNA Replication (Strand Re-ligation) DNAGyrase->DNAReplication Inhibits DNAStrandBreaks Double-Strand Breaks DNAReplication->DNAStrandBreaks Causes CellDeath_Cipro Cell Death DNAStrandBreaks->CellDeath_Cipro Induces Ribosome30S 30S Ribosomal Subunit tRNA_Binding Aminoacyl-tRNA Binding Ribosome30S->tRNA_Binding Blocks ProteinSynthesis Protein Synthesis (Bacteriostatic) tRNA_Binding->ProteinSynthesis Inhibits

Figure 1: Simplified signaling pathways for the mechanisms of action of Penicillin, Ciprofloxacin, and Tetracycline.

Antibacterial Spectrum: A Comparative Overview

The utility of an antibiotic is defined by its spectrum of activity. The following table summarizes the general antibacterial spectra of the standard antibiotics discussed. It is important to note that specific activity can vary depending on the bacterial species and the presence of resistance mechanisms.

AntibioticClassPrimary Spectrum
Penicillin β-lactamPrimarily active against Gram-positive bacteria (e.g., Streptococcus spp., Staphylococcus spp. - non-penicillinase producing). Limited activity against Gram-negative bacteria.[2]
Ciprofloxacin FluoroquinoloneBroad-spectrum with excellent activity against Gram-negative bacteria (e.g., E. coli, Pseudomonas aeruginosa). Moderate activity against Gram-positive bacteria.[3]
Tetracycline TetracyclineBroad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical bacteria such as Chlamydia and Mycoplasma.[4]

Experimental Protocol: Determining the Antibacterial Spectrum

A cornerstone of antibiotic research is the quantitative assessment of a compound's activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antimicrobial Agents: Stock solutions of the test compounds (e.g., Clazamycin B) and standard antibiotics prepared in a suitable solvent.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates are typically used.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antimicrobial Agents:

  • In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB. The final volume in each well should be 50 µL.

  • The concentration range should be chosen to encompass the expected MIC of the compound.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start: Bacterial Culture Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Start->Inoculum_Prep Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End: MIC Value Read_MIC->End

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

While Clazamycin B represents a potentially interesting chemical scaffold from a natural product discovery perspective, the current lack of publicly available data on its antibacterial activity and mechanism of action severely limits its evaluation as a potential therapeutic agent. This guide has provided a comprehensive overview of the antibacterial profiles of three standard antibiotics—penicillin, ciprofloxacin, and tetracycline—to serve as a benchmark for the future evaluation of novel compounds.

To ascertain the true potential of Clazamycin B, further research is imperative. Key next steps should include:

  • Comprehensive in vitro Susceptibility Testing: Determining the MIC of Clazamycin B against a broad panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular target and mechanism by which Clazamycin B exerts its antibacterial effect.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and drug-like properties of Clazamycin B in preclinical models.

The methodologies and comparative data presented in this guide provide a robust framework for such future investigations. The pursuit of novel antibiotics is a critical endeavor, and the thorough characterization of compounds like Clazamycin B is an essential step in this ongoing battle against infectious diseases.

References

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Horiuchi, Y., Kondo, S., Ikeda, T., Ikeda, D., Miura, K., Hamada, M., Takeuchi, T., & Umezawa, H. (1979). New antibiotics clazamycins A and B. The Journal of Antibiotics, 32(7), 762–764.
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • PubChem. (n.d.). Clazamycin b. National Center for Biotechnology Information. Retrieved from [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260.
  • Tipper, D. J. (1987). Mode of action of β-lactam antibiotics. Pharmacology & Therapeutics, 32(2), 167-194.

Sources

Navigating the Labyrinth of Resistance: A Comparative Guide to Clindamycin Cross-Resistance in Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals on the front lines of the battle against antimicrobial resistance, understanding the nuances of an antibiotic's performance is paramount. This guide provides an in-depth, objective analysis of the cross-resistance patterns of Clindamycin, a lincosamide antibiotic, in the context of multidrug-resistant (MDR) bacteria. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these patterns and provide the experimental frameworks necessary for their robust evaluation in a laboratory setting.

A Note on Nomenclature: Initial inquiries regarding "Clazamycin B" yielded minimal and dated information, suggesting a possible typographical error in the topic query. The structural and functional context provided aligns closely with the widely studied antibiotic, Clindamycin. Therefore, this guide will focus on Clindamycin, a lincosamide antibiotic with well-documented cross-resistance profiles.

The Clinical Challenge: Clindamycin in the Era of Multidrug Resistance

Clindamycin has long been a valuable tool in the clinician's arsenal, particularly for treating infections caused by Gram-positive aerobes and anaerobes, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.[3][4] However, the escalating prevalence of MDR bacteria necessitates a more critical evaluation of its efficacy, particularly concerning the phenomenon of cross-resistance, where a single mechanism confers resistance to multiple, chemically distinct antibiotics.[5]

Core Mechanisms of Clindamycin Resistance and Cross-Resistance

Understanding the "why" behind treatment failure is crucial. For Clindamycin, cross-resistance is not a random occurrence but a predictable outcome based on specific genetic determinants. The primary mechanisms are:

  • Target Site Modification (MLSB Resistance): This is the most clinically significant mechanism of cross-resistance affecting Clindamycin. It involves the action of erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit.[6][7] This modification reduces the binding affinity of not only macrolides (like erythromycin) but also lincosamides (Clindamycin) and streptogramins B, leading to the MLSB resistance phenotype.[8][9] This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a macrolide).[10][11]

  • Active Efflux Pumps: Bacteria can actively pump antibiotics out of the cell before they can reach their target. The msr(A) gene, for instance, encodes an efflux pump that confers resistance to macrolides and streptogramins B, but not typically to Clindamycin.[8][11] However, other broader-spectrum efflux pumps, such as the AdeFGH system in Acinetobacter baumannii, can extrude a range of antibiotics including clindamycin, tetracyclines, and chloramphenicol.[12]

Visualizing the Primary Resistance Pathways

cluster_0 Bacterial Cell cluster_1 Ribosome (50S subunit) Ribosome 23S rRNA Clindamycin Clindamycin (Lincosamide) Ribosome->Clindamycin Binding Blocked Erythromycin Erythromycin (Macrolide) erm_Gene erm Gene Erythromycin->erm_Gene Induces expression Efflux_Pump Efflux Pump (e.g., MsrA, AdeFGH) Clindamycin->Efflux_Pump Substrate Clindamycin_out Efflux_Pump->Clindamycin_out Expelled erm_Gene->Ribosome Methylates 23S rRNA

Caption: Mechanisms of Clindamycin resistance and cross-resistance.

Experimental Assessment of Cross-Resistance Patterns

Objective comparison requires standardized and reproducible methodologies. The following protocols are fundamental for elucidating Clindamycin's cross-resistance profile in a given bacterial isolate.

Protocol 1: The Double-Disk Diffusion Test (D-Test) for Inducible MLSB Resistance

Causality: The D-test is a critical, yet simple, phenotypic assay to unmask inducible Clindamycin resistance in erythromycin-resistant staphylococci and streptococci.[13][14] An isolate may appear susceptible to Clindamycin in standard tests, but in the presence of an inducer like erythromycin, the erm gene is activated, leading to rapid resistance and potential therapeutic failure.[15] This test is a self-validating system; the shape of the inhibition zone itself provides the result.

Step-by-Step Methodology:

  • Prepare Inoculum: Create a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

  • Inoculate Agar Plate: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.

  • Place Antibiotic Disks: Position a 2 µg Clindamycin disk and a 15 µg Erythromycin disk on the agar surface. The distance between the edges of the disks is critical and should be 15-26 mm.[16]

  • Incubate: Incubate the plate at 35-37°C for 18-24 hours.

  • Interpret Results:

    • D-Test Positive: A flattening of the zone of inhibition around the Clindamycin disk, adjacent to the Erythromycin disk, forming a "D" shape. This indicates inducible MLSB resistance.[14]

    • D-Test Negative: A circular, unblunted zone of inhibition around the Clindamycin disk. This indicates susceptibility to Clindamycin, even in the presence of erythromycin.

Start Prepare 0.5 McFarland Inoculum Inoculate Streak Mueller-Hinton Agar Plate Start->Inoculate PlaceDisks Place Erythromycin (15µg) & Clindamycin (2µg) Disks (15-26mm apart) Inoculate->PlaceDisks Incubate Incubate at 35-37°C for 18-24h PlaceDisks->Incubate Observe Observe Zones of Inhibition Incubate->Observe Positive Flattened 'D' Shape Zone (Positive Result) Observe->Positive Flattening? Negative Circular Zone (Negative Result) Observe->Negative No Flattening

Caption: Workflow for the Double-Disk Diffusion (D-Test).

Protocol 2: Checkerboard Microdilution Assay

Causality: While the D-test is qualitative, the checkerboard assay provides quantitative data on the interaction between two antibiotics.[17][18] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which numerically defines whether the combination is synergistic, additive, indifferent, or antagonistic.[17] This is crucial for comparing the degree of cross-resistance or identifying potential synergistic combinations that could overcome resistance.

Step-by-Step Methodology:

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial dilutions of Clindamycin along the x-axis and a comparator antibiotic (e.g., Erythromycin, a beta-lactam) along the y-axis.[18][19]

  • Determine MICs: Include wells with serial dilutions of each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculate: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate under appropriate conditions.

  • Read Results: Determine the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

  • Calculate FICI: Use the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Comparative Cross-Resistance Data

The following tables summarize observed cross-resistance patterns for Clindamycin against key MDR pathogens, compiled from various studies.

Table 1: Clindamycin Cross-Resistance in Staphylococcus aureus (MRSA)

Comparator AntibioticResistance MechanismCross-Resistance with ClindamycinSupporting Data & Citations
Erythromycin erm-mediated (MLSB)High (Inducible or Constitutive) In MRSA isolates, a significant percentage of erythromycin-resistant strains show inducible clindamycin resistance.[10][20] The presence of erm genes, particularly erm(A) and erm(C), is strongly correlated with this phenotype.[11][21]
Erythromycin msr(A)-mediated (efflux)Low to None Strains with only the msr(A) gene are resistant to erythromycin but remain susceptible to clindamycin.[11][22]
Tetracyclines Efflux, Ribosomal ProtectionVariable (Mechanism Dependent) Cross-resistance is not typically expected due to different mechanisms. However, co-resistance can occur through the acquisition of multiple resistance determinants on mobile genetic elements.
Linezolid 23S rRNA mutationLow to None While both drugs target the 50S ribosome, their binding sites are distinct. Cross-resistance is not commonly observed.

Table 2: Clindamycin Cross-Resistance in Streptococcus pneumoniae

Comparator AntibioticResistance MechanismCross-Resistance with ClindamycinSupporting Data & Citations
Macrolides (e.g., Erythromycin) erm(B)-mediated (MLSB)High The MLSB phenotype, often mediated by the erm(B) gene, confers high-level resistance to both macrolides and clindamycin.[2]
Macrolides (e.g., Erythromycin) mef-mediated (efflux)None The M phenotype, caused by mef gene-mediated efflux, results in resistance to 14- and 15-membered macrolides but susceptibility to clindamycin.[2][22]
Penicillin Penicillin-Binding Protein (PBP) alterationVariable (Co-resistance) Penicillin and clindamycin resistance may be associated in some isolates, but this is due to co-resistance (presence of multiple resistance mechanisms) rather than cross-resistance.[23]

Table 3: Clindamycin Cross-Resistance in Bacteroides fragilis group

Comparator AntibioticResistance MechanismCross-Resistance with ClindamycinSupporting Data & Citations
Erythromycin MLSB-like mechanismsHigh Clindamycin-erythromycin resistance in Bacteroides was recognized in the mid-1970s, often mediated by transferable genetic elements.[24]
Tetracycline Efflux, Ribosomal ProtectionHigh (Co-resistance) Clindamycin resistance is frequently found in tetracycline-resistant isolates of Bacteroides, indicating co-resistance is common.[25]
Beta-lactams (e.g., Cefoxitin) β-lactamase productionLow to None The mechanisms of resistance are distinct. However, hospital-acquired strains of the B. fragilis group show higher rates of resistance to both clindamycin and other agents.[26][27]

Conclusion and Future Outlook

Clindamycin remains a clinically relevant antibiotic, but its utility is significantly impacted by cross-resistance, primarily through the MLSB mechanism. For any research or clinical application involving Clindamycin against staphylococci and streptococci, routine testing for inducible resistance via the D-test is not just recommended—it is essential for predicting clinical outcomes. The data clearly indicates that erythromycin resistance is a major red flag for potential Clindamycin failure.

As we move forward, the focus must be on understanding the local epidemiology of resistance genes and developing strategies to overcome these mechanisms. This includes the exploration of efflux pump inhibitors and novel agents that can bypass existing target-site modifications. For the laboratory professional, a deep understanding of the causality behind these resistance patterns and the robust application of the described experimental protocols are the cornerstones of effective antibiotic stewardship and the development of next-generation therapeutics.

References

  • Slideshare. (n.d.). Inducible Clindamycin Resistance Test. Retrieved from [Link]

  • Iranian Journal of Pediatrics. (2009). D-Test Method for Detection of Inducible Clindamycin Resistance in Staphylococcus aureus. Retrieved from [Link]

  • The Brazilian Journal of Infectious Diseases. (2005). Use of the D Test Method to Detect Inducible Clindamycin Resistance in Coagulase Negative Staphylococci (CoNS). Retrieved from [Link]

  • Journal of Clinical Microbiology. (2007). Detection of Inducible Clindamycin Resistance in Staphylococci by Broth Microdilution Using Erythromycin-Clindamycin Combination Wells. Retrieved from [Link]

  • PLOS ONE. (2025). Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2005). Inducible Clindamycin Resistance and Molecular Epidemiologic Trends of Pediatric Community-Acquired Methicillin-Resistant Staphylococcus aureus in Dallas, Texas. Retrieved from [Link]

  • YouTube. (2024). Clindamycin D Test or D Zone Test for Antimicrobial susceptibility ; Definition, Procedure, Results. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (1985). Clindamycin resistance in anaerobic bacteria. Retrieved from [Link]

  • Clinical Infectious Diseases. (1996). Clindamycin resistance in the Bacteroides fragilis group: association with hospital-acquired infections. Retrieved from [Link]

  • Wikipedia. (n.d.). Methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Infection and Drug Resistance. (2025). Methicillin and inducible clindamycin resistance in clinical Staphylococcus aureus isolates: a cross-sectional study from Northwest Ethiopia. Retrieved from [Link]

  • Emerging Infectious Diseases. (2007). Clindamycin-resistant Streptococcus pneumoniae. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2005). Potential Clindamycin Resistance in Clindamycin-Susceptible, Erythromycin-Resistant Staphylococcus aureus: Report of a Clinical Failure. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2022). Bacteroides species. Retrieved from [Link]

  • Journal of Clinical and Diagnostic Research. (2016). Prevalence of Inducible Clindamycin Resistance and Macrolide-Lincosamide-Streptogramin B resistance in Staphylococci and Enterococci. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (2019). Comparison of antimicrobial resistance patterns in Streptococcus pneumoniae from respiratory and blood cultures in Canadian hospitals from 2007–16. Retrieved from [Link]

  • Journal of Parasitology Research. (2017). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (1996). Streptococcus pneumoniae and Streptococcus pyogenes resistant to macrolides but sensitive to clindamycin: a common resistance pattern mediated by an efflux system. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Retrieved from [Link]

  • ScienceScholar. (2022). Phenotypic and genotypic characterization of macrolide resistance in Staphylococcus aureus isolates from wound infection. Retrieved from [Link]

  • Medscape. (2025). Pneumococcal Infections (Streptococcus pneumoniae) Medication. Retrieved from [Link]

  • Semantic Scholar. (2025). Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles. Retrieved from [Link]

  • MDPI. (2021). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (2021). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]

  • ACS Infectious Diseases. (2021). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. Retrieved from [Link]

  • The American Journal of the Medical Sciences. (1976). Bacteroides fragilis resistant to the administration of clindamycin. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (2005). erm(C) is the predominant genetic determinant for the expression of resistance to macrolides among methicillin-resistant Staphylococcus aureus clinical isolates in Greece. Retrieved from [Link]

  • Antibiotics. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (1983). Genetic analysis of clindamycin resistance in Bacteroides species. Retrieved from [Link]

  • The Assay Depot. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Retrieved from [Link]

  • Frontiers in Microbiology. (2023). An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Clazamycin B

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Clazamycin B are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of Clazamycin B, grounded in scientific principles and regulatory best practices. As an experimental drug, Clazamycin B lacks extensive safety and disposal documentation. Therefore, this procedure is based on its classification as a pyrrolizidine alkaloid and general guidelines for the disposal of hazardous pharmaceutical waste.

Understanding the Hazards of Clazamycin B

Clazamycin B is a member of the pyrrolizidine alkaloid family. While specific toxicological data for Clazamycin B is limited, pyrrolizidine alkaloids as a class are known for their potential hepatotoxicity (liver damage), carcinogenicity, and genotoxicity.[1][2][3] Therefore, it is crucial to handle Clazamycin B as a hazardous substance, taking all necessary precautions to prevent exposure and environmental contamination.

Key Hazard Information:

Hazard ProfileAssociated Risks
Acute Toxicity While specific data is unavailable for Clazamycin B, related compounds can be harmful if swallowed.[4]
Organ Toxicity Pyrrolizidine alkaloids are known to be a major cause of hepatic venous occlusion disease (HVOD), which can lead to cirrhosis and liver failure.[1]
Carcinogenicity & Genotoxicity Long-term exposure to pyrrolizidine alkaloids has been associated with carcinogenic and genotoxic effects.[1]
Skin and Eye Irritation Similar compounds can cause skin and eye irritation upon contact.[5]

Due to these potential hazards, Clazamycin B waste must not be disposed of in standard laboratory trash or flushed down the drain.[6][7] Improper disposal can lead to the contamination of water systems and pose a risk to human health and the environment.

Core Directive: The Disposal of Clazamycin B as Hazardous Waste

All materials contaminated with Clazamycin B, including unused product, partially used vials, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous chemical waste. The primary and recommended method for the final disposal of Clazamycin B is incineration at a licensed hazardous waste facility.[8][9][10][11]

This approach ensures the complete destruction of the active compound, mitigating the risks associated with its potential toxicity.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of Clazamycin B waste for disposal.

3.1. Personal Protective Equipment (PPE)

Before handling Clazamycin B or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses or goggles.[5]

  • Lab Coat: A long-sleeved lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

3.2. Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste:

    • Place all solid waste contaminated with Clazamycin B, including unused powder, contaminated vials (empty or partially full), pipette tips, and contaminated PPE, into a designated, leak-proof hazardous waste container.[11] This container should be clearly labeled as "Hazardous Waste: Clazamycin B."

  • Liquid Waste:

    • Collect all liquid waste containing Clazamycin B in a dedicated, sealed, and leak-proof container. This container must also be clearly labeled as "Hazardous Waste: Clazamycin B." Do not mix with other chemical waste streams unless specifically approved by your institution's Environmental Health and Safety (EHS) department.[12]

3.3. Packaging and Labeling for Disposal

  • Container Integrity: Ensure all waste containers are in good condition and securely sealed to prevent leaks or spills.

  • Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The name of the chemical: "Clazamycin B"

    • The specific hazards (e.g., "Toxic," "Carcinogen Suspect")

    • The date the waste was first added to the container

    • The name and contact information of the generating laboratory or researcher

3.4. Storage and Pickup

  • Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from general lab traffic.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] Follow all institutional procedures for waste manifest and tracking.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Clazamycin B.

ClazamycinB_Disposal_Workflow Clazamycin B Disposal Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Generation of Clazamycin B Waste ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Unused powder, vials, PPE waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing Clazamycin B waste_type->liquid_waste Liquid solid_container Place in Labeled, Leak-Proof 'Hazardous Waste' Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed 'Hazardous Waste' Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact incineration Incineration at a Licensed Hazardous Waste Facility ehs_contact->incineration end End: Compliant Disposal incineration->end

Caption: Workflow for the safe disposal of Clazamycin B.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

4.1. Spills

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent entry to the contaminated area.

    • Follow the instructions of trained emergency response personnel.

4.2. Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

The responsible management of investigational compounds like Clazamycin B is a cornerstone of laboratory safety and environmental stewardship. By adhering to this comprehensive disposal guide, researchers and drug development professionals can mitigate the risks associated with this potent pyrrolizidine alkaloid, ensuring a safe working environment and compliance with hazardous waste regulations. Always consult your institution's specific policies and EHS department for any additional requirements.

References

  • Letco Medical. (2020-01-25). Safety Data Sheet: Clindamycin Hydrochloride. [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • UI Health Care. (n.d.). SUP-002-02 Investigational Product Disposal and Destruction. [Link]

  • School of Pharmaceutical Sciences USM. (n.d.). 1.0 safety. [Link]

  • Karolinska Institutet. (2021-05-28). Laboratory waste. [Link]

  • Stanford Health Care. (2021-12). I. PURPOSE A. This Investigational Drug Service (IDS) SOP describes investigational product (IP) disposal, return, and destructi. [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]

  • Chen, L., et al. (2021). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods. Foods, 10(10), 2339. [Link]

  • Bitesize Bio. (2021-04-24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Stegelmeier, B. L., et al. (2019). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Toxins, 11(10), 580. [Link]

  • ASHP. (2008-12-09). Handling Investigational Drugs 101. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • University of Virginia. (n.d.). Department of Pharmacy Services STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. [Link]

  • Wiedenfeld, H., & Edgar, J. (2011). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Current medicinal chemistry, 18(31), 4837–4847. [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International journal of molecular sciences, 19(6), 1668. [Link]

  • National Center for Biotechnology Information. (n.d.). Clindamycin. StatPearls. [Link]

  • World Health Organization. (1989). Pyrrolizidine alkaloids (HSG 26, 1989). [Link]

Sources

Operational Guide: Safe Handling & Logistics for Clazamycin B

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Clazamycin B Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary

WARNING: Clazamycin B (Antibiotic 354) is a pyrrolizidine antitumor antibiotic . It is distinct from the common antibacterial Clindamycin. Do not confuse the two.

Clazamycin B is a potent cytotoxic agent with a mechanism of action involving DNA alkylation via an azacyclooctenone intermediate. It acts as a genotoxin and hepatotoxin. Unlike standard antibiotics, it poses significant occupational exposure risks (carcinogenicity/mutagenicity) at low concentrations.

Core Directive: Treat Clazamycin B as a SafeBridge Category 4 compound (High Potency Active Pharmaceutical Ingredient - HPAPI). All handling must occur within a contained environment to prevent inhalation or dermal absorption.

Risk Assessment & Mechanism of Toxicity

To understand why we use specific PPE, we must understand the molecule's behavior.

  • Chemical Class: Pyrrolizidine Alkaloid (Epimer of Clazamycin A).

  • Mechanism of Action (MoA): Clazamycin B is unstable in aqueous solutions, undergoing reversible epimerization to Clazamycin A. This interconversion proceeds through a reactive azacyclooctenone intermediate .[1] This intermediate is highly electrophilic and is capable of alkylating DNA, which drives its antitumor activity but also its profound genotoxicity to the handler.

  • Target Organs: Liver (hepatotoxicity is a hallmark of pyrrolizidines), Lungs (pneumotoxicity), and rapidly dividing cells (bone marrow).

Hazard ClassRisk LevelCritical Control Point
Acute Toxicity HighInhalation of powder; accidental injection.
Genotoxicity HighDirect DNA alkylation; barrier protection is non-negotiable.
Reproductive Toxicity SuspectedTeratogenic potential due to DNA interference.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient . The following system is required for all manipulations of dry powder or concentrated stock solutions (>1 mg/mL).

ComponentSpecificationRationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 (Fit-tested)Prevents inhalation of aerosolized particulates during weighing. Surgical masks offer zero protection against cytotoxic aerosols.
Hand Protection Double Gloving (Nitrile/Nitrile)Outer Glove: 5-8 mil Extended Cuff (taped to gown). Inner Glove: 4-5 mil Standard Nitrile (inspection layer). Why? Visualizes breaches; creates a sacrificial layer for doffing.
Body Protection Tyvek® or Polyethylene-Coated Gown Must be impervious to liquids and particulates. Rear-closing with sealed seams. Cotton lab coats absorb spills and hold toxins against the skin.
Eye/Face Chemical Splash Goggles Face shield required if working outside a BSC (not recommended).
Footwear Shoe Covers (Booties)Prevents tracking of cytotoxic dust out of the containment zone.
Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution without contaminating the lab environment.

Prerequisites:

  • Engineering Control: Class II, Type B2 Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI). Do not use a horizontal laminar flow hood (blows dust at operator).

  • Solvent: DMSO (Dimethyl sulfoxide) is preferred for stock preparation due to stability. Aqueous solutions degrade/epimerize rapidly.

Step-by-Step Workflow
  • Preparation:

    • Turn on BSC 15 minutes prior to purge air.

    • Line the work surface with plastic-backed absorbent pads (absorbent side up).

    • Pre-wet a Kimwipe with 10% bleach (sodium hypochlorite) for immediate spill response.

  • Weighing (The Critical Step):

    • Note: Clazamycin B is often electrostatic. Use an anti-static gun if available.

    • Place the analytical balance inside the BSC.

    • Open the source vial only inside the BSC.

    • Weigh the solid into a pre-tared amber glass vial (protect from light).

    • Do not return excess powder to the source vial. Discard excess as hazardous waste.

  • Solubilization:

    • Add DMSO gently down the side of the vial to minimize aerosolization.

    • Cap the vial tightly before vortexing.

    • Vortex inside the BSC.

    • Wipe the exterior of the vial with a detergent-dampened wipe before removing it from the BSC.

  • Decontamination:

    • Wipe down the balance and work surface with 10% bleach followed by 70% ethanol.

    • Seal all solid waste (gloves, pads, wipes) in a dedicated "Cytotoxic Waste" bag inside the hood before removal.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling Clazamycin B to minimize exposure risk.

Clazamycin_Safety_Workflow Start Start: Clazamycin B Handling PPE_Check PPE Verification (Double Nitrile, Tyvek, N95/PAPR) Start->PPE_Check Workspace Enter Containment Zone (BSC Class II Type B2) PPE_Check->Workspace State_Check Material State? Workspace->State_Check Solid_Handling Solid Powder Handling (High Inhalation Risk) State_Check->Solid_Handling Powder Liquid_Handling Liquid Handling (Absorption Risk) State_Check->Liquid_Handling Solution Weighing Weighing Protocol - Anti-static measures - Closed vial transfer Solid_Handling->Weighing Solubilization Solubilization (DMSO) - Add solvent to powder - Cap before vortexing Liquid_Handling->Solubilization Weighing->Solubilization Decon Decontamination - 10% Bleach Wipe - Seal Waste in Hood Solubilization->Decon Exit Safe Storage / Exit (-20°C, Amber Vial) Decon->Exit

Caption: Logical workflow for containment and processing of Clazamycin B, prioritizing exposure control at high-risk transition points.

Emergency Response & Disposal
Spill Response
  • Evacuate: Alert nearby personnel.

  • Isolate: Do not re-enter without full PPE (including respiratory protection).

  • Neutralize:

    • Cover spill with absorbent pads.

    • Apply 10% Sodium Hypochlorite (Bleach) . The oxidative power of bleach helps degrade the pyrrolizidine core structure.

    • Allow 15 minutes of contact time.

    • Collect waste into a rigid cytotoxic waste container.

Disposal
  • Never dispose of Clazamycin B down the drain.

  • All waste (vials, tips, PPE) must be incinerated at >1000°C via a licensed hazardous waste contractor. Label clearly: "Cytotoxic/Genotoxic Waste - Incinerate Only."

References
  • Dolak, L. A., & DeBoer, C. (1980). Clazamycin B is antibiotic 354.[2] The Journal of Antibiotics, 33(1), 83–84. [Link]

  • Buechter, D. D., & Thurston, D. E. (1992). Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B. Journal of Natural Products, 55(1), 64–68. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clazamycin B
Reactant of Route 2
Clazamycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。